molecular formula C3H3Cl3O2 B166323 Methyl trichloroacetate CAS No. 598-99-2

Methyl trichloroacetate

Katalognummer: B166323
CAS-Nummer: 598-99-2
Molekulargewicht: 177.41 g/mol
InChI-Schlüssel: VHFUHRXYRYWELT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl trichloroacetate appears as a colorless liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFUHRXYRYWELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3O2
Record name METHYL TRICHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060517
Record name Acetic acid, 2,2,2-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl trichloroacetate appears as a colorless liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name METHYL TRICHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl trichloroacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15547
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

5.5 [mmHg]
Record name Methyl trichloroacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15547
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

598-99-2
Record name METHYL TRICHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl trichloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl trichloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL TRICHLOROACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2,2-trichloro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2,2,2-trichloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trichloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl trichloroacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9HBT62EHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methyl Trichloroacetate: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trichloroacetate (B1195264) (MTCA) is a halogenated ester of significant interest in organic synthesis. This technical guide provides an in-depth overview of its core chemical and physical properties, spectroscopic data, and reactivity. Primarily utilized as a precursor for the in-situ generation of dichlorocarbene (B158193), MTCA is a key reagent in the synthesis of gem-dichlorocyclopropanes, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] This document details experimental protocols for its synthesis via esterification and its application in dichlorocarbene-mediated cyclopropanation. Furthermore, it outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

Methyl trichloroacetate is a colorless liquid with a characteristic sweet, fruity odor.[1][2] It is insoluble in water but soluble in many organic solvents.[1][2][3] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name methyl 2,2,2-trichloroacetate[3]
CAS Number 598-99-2[1]
Molecular Formula C₃H₃Cl₃O₂[3]
Molecular Weight 177.41 g/mol [3]
Appearance Colorless liquid[1][3]
Boiling Point 152-154 °C[4][5]
Melting Point -18 °C[4]
Density 1.488 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.455 - 1.457[4]
Vapor Pressure 5.5 mmHg[3][6]
Water Solubility 1050 mg/L (Insoluble)[1][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

SpectroscopyKey Data / ObservationsReference(s)
¹H NMR A single peak (singlet) is observed for the methyl (CH₃) protons.[3]
¹³C NMR Signals corresponding to the methyl carbon, the carbonyl carbon, and the trichloromethyl carbon are observed.[2][3]
IR Spectroscopy Characteristic strong absorption band for the C=O (ester carbonyl) stretch.[3][8]
Mass Spectrometry (GC-MS) The mass spectrum shows a characteristic fragmentation pattern, with major peaks at m/z 59, 117, 119, and 121.[3]

Reactivity and Key Reactions

The reactivity of this compound is dominated by two main features: the ester functional group and the highly electrophilic trichloromethyl group.

Generation of Dichlorocarbene

The most significant application of this compound in organic synthesis is as a precursor to dichlorocarbene (:CCl₂).[9] This highly reactive intermediate is generated by the reaction of MTCA with a strong base, typically an alkoxide such as sodium methoxide (B1231860) (NaOMe).[9] The mechanism proceeds via a nucleophilic acyl substitution at the ester carbonyl by the methoxide, followed by the elimination of a trichloromethanide anion (⁻CCl₃). This anion then readily undergoes alpha-elimination to lose a chloride ion, yielding dichlorocarbene.[9]

The generated dichlorocarbene can then react with various substrates, most notably alkenes, in a [2+1] cycloaddition to form gem-dichlorocyclopropanes.[9] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

G MTCA This compound Intermediate Trichloromethanide Anion [:CCl₃]⁻ MTCA->Intermediate + NaOMe (Nucleophilic Attack) NaOMe Sodium Methoxide (Base) Carbene Dichlorocarbene [:CCl₂] Intermediate->Carbene α-Elimination (- Cl⁻) Product gem-Dichlorocyclopropane Carbene->Product [2+1] Cycloaddition Alkene Alkene Substrate Alkene->Product

Caption: Generation of Dichlorocarbene from this compound.
General Ester Reactivity

As a halogenated ester, this compound undergoes reactions typical of this functional group. It can react with:

  • Acids: To liberate heat along with methanol (B129727) and trichloroacetic acid.

  • Strong Oxidizing Acids: May cause a vigorous, exothermic reaction.

  • Caustic Solutions: Interaction generates heat.

  • Alkali Metals and Hydrides: Can generate flammable hydrogen gas.

It is also reported to react violently with trimethylamine (B31210) when heated.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for trained professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure based on the general esterification of chloroacetic acids.

Materials:

  • Trichloroacetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trichloroacetic acid in an excess of anhydrous methanol (e.g., 3-5 molar equivalents).

  • Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid moles).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

G cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve TCA in Methanol B Add H₂SO₄ Catalyst (Ice Bath) A->B C Reflux (2-4h) B->C D Neutralize (NaHCO₃) C->D E Extract (Ether) D->E F Wash (NaHCO₃, H₂O, Brine) E->F G Dry & Concentrate F->G H Purify (Distillation) G->H

Caption: Experimental Workflow for the Synthesis of this compound.
Dichlorocyclopropanation of an Alkene

This protocol describes the generation of dichlorocarbene from this compound and its in-situ reaction with an alkene.

Materials:

  • Alkene (e.g., cyclohexene, styrene)

  • This compound

  • Sodium methoxide (handle in a dry, inert atmosphere)

  • Anhydrous solvent (e.g., pentane (B18724) or diethyl ether)

  • Ice-water bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an inert gas inlet, suspend sodium methoxide (approx. 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

  • Addition of Alkene: Add the alkene (1.0 equivalent) to the suspension.

  • Cooling: Cool the stirred mixture in an ice-water bath (0 °C).

  • Addition of MTCA: Add this compound (approx. 1.05 equivalents) dropwise from the dropping funnel over a period of 5-10 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for several hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the solvent used for the reaction.

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: After filtering and removing the solvent by rotary evaporation, the crude dichlorocyclopropane product can be purified by column chromatography or vacuum distillation.

Applications in Research and Development

The primary role of this compound in R&D is as a convenient and efficient source of dichlorocarbene.[9] Dichlorocyclopropanes are versatile synthetic intermediates. For instance, they can be reduced to monochlorocyclopropanes or dechlorinated to yield the parent cyclopropane. The ring can also be opened under various conditions to provide access to other functionalized acyclic and cyclic systems, making them valuable building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1]

Safety and Handling

This compound is a toxic and corrosive substance that requires careful handling.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[10] It is a combustible liquid.[5] Reaction with water or moist air may release toxic and corrosive gases.[3]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.

  • Handling: All equipment must be grounded.[3] Avoid contact with skin, eyes, and clothing. Keep away from ignition sources, heat, and open flames.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][5] Store away from incompatible materials such as strong bases, oxidizing agents, and acids.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Immediately call a poison control center or doctor.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of methyl trichloroacetate (B1195264) (MTCA), a versatile reagent and intermediate in organic synthesis.[1] The document details experimental protocols, physical and chemical properties, and spectroscopic data, presented in a format tailored for scientific and research applications.

Introduction

Methyl trichloroacetate, with the chemical formula C₃H₃Cl₃O₂, is the methyl ester of trichloroacetic acid.[1][2] It is a colorless liquid utilized as a solvent for resins and waxes, an intermediate in the production of pharmaceuticals and agrochemicals, and notably as a precursor for generating dichlorocarbene.[1][3][4] Its reactivity and properties make it a valuable compound in various chemical processes.

Key Identifiers:

  • IUPAC Name: methyl 2,2,2-trichloroacetate[2]

  • CAS Number: 598-99-2[1]

  • Molecular Formula: C₃H₃Cl₃O₂[2]

  • Molecular Weight: 177.41 g/mol [2]

Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of trichloroacetic acid with methanol (B129727), typically catalyzed by a strong acid. This reaction involves the condensation of the carboxylic acid and alcohol to form the ester and water.[5][6]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound via acid-catalyzed esterification is outlined below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Combine Trichloroacetic Acid, Methanol, and Acid Catalyst (e.g., H₂SO₄) B Heat Mixture to Reflux A->B C Monitor Reaction (e.g., by TLC or GC) B->C For several hours D Cool Reaction Mixture C->D E Quench with Water & Separate Organic Layer D->E F Wash Organic Layer (e.g., with NaHCO₃ soln) E->F G Dry Organic Layer (e.g., with Na₂SO₄) F->G H Filter and Concentrate (Rotary Evaporation) G->H I Purify by Distillation H->I J Characterize Product (NMR, IR, MS) I->J

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including spectroscopy and determination of its physical properties.

Physical and Chemical Properties

This compound is a colorless, clear liquid that is insoluble in water.[2][7] It is denser than water and has a characteristic sweet, fruity odor.[1][2]

PropertyValueReference(s)
Appearance Colorless clear liquid[1][7]
Molecular Formula C₃H₃Cl₃O₂[2]
Molecular Weight 177.41 g/mol [2]
Melting Point -18 °C[7][8]
Boiling Point 152-153 °C[7][8]
Density 1.488 g/mL at 25 °C[7][8]
Refractive Index (n²⁰/D) 1.455[7][8]
Water Solubility 1050 mg/L (Insoluble)[1][7]
Flash Point 163 °F (72.8 °C)[8][9]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized product.

The ¹H NMR spectrum of this compound is simple, showing a single peak corresponding to the methyl protons. The ¹³C NMR provides information on the two distinct carbon atoms in the molecule.

NucleusChemical Shift (ppm)MultiplicityAssignmentReference(s)
¹H ~3.9 - 4.1Singlet-OCH₃[10]
¹³C ~55Quartet-OCH₃[1][11]
¹³C ~90Singlet-CCl₃[1][11]
¹³C ~163SingletC=O (Carbonyl)[1][11]

The IR spectrum is used to identify the functional groups present. The most prominent absorption band for this compound is the strong C=O stretch of the ester group.

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~1760 - 1780StrongC=O stretch (ester)[2][12]
~1200 - 1300StrongC-O stretch (ester)[2][12]
~830 - 850StrongC-Cl stretch[2][12]
~2950 - 3000MediumC-H stretch (methyl)[2][12]

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns that can be used to confirm its structure.[13]

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the final product.

G Start Purified Methyl Trichloroacetate Sample Phys_Prop Determine Physical Properties (BP, Density, Refractive Index) Start->Phys_Prop NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Compare Compare Data with Literature Values Phys_Prop->Compare NMR->Compare IR->Compare MS->Compare Confirm Structure Confirmed Compare->Confirm

Caption: Logical workflow for the characterization of this compound.

Experimental Protocols

Protocol for Synthesis: Acid-Catalyzed Esterification

Materials:

  • Trichloroacetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trichloroacetic acid (1.0 eq) and an excess of anhydrous methanol (3-5 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the acid weight) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude ester by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.[7]

Protocol for Characterization
  • Physical Properties:

    • Boiling Point: Determine using a standard distillation setup.[7]

    • Density: Measure using a pycnometer or density meter.[7]

    • Refractive Index: Measure using a refractometer at 20°C.[7]

  • NMR Spectroscopy:

    • Dissolve a small sample (~10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • IR Spectroscopy:

    • Obtain the IR spectrum of the neat liquid sample using a capillary film between salt plates (NaCl or KBr) or using an ATR-FTIR spectrometer.[2]

  • Mass Spectrometry:

    • Introduce the sample into a GC-MS system to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.[2]

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation.[1] The compound is a combustible liquid and may react violently with water or trimethylamine.[2][7] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1][8] Store in a cool, dry place away from incompatible materials.[1]

References

Methyl Trichloroacetate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl trichloroacetate (B1195264) (MTCA) is a versatile reagent and solvent utilized in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1] As a halogenated ester, its reactivity necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to mitigate risks in a laboratory and manufacturing setting. This technical guide provides an in-depth overview of the safety data for methyl trichloroacetate and detailed precautions for its handling.

Core Safety and Hazard Information

This compound is classified as a toxic and corrosive substance that poses significant health risks upon exposure.[2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][4]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][4][5]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4][5]

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][6]

  • Flammable Liquids (Category 4): Combustible liquid.[4][7]

  • Carcinogenicity (Limited Evidence): Limited evidence of a carcinogenic effect (R40).[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 598-99-2[1][4][8]
Molecular Formula C3H3Cl3O2[1][4][8]
Molecular Weight 177.41 g/mol [2][4][8]
Appearance Colorless liquid[1][2]
Odor Sweet, fruity odor[1]
Melting Point -18 °C[8][9]
Boiling Point 147.9 ± 3.0 °C to 154 °C[3][5][8][9]
Density 1.488 to 1.5 g/cm³[3][8][9]
Flash Point 72 °C to 72.8 °C[5][8]
Vapor Pressure 4.3 to 5.5 mmHg[2][8][10]
Water Solubility 1050 mg/L (Insoluble to some extent)[1]

Experimental Protocols for Safe Handling

Adherence to strict protocols is mandatory when working with this compound to ensure the safety of personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the use of appropriate personal protective equipment. The following PPE is required:

  • Eye Protection: Chemical safety goggles and a face shield if there is a splash hazard.[5]

  • Hand Protection: Impervious gloves, such as butyl rubber or Viton.[5]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are minimum requirements. For larger quantities or in case of potential for significant exposure, impervious protective clothing and boots should be used.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1][4]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Handling and Storage Procedures
  • Handling:

    • Avoid direct physical contact with the chemical.[1]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1][4][7]

    • Wash hands and face thoroughly after handling.[4][5]

    • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[4][5]

    • Keep away from sources of ignition, flames, and hot surfaces.[1][4][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][4][5]

    • Keep containers tightly closed.[1][4][5]

    • Store locked up and away from incompatible materials such as oxidizing agents, alkali metals, and trimethylamine.[3][4][5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[4][5]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Call a poison center or doctor if you feel unwell.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[4][5]
Ingestion Rinse mouth. Immediately call a poison center or doctor. Do NOT induce vomiting.[4][5][11]
Spill and Leak Procedures
  • Small Spills: Absorb the spill with a suitable inert material (e.g., dry sand, earth, vermiculite).[4]

  • Large Spills: Evacuate the area. Contain the spill by bunding. Prevent the product from entering drains.[4]

  • General: Use personal protective equipment during cleanup. Ensure adequate ventilation. Eliminate all ignition sources.[2]

Incompatibility and Decomposition

Understanding the chemical incompatibilities of this compound is vital to prevent hazardous reactions.

  • Incompatible Materials:

    • Strong Oxidizing Agents: May cause a vigorous, exothermic reaction.[3]

    • Strong Bases/Caustic Solutions: Interaction can generate heat.[3]

    • Alkali Metals and Hydrides: Can generate flammable hydrogen gas.[3]

    • Trimethylamine: Reacts violently, especially when heated.[1][3]

  • Hazardous Decomposition Products:

    • When heated to decomposition, it emits toxic fumes of chlorine (Cl-).[1]

    • Fire will produce irritating, corrosive, and/or toxic gases.[1][2][3]

Visualizing Safety Protocols

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Safe_Handling_Workflow start Start: Handling this compound ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) ppe->eng_controls handling 3. Handle in Fume Hood - Avoid inhalation and contact - Keep away from ignition sources eng_controls->handling storage 4. Store Properly - Tightly closed container - Cool, dry, ventilated area - Away from incompatibles handling->storage decon 5. Decontaminate Work Area & Remove PPE storage->decon wash 6. Wash Hands Thoroughly decon->wash end End: Procedure Complete wash->end

Caption: A workflow for the safe handling of this compound.

Incompatibility_Decomposition_Risks mtca This compound incompatibles Incompatible Materials mtca->incompatibles Reacts with conditions Hazardous Conditions mtca->conditions Subjected to outcomes Potential Hazardous Outcomes incompatibles->outcomes Leads to sub_incompatibles Strong Oxidizers Strong Bases Alkali Metals Trimethylamine conditions->outcomes Leads to sub_conditions Heat/Fire Ignition Sources sub_outcomes Violent Reaction Flammable H2 Gas Toxic Fumes (Cl-)

Caption: Incompatibility and decomposition risks of this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of methyl trichloroacetate (B1195264), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes detailed experimental protocols for the determination of these properties and presents the information in a clear and accessible format.

Core Physical Properties

Methyl trichloroacetate is a colorless liquid that is insoluble in water.[1][2] It is denser than water and contact may cause slight irritation to the skin, eyes, and mucous membranes.[1][2] Ingestion may be toxic.[1][2] It is utilized in chemical synthesis, including as an intermediate for pharmaceuticals.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

PropertyValueConditions
Boiling Point152-153 °Cat standard atmospheric pressure
Density1.488 g/mLat 25 °C

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of chemical compounds in research and development. The following sections detail the standard laboratory procedures for measuring the boiling point and density of liquids like this compound.

Determination of Boiling Point by Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, requiring only a small sample size.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or thread

  • Heating source (e.g., Bunsen burner)

  • Liquid paraffin (B1166041) or mineral oil

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are then placed into the Thiele tube, which is partially filled with a high-boiling point liquid such as paraffin oil. The side arm of the Thiele tube allows for even heating of the oil via convection currents.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[3]

Determination of Density by Pycnometer Method

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance

  • Thermometer

  • Distilled water

  • The liquid sample (this compound)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).

  • The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The mass of the pycnometer filled with water is then measured (m_water).

  • The pycnometer is emptied, dried completely, and then filled with the liquid sample (this compound) at the same temperature.

  • The mass of the pycnometer filled with the sample is measured (m_sample).

  • The density of the sample is calculated using the following formula:

    Density_sample = (m_sample - m_empty) / (m_water - m_empty) * Density_water

This method provides a highly accurate determination of the liquid's density.[2][4][5]

Synthesis Workflow Visualization

To provide context for the application of such compounds, the following diagram illustrates a typical experimental workflow for the synthesis of a related ester, methyl chloroacetate, through the esterification of chloroacetic acid with methanol. This process is analogous to the synthesis of other methyl esters.

SynthesisWorkflow Reactants Reactants: Chloroacetic Acid Methanol ReactionVessel Three-Necked Flask (equipped with condenser, stirrer, and thermometer) Reactants->ReactionVessel Charge Heating Heating (105-110 °C) ReactionVessel->Heating Stir and Heat Distillation Continuous Distillation of Azeotrope Heating->Distillation Vaporization Separation Ester-Water Separator Distillation->Separation Condensation Neutralization Neutralization of Crude Ester (Sodium Carbonate) Separation->Neutralization Crude Ester Recycle Recycle Methanol and Water Separation->Recycle Aqueous Layer Purification Purification: 1. Atmospheric Distillation 2. Vacuum Distillation Neutralization->Purification Neutralized Ester Product Pure Methyl Chloroacetate Purification->Product Final Product Recycle->ReactionVessel

Caption: Esterification Synthesis Workflow.

References

Spectroscopic Analysis of Methyl Trichloroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for methyl trichloroacetate (B1195264). The information is presented to support research, analytical, and drug development activities where this compound is utilized.

Spectroscopic Data

The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data for methyl trichloroacetate.

Nuclear Magnetic Resonance (NMR) Data

The NMR data was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
3.93Singlet-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
162.7C=O
91.5-CCl₃
54.8-OCH₃
Infrared (IR) Spectroscopy Data

The IR spectrum was obtained from a liquid film of the sample.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2962MediumC-H Stretch
1774StrongC=O Stretch
1446MediumC-H Bend
1238StrongC-O Stretch
1011StrongC-O Stretch
841StrongC-Cl Stretch
725StrongC-Cl Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and shimmed for the ¹H and ¹³C nuclei. Standard acquisition parameters for ¹H NMR may include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired at room temperature. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the frequency-domain spectra. The spectra are then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the liquid is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio. The spectral range is typically from 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in CDCl3 (for NMR) or prepare as liquid film (for IR) Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer Dissolve->FTIR ProcessNMR Process NMR Data (FT, Phasing, Referencing) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Background Subtraction) FTIR->ProcessFTIR InterpretNMR Interpret NMR Spectra (Chemical Shifts, Multiplicity) ProcessNMR->InterpretNMR InterpretFTIR Interpret FTIR Spectrum (Functional Group Identification) ProcessFTIR->InterpretFTIR FinalReport Final Spectroscopic Report InterpretNMR->FinalReport InterpretFTIR->FinalReport

Caption: Workflow for NMR and IR Spectroscopic Analysis.

The Generation of Dichlorocarbene from Methyl Trichloroacetate: A Detailed Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorocarbene (B158193) (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, particularly in the formation of gem-dichlorocyclopropanes, which are valuable precursors for a variety of molecular scaffolds in medicinal and materials chemistry. Among the various methods for generating this transient species, the reaction of methyl trichloroacetate (B1195264) with a strong base, such as sodium methoxide (B1231860), offers a convenient and efficient route. This technical guide provides an in-depth exploration of the mechanism of dichlorocarbene generation from methyl trichloroacetate, detailed experimental protocols, and a summary of relevant quantitative data.

The Core Mechanism: A Two-Step Pathway

The generation of dichlorocarbene from this compound in the presence of sodium methoxide proceeds through a well-established two-step mechanism.[1][2] This process is initiated by the nucleophilic attack of the methoxide ion on the electrophilic carbonyl carbon of the this compound.

Step 1: Nucleophilic Acyl Substitution and Formation of the Trichloromethyl Anion

The reaction commences with the nucleophilic sodium methoxide attacking the carbonyl group of this compound. This results in the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, leading to the elimination of the most stable leaving group. In this case, the trichloromethyl anion (⁻CCl₃) is ejected, a consequence of the electron-withdrawing nature of the three chlorine atoms which helps to stabilize the negative charge.[1][2]

Step 2: Alpha-Elimination to Yield Dichlorocarbene

The trichloromethyl anion formed in the first step is itself a transient species. It undergoes a rapid alpha-elimination, wherein a chloride ion is expelled, and the highly reactive dichlorocarbene (:CCl₂) is formed.[1][2] This species, with its divalent carbon atom bearing a lone pair of electrons and a vacant p-orbital, is a potent electrophile.

The overall transformation can be summarized as follows:

Cl₃CCO₂CH₃ + NaOCH₃ → :CCl₂ + CH₃OCO₂CH₃ + NaCl

Data Presentation: Cyclopropanation Yields

The dichlorocarbene generated in situ can be trapped by a variety of alkenes to afford the corresponding gem-dichlorocyclopropanes. While the reaction of this compound with sodium methoxide is reported to give high yields of these products, specific quantitative data for a wide range of alkenes is not extensively tabulated in a single source.[3] However, the available data indicates the robustness of this method.

AlkeneProductYield (%)Reference
Methyl angelateMethyl (1S,3S)-2,2-dichloro-1,3-dimethylcyclopropane-1-carboxylate78[4]

Note: The yields of dichlorocyclopropanation are generally high with this method, comparable to or even exceeding those obtained with the more traditional chloroform/strong base system. Factors influencing the yield include the nucleophilicity of the alkene, reaction temperature, and the purity of reagents and solvents.

Experimental Protocols

The following is a detailed experimental protocol for the generation of dichlorocarbene from this compound and its subsequent in-situ reaction with an alkene to form a dichlorocyclopropane. This protocol is adapted from established procedures for similar reactions.[5]

Materials:

  • This compound

  • Sodium methoxide

  • Alkene (e.g., cyclohexene)

  • Anhydrous diethyl ether or pentane

  • Ice-water bath

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with calcium chloride)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Initial Charging: The flask is charged with a solution of the alkene in an anhydrous solvent (e.g., diethyl ether or pentane).

  • Addition of Base: Sodium methoxide is added to the stirred solution. The mixture is then cooled to 0 °C using an ice-water bath.

  • Addition of this compound: A solution of this compound in the same anhydrous solvent is added dropwise from the dropping funnel to the cooled, stirred suspension over a period of 30-60 minutes. The reaction is exothermic, and a slow addition rate is crucial to maintain the temperature below 5-10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2-3 hours, followed by stirring at room temperature for 12-16 hours to ensure complete reaction.

  • Workup:

    • The reaction is quenched by the slow addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium methoxide is a corrosive and moisture-sensitive solid. It should be handled with appropriate personal protective equipment (gloves, safety glasses) in a dry atmosphere.

  • Anhydrous solvents are essential for the success of the reaction.

Mandatory Visualizations

Reaction Mechanism Pathway

Reaction_Mechanism MTA This compound (Cl₃CCO₂CH₃) Intermediate Tetrahedral Intermediate MTA->Intermediate Nucleophilic Attack NaOMe Sodium Methoxide (NaOCH₃) NaOMe->Intermediate TMA Trichloromethyl Anion (⁻CCl₃) Intermediate->TMA Elimination Byproduct1 Dimethyl Carbonate Intermediate->Byproduct1 Dichlorocarbene Dichlorocarbene (:CCl₂) TMA->Dichlorocarbene α-Elimination Byproduct2 Sodium Chloride TMA->Byproduct2 Cyclopropane gem-Dichlorocyclopropane Dichlorocarbene->Cyclopropane [1+2] Cycloaddition Alkene Alkene Alkene->Cyclopropane Experimental_Workflow Start Start Setup Assemble and Dry Glassware Start->Setup Charge Charge Alkene and Solvent Setup->Charge Cool Cool to 0 °C Charge->Cool Add_Base Add Sodium Methoxide Cool->Add_Base Add_MTA Dropwise Addition of This compound Add_Base->Add_MTA React Stir at 0 °C then Room Temp. Add_MTA->React Workup Aqueous Workup React->Workup Purify Purification Workup->Purify End End Purify->End

References

Solubility Profile of Methyl Trichloroacetate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl trichloroacetate (B1195264) in a range of common organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature, this document emphasizes qualitative solubility and provides a detailed experimental protocol for researchers to determine precise solubility parameters as required for their specific applications.

Core Findings: Data Presentation

SolventChemical FormulaTypeQualitative SolubilityQuantitative Solubility (at 25°C)
Water H₂OProticInsoluble / Slightly Soluble[1][2][3]1050 mg/L[4]
Methanol CH₃OHProticMiscible (implied)¹Data not available
Ethanol (B145695) C₂H₅OHProticMiscible (inferred)²Data not available
Acetone C₃H₆OAproticMiscible (inferred)³Data not available
Diethyl Ether (C₂H₅)₂OAproticMiscible (inferred)²Data not available
Dimethylformamide (DMF) C₃H₇NOAproticMiscible[5]Data not available
Toluene C₇H₈AromaticSoluble (inferred)Data not available
Hexane C₆H₁₄NonpolarSoluble (inferred)Data not available

¹A commercially available standard solution of methyl trichloroacetate is offered in methanol, implying miscibility. ²The structurally similar ethyl trichloroacetate is reported to be miscible with ethanol and diethyl ether. ³Halogenated esters, as a class, are generally miscible with ketones like acetone.

Experimental Protocols

For laboratories requiring precise quantitative solubility data, the following established methodologies can be employed.

Protocol for Determining Qualitative Solubility (Miscibility)

This protocol provides a rapid assessment of whether this compound is miscible, soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of high-purity organic solvents

  • Small, dry test tubes with stoppers

  • Calibrated pipettes or micropipettes

  • Vortex mixer

Procedure:

  • Dispense 1 mL of the chosen organic solvent into a clean, dry test tube.

  • Add a small, known volume (e.g., 10 µL) of this compound to the solvent.

  • Secure the stopper and agitate the mixture vigorously using a vortex mixer for 30-60 seconds.

  • Visually inspect the solution against a well-lit background. Observe for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or suspended droplets.

  • If the this compound has completely dissolved, continue to add it in small, known increments, vortexing after each addition, until saturation is observed or a significant volume has been added.

  • Record the observations, classifying the solubility as miscible (no limit to mixing), soluble (dissolves to a certain limit), partially soluble, or insoluble.

Protocol for Quantitative Solubility Determination (Isothermal Titration)

This method allows for the determination of the saturation point of this compound in a solvent at a constant temperature.

Materials:

  • This compound

  • High-purity organic solvent

  • Temperature-controlled water bath or shaker

  • Jacketed glass vessel with a stirrer

  • Calibrated burette or syringe pump

  • Analytical balance

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector (optional, for high precision)

Procedure:

  • Equilibrate a known volume or mass of the organic solvent in the jacketed glass vessel to the desired temperature using the water bath.

  • Begin stirring the solvent at a constant rate that ensures thorough mixing without splashing.

  • Slowly add this compound from the burette or syringe pump at a constant, low rate.

  • Continuously observe the solution for the first persistent sign of turbidity or the formation of a second phase. This indicates that the saturation point has been reached.

  • Record the total volume of this compound added.

  • Calculate the solubility in terms of g/100 mL, g/L, or mole fraction.

  • For higher precision, small aliquots of the saturated solution can be carefully removed (avoiding any undissolved solute), diluted, and analyzed by GC or HPLC to determine the exact concentration.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination prep Preparation qual_screen Qualitative Screening (Miscibility Test) prep->qual_screen Initial Assessment miscible Miscible/Soluble qual_screen->miscible Homogeneous insoluble Insoluble/Partially Soluble qual_screen->insoluble Heterogeneous quant_method Quantitative Determination (Isothermal Titration) analysis Analysis & Calculation quant_method->analysis Determine Saturation Point results Report Results analysis->results Final Data miscible->quant_method Proceed to Quantify insoluble->results Report Qualitative Result

Caption: A flowchart of the process for determining the solubility of a liquid in a solvent.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trichloroacetate (B1195264) (MTCA), with the chemical formula CCl₃COOCH₃, is a halogenated ester with applications in organic synthesis. A thorough understanding of its thermal stability and decomposition pathways is crucial for safe handling, storage, and utilization in various chemical processes, particularly in the pharmaceutical and materials science industries where thermal stress is a common factor. This technical guide provides an in-depth analysis of the predicted thermal behavior of methyl trichloroacetate, outlines detailed experimental protocols for its characterization, and discusses potential decomposition mechanisms and products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 598-99-2[1]
Molecular Formula C₃H₃Cl₃O₂[1]
Molecular Weight 177.41 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 152-153 °C[3]
Melting Point -18 °C[1]
Density 1.488 g/mL at 25 °C[3]

Predicted Thermal Stability and Decomposition

While specific TGA and DSC data for this compound are unavailable, the thermal behavior of related chlorinated esters and trichloroacetic acid suggests that decomposition is likely to occur at elevated temperatures. The strong electron-withdrawing effect of the trichloromethyl group is expected to influence the stability of the ester bond.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step or multi-step decomposition is anticipated. The boiling point of 152-153 °C suggests that initial mass loss due to evaporation will occur if the experiment is conducted in an open container. To study decomposition, a sealed pan with a pinhole is recommended to suppress volatilization. The primary decomposition is expected to involve the cleavage of the ester and C-Cl bonds.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its boiling point. Decomposition processes are typically exothermic and would appear as such on the DSC curve, likely at temperatures exceeding the boiling point. The absence of specific data prevents the reporting of quantitative values for the enthalpy of decomposition.

Predicted Decomposition Pathways and Products

Based on the principles of organic chemistry and studies on analogous compounds, the thermal decomposition of this compound is likely to proceed through radical and/or concerted pathways.

Potential Decomposition Pathways

The primary decomposition pathways are hypothesized to involve:

  • Decarboxylation: Similar to trichloroacetic acid, this compound may undergo decarboxylation to form trichloromethane (chloroform) and carbon dioxide, with subsequent reactions of the methyl group.

  • C-Cl Bond Cleavage: Homolytic cleavage of a C-Cl bond would generate a dichloromethyl acetate (B1210297) radical and a chlorine radical, initiating a radical chain reaction.

  • Ester Pyrolysis: Cleavage of the C-O ester bond could lead to the formation of an acyl radical and a methoxy (B1213986) radical.

The proposed decomposition initiation and propagation steps are visualized in the following diagram.

Decomposition_Pathway cluster_initiation Initiation Steps cluster_products Potential Products MTCA This compound (CCl₃COOCH₃) Heat Heat (Δ) Decarboxylation Decarboxylation Heat->Decarboxylation Pathway 1 CCl_Cleavage C-Cl Bond Cleavage Heat->CCl_Cleavage Pathway 2 Ester_Cleavage Ester Cleavage Heat->Ester_Cleavage Pathway 3 Chloroform Trichloromethane (CHCl₃) Decarboxylation->Chloroform CO2 Carbon Dioxide (CO₂) Decarboxylation->CO2 Radicals Radical Species (e.g., •CCl₂, •Cl, •OCH₃) CCl_Cleavage->Radicals Ester_Cleavage->Radicals Phosgene Phosgene (COCl₂) Radicals->Phosgene MethylChloride Chloromethane (CH₃Cl) Radicals->MethylChloride Other Other Chlorinated and Oxygenated Species Radicals->Other Experimental_Workflow cluster_analysis Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation Sample This compound Sample TGA TGA (Thermal Stability) Sample->TGA DSC DSC (Thermal Events) Sample->DSC PyGCMS Py-GC-MS (Product Identification) Sample->PyGCMS TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data GCMS_Data Chromatogram & Mass Spectra PyGCMS->GCMS_Data Decomp_Temp Decomposition Temp. TGA_Data->Decomp_Temp Enthalpy Enthalpy of Events DSC_Data->Enthalpy Product_List Decomposition Products GCMS_Data->Product_List Mechanism Decomposition Mechanism Decomp_Temp->Mechanism Enthalpy->Mechanism Product_List->Mechanism

References

An In-depth Technical Guide to Methyl Trichloroacetate (CAS 598-99-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trichloroacetate (B1195264) (CAS 598-99-2) is a chlorinated organic compound widely utilized as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and primary applications, and a list of notable suppliers. The document is intended to serve as a valuable resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who are interested in the practical application of this versatile reagent.

Chemical and Physical Properties

Methyl trichloroacetate is a colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is a halogenated ester that is insoluble in water but soluble in many organic solvents.[1][2] Its high reactivity makes it a valuable precursor in various chemical transformations.

Identifiers and Descriptors
IdentifierValue
CAS Number 598-99-2
Molecular Formula C₃H₃Cl₃O₂
Molecular Weight 177.41 g/mol
InChI InChI=1S/C3H3Cl3O2/c1-8-2(7)3(4,5,6)/h1H3
InChIKey VHFUHRXYRYWELT-UHFFFAOYSA-N
SMILES COC(=O)C(Cl)(Cl)Cl
Synonyms Acetic acid, 2,2,2-trichloro-, methyl ester; Methyl 2,2,2-trichloroacetate; Trichloroacetic acid methyl ester
Physical Properties
PropertyValue
Melting Point -18 °C
Boiling Point 152-153 °C
Density 1.488 g/mL at 25 °C
Refractive Index 1.455 at 20 °C
Flash Point 72 °C (161.6 °F) - closed cup
Water Solubility Insoluble

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of trichloroacetic acid with methanol (B129727). While specific industrial processes can vary, a general laboratory-scale protocol is described below.

Experimental Protocol: Esterification of Trichloroacetic Acid

Materials:

  • Trichloroacetic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trichloroacetic acid and a molar excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the excess methanol under reduced pressure.

  • Purify the crude this compound by fractional distillation to obtain the pure product.

G Synthesis of this compound TCAA Trichloroacetic Acid Reaction Esterification (Reflux) TCAA->Reaction MeOH Methanol MeOH->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying Workup->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The principal application of this compound in organic synthesis is as a precursor for the in-situ generation of dichlorocarbene (B158193) (:CCl₂).[3] Dichlorocarbene is a highly reactive intermediate that readily participates in cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes, which are valuable synthetic intermediates.

Generation of Dichlorocarbene and Cyclopropanation

This compound reacts with a strong base, such as an alkoxide, to generate dichlorocarbene. This reaction is typically performed in the presence of an alkene to trap the highly reactive carbene.

Experimental Protocol: Dichlorocyclopropanation of an Alkene

This protocol is adapted from procedures for the similar reagent, ethyl trichloroacetate.

Materials:

  • Alkene (e.g., cyclohexene)

  • This compound

  • Sodium methoxide (B1231860)

  • Anhydrous solvent (e.g., pentane (B18724) or diethyl ether)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for an inert atmosphere.

  • Under an inert atmosphere, add the alkene and anhydrous solvent to the flask.

  • Cool the stirred mixture in an ice bath.

  • Add sodium methoxide to the cooled mixture.

  • Slowly add this compound from the dropping funnel to the reaction mixture over a period of time, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield the corresponding gem-dichlorocyclopropane.

G Application in Dichlorocyclopropanation cluster_reagents Reagents cluster_reaction Reaction MTCA This compound Dichlorocarbene Dichlorocarbene (:CCl₂) Generation MTCA->Dichlorocarbene Base Strong Base (e.g., Sodium Methoxide) Base->Dichlorocarbene Alkene Alkene Cycloaddition [1+2] Cycloaddition Alkene->Cycloaddition Dichlorocarbene->Cycloaddition Product gem-Dichlorocyclopropane Cycloaddition->Product

Caption: Logical relationship of this compound in synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is combustible and can cause irritation to the skin, eyes, and respiratory system.[1] In case of contact, rinse the affected area with plenty of water. It is toxic if ingested.[2] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Suppliers

This compound is commercially available from various chemical suppliers. Below is a non-exhaustive list of potential suppliers:

Supplier
Sigma-Aldrich (Merck)
TCI Chemicals
Alfa Aesar
ChemicalBook
CymitQuimica
Biosynth
Otto Chemie Pvt. Ltd.
Jigs Chemical
AccuStandard
Santa Cruz Biotechnology
Enamine
Sujan Chemicals Industries

Disclaimer: This guide is for informational purposes only and does not constitute professional advice. All chemical procedures should be carried out by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

References

Methyl Trichloroacetate as a Precursor in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl trichloroacetate (B1195264) (MTCA), with the chemical formula C₃H₃Cl₃O₂ and CAS number 598-99-2, is a halogenated ester that serves as a versatile and important reagent in modern organic synthesis.[1] It is a colorless liquid primarily recognized for its role as an efficient precursor to highly reactive intermediates, most notably dichlorocarbene (B158193) (:CCl₂).[2] This guide provides an in-depth technical overview of the core applications of methyl trichloroacetate, focusing on its utility in the generation of dichlorocarbene for cyclopropanation reactions and its role as a source of the trichloromethyl moiety for addition to carbonyl compounds. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Core Synthetic Applications

The synthetic utility of this compound is dominated by its ability to generate dichlorocarbene under mild, non-hydrolytic conditions. This makes it a valuable alternative to the more traditional method of using chloroform (B151607) and a strong base under phase-transfer conditions.

Generation of Dichlorocarbene for Cyclopropanation

The most prominent application of this compound is as a precursor for the in situ generation of dichlorocarbene (:CCl₂). This is typically achieved by reacting MTCA with an alkali metal alkoxide, such as sodium methoxide (B1231860) (NaOMe).[2][3]

Mechanism: The reaction proceeds through a two-step mechanism. First, the alkoxide performs a nucleophilic attack on the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating a stable carbonate ester and generating a trichloromethyl anion (-CCl₃). This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion to yield the neutral but highly electrophilic dichlorocarbene intermediate.[4]

Once generated, dichlorocarbene readily reacts with a wide range of alkenes in a [2+1] cycloaddition reaction to form gem-dichlorocyclopropanes.[3] These products are valuable synthetic intermediates that can be further transformed into cyclopropanes, cyclopropanones, or allenes.[3] The reaction with MTCA and an alkoxide base is known to be efficient, operate under mild conditions (often between -40 °C and room temperature), and can provide higher yields compared to other methods, especially for sensitive substrates.[2][5]

Source of the Trichloromethyl Group

This compound can also serve as a source for the trichloromethyl group, particularly for addition to carbonyl compounds to form 2,2,2-trichloromethylcarbinols. These carbinols are important building blocks for synthesizing α-substituted carboxylic acids (via the Jocic reaction), α-chloroacetic acids, and various heterocyclic systems.[6][7]

While the direct addition of the trichloromethyl anion generated from MTCA to aldehydes is possible, a more common and well-documented method involves the decarboxylation of sodium trichloroacetate (NaTCA).[6][7][8] This process generates the trichloromethyl anion, which then adds to an aldehyde or ketone.[6][7] This method is particularly effective for aromatic aldehydes and can be performed in solvents like DMSO.[6][7][8]

Other Reactions
  • Reaction with Carbonyls: Depending on the reaction conditions, the interaction of this compound with carbonyl compounds can lead to the formation of α-chloroglycidic esters or α-chloro-α,β-unsaturated esters.[2]

  • Reformatsky Reaction: The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[9][10][11] this compound is not a typical substrate for this reaction, which generally utilizes mono-halogenated esters.[12]

Data Presentation

Quantitative data for representative reactions using trichloroacetate precursors are summarized below.

Table 1: Dichlorocyclopropanation of Alkenes using Trichloroacetate Precursors

Alkene Substrate Dichlorocarbene Source Base/Reagent Solvent Temperature (°C) Yield (%) Reference
Dihydropyran Ethyl Trichloroacetate Sodium Methoxide Pentane (B18724) 0 to RT 68–75 [4][13]
Various Olefins Ethyl Trichloroacetate Alkali Metal Alkoxides Organic RT Generally High [2][5]

| α-Methylstyrene | Dichloromethyl(diaryl) Sulfonium Salt | KHMDS | CD₂Cl₂ | RT | >95 (NMR) |[14] |

Note: Ethyl trichloroacetate is a close analogue of this compound and its reaction data is representative of this class of reagents for dichlorocarbene generation.

Table 2: Synthesis of 2,2,2-Trichloromethylcarbinols from Aromatic Aldehydes

Aldehyde Substrate Trichloromethyl Source Additive Solvent Time (min) Yield (%) Reference
4-Nitrobenzaldehyde Sodium Trichloroacetate Malonic Acid DMSO 40 95 [7]
4-Chlorobenzaldehyde Sodium Trichloroacetate Malonic Acid DMSO 40 96 [7]
Benzaldehyde Sodium Trichloroacetate None DMSO 60 94 [7]

| 4-Methoxybenzaldehyde | Sodium Trichloroacetate | None | DMSO | 40 | 93 |[7] |

Note: Data from the sodium trichloroacetate (NaTCA) decarboxylation method is presented as it is a well-established protocol for the synthesis of trichloromethylcarbinols, a transformation for which MTCA can be considered a potential, though less documented, precursor.

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Dihydropyran to Yield 2-Oxa-7,7-dichloronorcarane

This procedure is adapted from a verified Organic Syntheses protocol that uses ethyl trichloroacetate.[13] The use of this compound is expected to proceed analogously.

Materials:

  • Sodium methoxide (0.92 mol)

  • Dihydropyran (0.8 mol)

  • This compound (0.86 mol)

  • Anhydrous, olefin-free pentane (600 mL)

  • Water

  • Petroleum ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet, place sodium methoxide under a nitrogen atmosphere.

  • Add dihydropyran followed by 600 mL of anhydrous pentane.

  • Cool the stirred mixture in an ice-water bath for 15 minutes.

  • From the dropping funnel, add this compound over a period of 3–4 minutes. The mixture will typically turn yellow-orange.

  • Stir the reaction mixture vigorously at ice-bath temperature for 6 hours.

  • Allow the mixture to warm to room temperature and continue stirring overnight. The color may change to brown.

  • Quench the reaction by the slow and cautious addition of 200 mL of water.

  • Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of petroleum ether.

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by distillation or rotary evaporation.

  • The crude product, 2-oxa-7,7-dichloronorcarane, can be purified by vacuum distillation. The expected yield is in the range of 68-75%.[13]

Protocol 2: General Procedure for Decarboxylative Trichloromethylation of an Electron-Rich Aromatic Aldehyde

This procedure utilizes sodium trichloroacetate, which generates the same key trichloromethyl anion intermediate as would be derived from this compound.[7]

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Sodium trichloroacetate (1.5 equiv)

  • Anhydrous DMSO (to make a ~0.1 M solution)

  • Toluene (B28343)

  • Sodium bisulfate solution (40% w/w)

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve the aromatic aldehyde (1.0 equiv) and sodium trichloroacetate (1.5 equiv) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 40–60 minutes. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, add 40% aqueous sodium bisulfate solution to quench the reaction and stir for an additional 30 minutes.

  • Add toluene to extract the product. Wash the organic phase sequentially with water (3 times) and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trichloromethylcarbinol, which can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

References

Methodological & Application

Application Notes and Protocols for Dichlorocyclopropanation of Alkenes using Methyl Trichloroacetate and Sodium Methoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dichlorocyclopropanation of alkenes utilizing methyl trichloroacetate (B1195264) and sodium methoxide (B1231860). This method serves as a mild and efficient alternative for the synthesis of gem-dichlorocyclopropanes, which are valuable intermediates in organic synthesis and key structural motifs in various pharmaceutical agents.

Application Notes

The reaction of methyl trichloroacetate with sodium methoxide is a reliable method for the in-situ generation of dichlorocarbene (B158193) (:CCl₂).[1][2] This reactive intermediate readily undergoes a [1+2] cycloaddition with a wide range of alkenes to furnish the corresponding gem-dichlorocyclopropane derivatives. A key advantage of this method is the mild, anhydrous, and neutral reaction conditions, which makes it particularly suitable for substrates that are sensitive to strong bases or aqueous environments often employed in other dichlorocarbene generation methods, such as the reaction of chloroform (B151607) with strong bases under phase-transfer catalysis.

The resulting dichlorocyclopropanes are versatile synthetic intermediates. They can be transformed into a variety of other functional groups and molecular scaffolds. For instance, they can be reduced to cyclopropanes, hydrolyzed to cyclopropanones, or rearranged to form allenes.

In the context of drug discovery and development, the cyclopropane (B1198618) ring is a highly sought-after structural motif. Its incorporation into a drug candidate can impart desirable properties such as increased metabolic stability, enhanced binding affinity to biological targets due to conformational rigidity, and improved membrane permeability. Dichlorocyclopropanes, as precursors to more complex cyclopropane derivatives, therefore play a crucial role in medicinal chemistry. The chlorine atoms can serve as handles for further functionalization, allowing for the exploration of a wider chemical space in the search for new therapeutic agents.

Data Presentation

The following table summarizes the yields of dichlorocyclopropanation for various alkenes using the analogous ethyl trichloroacetate and sodium methoxide system. The reactivity is expected to be very similar for this compound.

AlkeneProductYield (%)
Dihydropyran7,7-Dichloro-2-oxabicyclo[4.1.0]heptane70-75
α-Methylstyrene1,1-Dichloro-2-methyl-2-phenylcyclopropane85
Indene1,1-Dichlorotricyclo[4.4.1.0]undeca-3,8-diene86
1,5-Cyclooctadiene9,9-Dichlorobicyclo[6.1.0]non-4-ene (diadduct)78
Ethyl undecylenateEthyl 10,11-dichloroundecanoate82
Carvone1,1-Dichloro-4-isopropenyl-1-methyl-bicyclo[4.1.0]hexan-2-one75

Data sourced from a protocol using ethyl trichloroacetate and sodium methoxide, which is expected to yield similar results to the this compound system.

Mandatory Visualization

Reaction Mechanism

The dichlorocyclopropanation proceeds through a two-step mechanism: the generation of dichlorocarbene followed by its cycloaddition to the alkene.

reaction_mechanism cluster_generation Dichlorocarbene Generation cluster_cycloaddition Cycloaddition MeO_Na Sodium Methoxide (MeONa) MeTCA This compound (Cl3CCO2Me) MeO_Na->MeTCA Nucleophilic Attack Intermediate Tetrahedral Intermediate MeTCA->Intermediate Dichlorocarbene Dichlorocarbene (:CCl2) Intermediate->Dichlorocarbene Elimination Byproduct Methyl Carbonate + NaCl Intermediate->Byproduct Dichlorocarbene_ref Dichlorocarbene (:CCl2) Alkene Alkene (R2C=CR2) Dichlorocyclopropane gem-Dichlorocyclopropane Alkene->Dichlorocyclopropane [1+2] Cycloaddition Dichlorocarbene_ref->Dichlorocyclopropane

Caption: Mechanism of dichlorocarbene generation and subsequent cycloaddition.

Experimental Workflow

The following diagram outlines the general workflow for the dichlorocyclopropanation of an alkene using this compound and sodium methoxide.

experimental_workflow Start Start Setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent - Alkene and Sodium Methoxide Start->Setup Cooling Cool to 0 °C (Ice-water bath) Setup->Cooling Addition Slow addition of This compound Cooling->Addition Reaction Stir at 0 °C, then warm to room temperature Addition->Reaction Workup Aqueous Work-up: - Quench with water - Separate layers Reaction->Workup Extraction Extract aqueous layer with organic solvent Workup->Extraction Drying Dry combined organic layers (e.g., MgSO4) Extraction->Drying Purification Purification: - Filtration - Solvent removal - Distillation or Chromatography Drying->Purification Product Isolated Dichlorocyclopropane Purification->Product

Caption: General experimental workflow for dichlorocyclopropanation.

Experimental Protocols

General Protocol for the Dichlorocyclopropanation of an Alkene

This protocol is a general guideline and may require optimization for specific alkene substrates.

Materials:

  • Alkene

  • Sodium methoxide (NaOMe)

  • This compound (Cl₃CCO₂Me)

  • Anhydrous pentane (B18724) (or other suitable anhydrous, non-protic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Condenser (optional, depending on the volatility of the alkene)

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a stirrer, a dropping funnel, and a nitrogen/argon inlet, add sodium methoxide (1.15 equivalents relative to the alkene) under an inert atmosphere.

  • Addition of Alkene and Solvent: Add the alkene (1.0 equivalent) and anhydrous pentane to the flask. The amount of solvent should be sufficient to ensure effective stirring.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath and maintain this temperature for 15 minutes.

  • Addition of this compound: Add this compound (1.08 equivalents) dropwise from the dropping funnel over a period of 3-5 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 6 hours. After this period, allow the mixture to warm to room temperature and continue stirring overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice with an appropriate organic solvent (e.g., pentane or diethyl ether).

  • Drying and Solvent Removal:

    • Combine all the organic layers.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure dichlorocyclopropane.

Safety Considerations:

  • Sodium methoxide is a corrosive and flammable solid that reacts violently with water. It should be handled in a dry, inert atmosphere.

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • The reaction should be performed under an inert atmosphere as both sodium methoxide and the reaction intermediates can be sensitive to moisture and air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for Dichlorocyclopropanation with Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocyclopropanes are valuable synthetic intermediates in organic chemistry, serving as precursors to a variety of functional groups and molecular scaffolds. Their unique chemical reactivity, stemming from the strained three-membered ring and the presence of two chlorine atoms, makes them versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. One of the most effective and milder methods for the synthesis of dichlorocyclopropanes is the reaction of an alkene with dichlorocarbene (B158193) generated in situ from methyl trichloroacetate (B1195264) and a strong base, such as sodium methoxide (B1231860). This method, a variation of the Parham-Schweizer reaction, offers several advantages over other dichlorocarbene generation techniques, including high yields and the avoidance of harsh aqueous basic conditions.[1][2]

This document provides a detailed protocol for the dichlorocyclopropanation of alkenes using methyl trichloroacetate and sodium methoxide, along with relevant data and visualizations to guide researchers in applying this methodology.

Reaction Mechanism and Workflow

The reaction proceeds through the initial generation of dichlorocarbene, a highly reactive intermediate. Sodium methoxide, a strong base, attacks the carbonyl group of this compound. The resulting tetrahedral intermediate then collapses, eliminating methyl chloroformate and generating a trichloromethyl anion. This anion is unstable and readily undergoes alpha-elimination of a chloride ion to afford dichlorocarbene. The electrophilic dichlorocarbene is then trapped by an alkene in a concerted [1+2] cycloaddition reaction to form the corresponding gem-dichlorocyclopropane.[1]

G cluster_carbene Dichlorocarbene Generation cluster_cycloaddition Cycloaddition MTCA This compound Intermediate Tetrahedral Intermediate MTCA->Intermediate + NaOMe NaOMe Sodium Methoxide Anion Trichloromethyl Anion Intermediate->Anion - Methyl Chloroformate Carbene Dichlorocarbene [:CCl2] Anion->Carbene - Cl- Carbene_ref Alkene Alkene Product Dichlorocyclopropane Alkene->Product Carbene_ref->Product + :CCl2

Figure 1. Reaction mechanism for dichlorocyclopropanation.

The overall experimental workflow involves the slow addition of this compound to a cooled mixture of the alkene and sodium methoxide in a suitable anhydrous solvent. The reaction is typically stirred for several hours, followed by an aqueous work-up to remove salts and byproducts, and finally, purification of the dichlorocyclopropane product.

G start Start setup Set up reaction vessel (alkene, NaOMe, solvent) under N2 atmosphere start->setup cool Cool to 0 °C setup->cool add Slowly add This compound cool->add react Stir at 0 °C, then warm to room temperature add->react workup Aqueous Work-up (Quench, Separate, Extract) react->workup purify Purification (Distillation or Chromatography) workup->purify end End purify->end

Figure 2. Experimental workflow for dichlorocyclopropanation.

Data Presentation

The dichlorocyclopropanation of various alkenes using trichloroacetate esters and sodium methoxide generally proceeds in good to excellent yields. The following table summarizes representative yields for this transformation. While the protocol specifies this compound, the yields are primarily reported for the closely related ethyl trichloroacetate, as the reactivity is analogous.

AlkeneProductYield (%)
Dihydropyran2-Oxa-7,7-dichloronorcarane68-75
Styrene1,1-Dichloro-2-phenylcyclopropane~70-80
Cyclohexene7,7-Dichloronorcarane~70-80
1-Octene1,1-Dichloro-2-hexylcyclopropane~60-70
Indene1,1-Dichlorocycloprop[a]indene~70-75
Tetramethylethylene1,1-Dichloro-2,2,3,3-tetramethylcyclopropane~80-90

Yields are approximate and based on literature reports for analogous reactions, primarily with ethyl trichloroacetate.

Experimental Protocols

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 eq)

  • Sodium methoxide (1.1 - 1.5 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous pentane (B18724) or diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Nitrogen or Argon gas for inert atmosphere

  • Ice-water bath

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (optional, depending on the volatility of the solvent and alkene)

  • Nitrogen/Argon inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or flash chromatography system

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 - 1.5 equivalents).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas.

  • Addition of Alkene and Solvent: Add the alkene (1.0 equivalent) and anhydrous pentane (or diethyl ether) to the flask.

  • Cooling: Cool the stirred mixture to 0 °C in an ice-water bath.

  • Addition of this compound: Add this compound (1.05 - 1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2-4 hours.

  • Warming: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight).

  • Quenching: Slowly and carefully add deionized water to the reaction mixture to quench any unreacted sodium methoxide and dissolve the inorganic salts.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of pentane (or diethyl ether).

    • Combine the organic layers.

    • Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain the pure dichlorocyclopropane.

Safety Considerations:

  • Sodium methoxide is a corrosive and flammable solid that reacts violently with water. It should be handled in a dry, inert atmosphere.

  • This compound is a lachrymator and should be handled in a fume hood.

  • Anhydrous solvents are essential for this reaction to proceed efficiently.

  • The quenching step is exothermic and should be performed with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for Dichlorocarbene Generation from Methyl Trichloroacetate using Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocarbene (B158193) (:CCl₂) is a highly reactive intermediate of significant importance in organic synthesis, primarily utilized for the dichlorocyclopropanation of alkenes. The resulting gem-dichlorocyclopropanes are versatile precursors for a wide array of molecular structures found in pharmaceuticals and biologically active compounds. While the classic method for dichlorocarbene generation involves chloroform (B151607) and a strong base under phase-transfer catalysis (PTC), the use of methyl trichloroacetate (B1195264) offers a valuable alternative. This document provides detailed application notes and protocols comparing these two key methodologies.

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is achieved through the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactive anion from the aqueous phase into the organic phase where the reaction occurs. While PTC is the standard for generating dichlorocarbene from chloroform, the use of methyl trichloroacetate typically proceeds under anhydrous, non-catalytic conditions.

Dichlorocarbene Generation: A Comparative Overview

The two primary methods for generating dichlorocarbene for subsequent reactions like cyclopropanation are the phase-transfer catalysis approach with chloroform and the use of this compound with an alkoxide base.

Method 1: Phase-Transfer Catalysis with Chloroform (Makosza Method)

This is one of the most common and practical methods for dichlorocyclopropanation.[1] The reaction is conducted in a biphasic system, consisting of an organic phase (containing the alkene and chloroform) and a concentrated aqueous solution of a strong base, typically sodium hydroxide (B78521). A phase-transfer catalyst, such as benzyltriethylammonium chloride (BTEAC), is essential to transport the hydroxide ions into the organic phase to deprotonate the chloroform, thereby generating the trichloromethyl anion, which then eliminates a chloride ion to form dichlorocarbene. This method is operationally simple, scalable, and uses inexpensive reagents.[1]

Method 2: this compound with an Alkoxide Base

This method provides a milder, anhydrous alternative to the strong aqueous bases used in the chloroform PTC method.[1] The reaction of this compound with a base like sodium methoxide (B1231860) generates dichlorocarbene under neutral conditions.[2] This approach is often reported to give higher yields of dichlorocyclopropane adducts and is compatible with substrates that are sensitive to the harsh conditions of the Makosza method. This reaction is typically carried out in a single organic phase under anhydrous conditions.

Data Presentation

The following tables summarize the key quantitative data for the two primary methods of dichlorocarbene generation for the dichlorocyclopropanation of a representative alkene, cyclohexene (B86901).

ParameterMethod 1: Chloroform with PTCMethod 2: Ethyl Trichloroacetate with Sodium Methoxide*
Dichlorocarbene Precursor ChloroformEthyl Trichloroacetate
Base 50% aq. NaOHSodium Methoxide
Catalyst Benzyltriethylammonium Chloride (BTEAC)None
Solvent Chloroform (reagent and solvent) / WaterAnhydrous Pentane
Reaction Temperature 0-10 °C (addition), then room temp.Ice-bath temperature
Reaction Time 4-6 hours6 hours at ice-bath, then overnight at room temp.
Typical Yield of Dichlorocyclopropane 60-80%Often higher yields reported than PTC method

Note: Data for ethyl trichloroacetate is presented as a close analog to this compound, for which detailed protocol data is more readily available in the search results.

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of Cyclohexene using Chloroform and Phase-Transfer Catalysis

Materials:

  • Cyclohexene

  • Chloroform

  • Benzyltriethylammonium chloride (BTEAC)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Water

  • Brine

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).[1]

  • Cool the mixture to 0-5 °C using an ice bath.

  • With vigorous stirring, slowly add 50% (w/w) aqueous sodium hydroxide solution (200 mL) via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Upon completion of the reaction, add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two 50 mL portions of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Dichlorocyclopropanation of Dihydropyran using Ethyl Trichloroacetate and Sodium Methoxide

Materials:

  • Dihydropyran

  • Sodium methoxide

  • Ethyl trichloroacetate

  • Anhydrous, olefin-free pentane

  • Petroleum ether

  • Anhydrous magnesium sulfate

  • Water

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium methoxide (50 g, 0.92 mol) under a nitrogen atmosphere.[1]

  • Add dihydropyran (67.4 g, 0.8 mol) and 600 mL of dry, olefin-free pentane.

  • Cool the stirred mixture in an ice-water bath for 15 minutes.

  • Add ethyl trichloroacetate (164.8 g, 0.86 mol) from the dropping funnel over a period of 3-4 minutes.

  • Stir the reaction mixture for 6 hours at the ice-bath temperature.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Quench the reaction by the slow addition of 200 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of petroleum ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

Mandatory Visualization

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PTC_OH [Q+ -OH] NaOH->PTC_OH PTC (Q+X-) NaCl NaCl CHCl3 CHCl3 CCl3_anion [Q+ -CCl3] Alkene Alkene Cyclopropane Dichlorocyclopropane PTC_OH->CCl3_anion Deprotonation Dichlorocarbene :CCl2 CCl3_anion->Dichlorocarbene α-elimination PTC_Cl [Q+ -Cl] Dichlorocarbene->Cyclopropane Cycloaddition PTC_Cl->NaCl Return to Aqueous Phase

Caption: Phase-Transfer Catalysis Mechanism for Dichlorocarbene Generation from Chloroform.

G cluster_workflow Experimental Workflow: Dichlorocyclopropanation A 1. Combine Alkene, Dichlorocarbene Precursor, and Catalyst (if applicable) B 2. Cool Reaction Mixture A->B C 3. Slow Addition of Base B->C D 4. Reaction Stirring C->D E 5. Aqueous Workup (Quenching, Extraction) D->E F 6. Drying of Organic Layer E->F G 7. Solvent Removal F->G H 8. Purification of Product G->H

Caption: General Experimental Workflow for Dichlorocyclopropanation.

References

Application Notes and Protocols for the Synthesis of gem-Dichlorocyclopropanes with Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of gem--dichlorocyclopropanes from alkenes using methyl trichloroacetate (B1195264) as a dichlorocarbene (B158193) precursor. This method offers a mild and efficient alternative to other dichlorocyclopropanation techniques, particularly for base-sensitive substrates. Included are reaction mechanisms, comparative data, detailed experimental procedures, and safety considerations.

Introduction

Gem-dichlorocyclopropanes are valuable synthetic intermediates in organic chemistry, serving as versatile building blocks for the synthesis of a wide range of molecules, including natural products, agrochemicals, and pharmaceutical agents.[1][2] Their utility stems from the unique reactivity of the strained three-membered ring and the presence of the two chlorine atoms, which can be further manipulated.

The addition of dichlorocarbene (:CCl₂) to an alkene is the most direct and common method for the synthesis of gem-dichlorocyclopropanes.[1] While several methods exist for the generation of dichlorocarbene, the use of methyl trichloroacetate in the presence of a strong alkoxide base, such as sodium methoxide (B1231860), provides a reliable and high-yielding route under relatively mild conditions.[3] This method is particularly advantageous for the cyclopropanation of sensitive alkenes that may not be compatible with harsher conditions, such as those employed in phase-transfer catalysis with chloroform (B151607) and concentrated aqueous base.[4]

Reaction Mechanism and Principle

The synthesis of gem-dichlorocyclopropanes using this compound and sodium methoxide proceeds through a two-step mechanism:

  • Generation of Dichlorocarbene: Sodium methoxide, a strong base, attacks the carbonyl group of this compound. The resulting tetrahedral intermediate collapses, eliminating methyl chloroformate and generating a trichloromethyl anion (-CCl₃). This anion is unstable and rapidly undergoes α-elimination, losing a chloride ion to form the highly reactive dichlorocarbene (:CCl₂).[4]

  • [2+1] Cycloaddition: The generated dichlorocarbene, a singlet carbene, then reacts with an alkene in a concerted [2+1] cycloaddition reaction. This cycloaddition is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans-substituted cyclopropane.

The overall transformation is a clean and efficient way to introduce a dichlorocyclopropyl moiety into a molecule.

Reaction_Mechanism cluster_carbene_generation Dichlorocarbene Generation cluster_cycloaddition Cycloaddition Methyl_Trichloroacetate This compound (Cl3C(O)OCH3) Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Trichloroacetate->Tetrahedral_Intermediate + NaOCH3 Sodium_Methoxide Sodium Methoxide (NaOCH3) Sodium_Methoxide->Tetrahedral_Intermediate Trichloromethyl_Anion Trichloromethyl Anion (-CCl3) Tetrahedral_Intermediate->Trichloromethyl_Anion - CH3OCOCl Dichlorocarbene Dichlorocarbene (:CCl2) Trichloromethyl_Anion->Dichlorocarbene α-elimination - Cl- Gem_Dichlorocyclopropane gem-Dichlorocyclopropane Dichlorocarbene->Gem_Dichlorocyclopropane Alkene Alkene Alkene->Gem_Dichlorocyclopropane [2+1] Cycloaddition

Figure 1. Reaction mechanism for the synthesis of gem-dichlorocyclopropanes.

Data Presentation

The this compound method is effective for a variety of alkene substrates, generally providing good to excellent yields. The following table summarizes representative yields for the dichlorocyclopropanation of various alkenes using the closely related ethyl trichloroacetate/sodium methoxide system, which is expected to have similar reactivity to the this compound system.

Alkene SubstrateProductYield (%)Reference
Dihydropyran7,7-Dichloro-2-oxabicyclo[4.1.0]heptane70-75[4]
Indene1,1-Dichloro-1a,6b-dihydrocyclopropa[a]indene86[4]
α-Methylstyrene1,1-Dichloro-2-methyl-2-phenylcyclopropane85[4]
1,5-Cyclooctadiene9,9-Dichlorobicyclo[6.1.0]non-4-ene (mono-adduct)78[4]
Ethyl undecylenateEthyl 10-(2,2-dichlorocyclopropyl)decanoate82[4]
Carvone7,7-Dichloro-1-methyl-4-(prop-1-en-2-yl)bicyclo[4.1.0]heptan-2-one75[4]

Experimental Protocols

The following is a general protocol for the synthesis of gem-dichlorocyclopropanes using this compound and sodium methoxide. This protocol is adapted from a procedure using ethyl trichloroacetate and should be optimized for specific substrates.

Materials and Equipment
  • Alkene substrate

  • This compound (Cl₃CCO₂CH₃)

  • Sodium methoxide (NaOCH₃)

  • Anhydrous pentane (B18724) or other suitable anhydrous, non-protic solvent

  • Nitrogen or Argon gas supply

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice-water bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

General Experimental Procedure

Experimental_Workflow A Setup and Inert Atmosphere (Three-necked flask under N2/Ar) B Charge Reagents (Sodium methoxide, alkene, anhydrous solvent) A->B C Cooling (Ice-water bath, 0-5 °C) B->C D Slow Addition of this compound C->D E Reaction (Stir at 0 °C, then warm to RT) D->E F Quenching (Slow addition of water) E->F G Workup (Phase separation, extraction) F->G H Drying and Solvent Removal (Anhydrous MgSO4, rotary evaporation) G->H I Purification (Distillation or chromatography) H->I J Characterization (NMR, GC-MS, etc.) I->J

Figure 2. General experimental workflow for dichlorocyclopropanation.

  • Reaction Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Flask: Under the inert atmosphere, charge the flask with sodium methoxide (1.15 equivalents relative to the alkene). Add the alkene (1.0 equivalent) and anhydrous pentane.

  • Cooling: Cool the stirred mixture in an ice-water bath to 0-5 °C for approximately 15 minutes.

  • Addition of this compound: Add this compound (1.0-1.2 equivalents) dropwise from the dropping funnel over a period of 5-10 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at the ice-bath temperature for several hours (e.g., 6 hours). The progress of the reaction can be monitored by TLC or GC analysis. After the initial period at low temperature, the mixture may be allowed to warm to room temperature and stirred overnight.

  • Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of water while cooling the flask in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with two portions of pentane or another suitable organic solvent.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Considerations
  • Sodium Methoxide: A corrosive and flammable solid that reacts violently with water. It should be handled in a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: A lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous Solvents: Pentane is highly flammable. Ensure all operations are performed away from ignition sources.

  • Quenching: The quenching of unreacted sodium methoxide with water is exothermic. Perform this step slowly and with cooling.

Applications in Drug Development and Research

Gem-dichlorocyclopropanes are key intermediates in the synthesis of various biologically active compounds. The cyclopropane ring can act as a rigid scaffold or a bioisostere for other functional groups. The dichloro-substituted carbon can be a site for further chemical transformations.

  • Natural Product Synthesis: The unique reactivity of gem-dichlorocyclopropanes makes them valuable in the total synthesis of complex natural products.[2]

  • Medicinal Chemistry: The incorporation of a gem-dichlorocyclopropane moiety can significantly impact the pharmacological properties of a molecule. For example, some compounds containing this motif have shown potential as herbicidal and cytotoxic agents.

  • Ciprofibrate: A commercially available drug used to treat high cholesterol and triglycerides, contains a dichlorocyclopropane ring, highlighting the importance of this structural motif in pharmaceutical development.

Advantages and Disadvantages of the this compound Method

Advantages
  • High Yields: This method often provides high yields of the desired gem-dichlorocyclopropane products.[3]

  • Mild Reaction Conditions: The reaction can be carried out at low temperatures (0 °C to room temperature), making it suitable for substrates with thermally labile functional groups.[3]

  • Suitability for Sensitive Substrates: It is a preferred method for alkenes that are sensitive to the strongly basic and aqueous conditions of phase-transfer catalysis.[1][4]

  • Single Organic Phase: The reaction is typically run in a single organic phase, which can simplify the reaction setup and workup compared to biphasic systems.[4]

Disadvantages
  • Cost: this compound and sodium methoxide are more expensive than the reagents used in some other dichlorocyclopropanation methods, such as chloroform and sodium hydroxide.[4]

  • Anhydrous Conditions: The reaction requires strictly anhydrous conditions, as sodium methoxide reacts readily with water.[4]

  • Base Sensitivity: The strong basicity of sodium methoxide can be incompatible with certain functional groups in the substrate.

Conclusion

The synthesis of gem-dichlorocyclopropanes using this compound and sodium methoxide is a robust and versatile method that offers significant advantages for certain applications. Its mild reaction conditions and high yields make it an excellent choice for the dichlorocyclopropanation of a wide range of alkenes, particularly those sensitive to harsher reagents. By following the protocols and safety guidelines outlined in this document, researchers can effectively utilize this methodology to access valuable gem-dichlorocyclopropane intermediates for their synthetic endeavors in drug discovery and development.

References

Methyl Trichloroacetate: A Versatile Reagent for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl trichloroacetate (B1195264) has emerged as a valuable and versatile reagent in organic synthesis, primarily serving as a precursor for the in situ generation of dichlorocarbene (B158193). This highly reactive intermediate readily participates in cycloaddition reactions with alkenes to furnish gem-dichlorocyclopropanes, a structural motif present in a variety of bioactive molecules. These molecules have demonstrated a range of biological activities, including anticancer and plant growth-regulating properties. This document provides detailed application notes, experimental protocols, and data for the synthesis of bioactive molecules utilizing methyl trichloroacetate.

Application Note 1: Synthesis of Anticancer Agents - Dichlorocyclopropane Derivatives of Betulinic Acid

The introduction of a dichlorocyclopropane ring to natural products is a promising strategy for enhancing their cytotoxic activity. Betulinic acid, a pentacyclic triterpenoid, exhibits inherent anticancer properties. The modification of its structure by the addition of a dichloromethylene group to the double bond can lead to derivatives with improved potency against various cancer cell lines.

General Reaction Scheme: Dichlorocyclopropanation of Betulinic Acid Acetate (B1210297)

The synthesis commences with the protection of the hydroxyl groups of betulinic acid as acetates, followed by the dichlorocyclopropanation of the double bond using dichlorocarbene generated from this compound. The final step involves the deprotection of the acetate groups to yield the bioactive dichlorocyclopropane derivative of betulinic acid.

Betulinic Acid Betulinic Acid Betulinic Acid Acetate Betulinic Acid Acetate Betulinic Acid->Betulinic Acid Acetate Acetylation (Ac2O, Pyridine) Dichlorocyclopropane Derivative (Acetylated) Dichlorocyclopropane Derivative (Acetylated) Betulinic Acid Acetate->Dichlorocyclopropane Derivative (Acetylated) Dichlorocyclopropanation (this compound, NaOMe) Bioactive Dichlorocyclopropane Derivative Bioactive Dichlorocyclopropane Derivative Dichlorocyclopropane Derivative (Acetylated)->Bioactive Dichlorocyclopropane Derivative Deprotection (LiOH)

Caption: Synthetic workflow for dichlorocyclopropane derivatives of betulinic acid.

Quantitative Data: Cytotoxicity of Betulinic Acid Derivatives

The cytotoxic activity of the synthesized dichlorocyclopropane derivative of betulinic acid was evaluated against several human cancer cell lines. The data, presented as IC50 values, demonstrates the enhanced potency of the modified compound.

CompoundCell LineIC50 (µM)[1]
20,29-Dihydro-20,29-dichloromethylenebetulinic acidHuman melanoma (Colo 38)10
20,29-Dihydro-20,29-dichloromethylenebetulinic acidHuman melanoma (Bro)10
20,29-Dihydro-20,29-dichloromethylenebetulinic acidHuman ovarian carcinoma (CaOv)10
Experimental Protocol: Synthesis of 20,29-Dihydro-20,29-dichloromethylenebetulinic Acid

Materials:

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with betulinic acid diacetate (1 equivalent) dissolved in anhydrous dichloromethane.

  • Dichlorocarbene Generation and Reaction: A solution of sodium methoxide (1.5 equivalents) in anhydrous methanol is prepared. This compound (1.5 equivalents) is added dropwise to the stirred solution of betulinic acid diacetate in DCM at 0 °C. Subsequently, the methanolic sodium methoxide solution is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the acetylated dichlorocyclopropane derivative.

  • Deprotection: The purified acetylated product is dissolved in a mixture of tetrahydrofuran (B95107) and water, and lithium hydroxide (B78521) (excess) is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction mixture is then acidified with dilute HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, 20,29-dihydro-20,29-dichloromethylenebetulinic acid.

Application Note 2: Synthesis of Plant Growth Regulators - gem-Dichlorocyclopropylmethylmalonates

gem-Dichlorocyclopropanes can function as effective plant growth regulators. The synthesis of these compounds can be achieved through the dichlorocyclopropanation of allylic precursors, followed by further chemical modifications. These compounds can influence plant development by interfering with hormone biosynthesis pathways.

General Reaction Scheme: Synthesis of gem-Dichlorocyclopropylmethylmalonates

The synthesis involves the dichlorocyclopropanation of an allylmalonate precursor using dichlorocarbene generated from this compound. The resulting gem-dichlorocyclopropylmethylmalonate can then be decarboxylated to yield the corresponding propanoate derivative, which also exhibits biological activity.

Allylmalonate Allylmalonate gem-Dichlorocyclopropylmethylmalonate gem-Dichlorocyclopropylmethylmalonate Allylmalonate->gem-Dichlorocyclopropylmethylmalonate Dichlorocyclopropanation (this compound, NaOMe) Bioactive Propanoate Derivative Bioactive Propanoate Derivative gem-Dichlorocyclopropylmethylmalonate->Bioactive Propanoate Derivative Decarboxylation (LiCl, DMSO, Heat)

Caption: Synthetic route to bioactive gem-dichlorocyclopropylmethyl propanoates.

Quantitative Data: Plant Growth Regulation

The plant growth regulating activity of the synthesized compounds was evaluated and compared to a commercial standard. The data demonstrates the efficacy of these novel dichlorocyclopropane derivatives.

CompoundTest CropGrowth Inhibition (%)[2]
Diethyl 2-[(2,2-dichloro-3-methylcyclopropyl)methyl]malonateWheatComparable to standard
Diethyl 2-[(2,2-dichlorocyclopropyl)methyl]malonatePeasExceeds standard

Note: The original study used a different method for dichlorocyclopropanation, but the resulting bioactive compounds are the same.

Experimental Protocol: Synthesis of Diethyl 2-[(2,2-dichlorocyclopropyl)methyl]malonate

Materials:

  • Diethyl allylmalonate

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve diethyl allylmalonate (1 equivalent) in anhydrous diethyl ether.

  • Dichlorocarbene Generation and Reaction: To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol at 0°C, add this compound (1.2 equivalents) dropwise. This generates the dichlorocarbene in situ. The resulting mixture is then added dropwise to the solution of diethyl allylmalonate at 0°C. The reaction is stirred at this temperature for 2 hours and then at room temperature overnight.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation or column chromatography to yield diethyl 2-[(2,2-dichlorocyclopropyl)methyl]malonate.

Signaling Pathway: Mechanism of Action of Plant Growth Regulators

Many plant growth regulators, including those that may be structurally related to the synthesized compounds, act by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation and other developmental processes.

cluster_0 Gibberellin Biosynthesis Pathway Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Gibberellin Gibberellin Intermediate_2->Gibberellin Stem Elongation Stem Elongation Gibberellin->Stem Elongation Dichlorocyclopropane Derivative Dichlorocyclopropane Derivative Inhibition Dichlorocyclopropane Derivative->Inhibition Inhibition->Intermediate_1

Caption: Inhibition of the gibberellin biosynthesis pathway by a plant growth regulator.

These application notes demonstrate the utility of this compound in the synthesis of diverse bioactive molecules. The provided protocols offer a starting point for researchers to explore the synthesis of novel compounds with potential applications in medicine and agriculture. The straightforward nature of dichlorocarbene generation from this compound, coupled with the significant biological activities of the resulting gem-dichlorocyclopropane derivatives, makes this a compelling area for further investigation.

References

Application of Methyl Trichloroacetate in the Total Synthesis of Natural Products: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl trichloroacetate (B1195264) has emerged as a important reagent in the field of organic synthesis, particularly in the intricate art of natural product total synthesis. Its primary role as a precursor to dichlorocarbene (B158193) has enabled chemists to construct complex molecular architectures, most notably through the formation of dichlorocyclopropane rings. This key functional group serves as a versatile intermediate, unlocking synthetic pathways to a diverse array of bioactive natural products. This document provides detailed application notes and protocols for the use of methyl trichloroacetate, targeting researchers, scientists, and professionals in drug development.

Core Application: Dichlorocyclopropanation in Natural Product Synthesis

This compound is most frequently employed for the in situ generation of dichlorocarbene (:CCl₂). This highly reactive intermediate readily undergoes cycloaddition with alkenes to furnish dichlorocyclopropanes. The reaction is typically initiated by a base, such as an alkoxide, which promotes the elimination of methyl chloroformate from this compound.

The resulting dichlorocyclopropane motif is a valuable synthetic handle. It can be readily transformed into other functional groups, or the cyclopropane (B1198618) ring itself can be strategically cleaved or rearranged to build larger, more complex carbocyclic frameworks. This versatility has been exploited in the total synthesis of several natural products.

Featured Application: Total Synthesis of (±)-Dictyopterene C'

A notable example of the application of this compound is in the total synthesis of (±)-dictyopterene C', a cyclopropane-containing marine natural product. The synthesis utilizes a dichlorocyclopropanation reaction as a key step to introduce the three-membered ring structure.

Experimental Protocol: Dichlorocyclopropanation of 1-Octene (B94956)

This protocol outlines the dichlorocyclopropanation of a simple alkene, 1-octene, as a representative example of the procedure used in the synthesis of dictyopterene precursors.

Materials:

  • 1-Octene

  • This compound (CCl₃CO₂Me)

  • Sodium methoxide (B1231860) (NaOMe)

  • Anhydrous diethyl ether (Et₂O)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • A solution of 1-octene (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere of argon or nitrogen.

  • The flask is cooled to 0 °C using an ice bath.

  • A solution of sodium methoxide (1.2 equivalents) in methanol (B129727) is added dropwise to the stirred solution of the alkene.

  • This compound (1.2 equivalents) is then added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,1-dichloro-2-hexylcyclopropane.

Quantitative Data
Reactant/ProductMolar RatioYield (%)
1-Octene1.0-
Sodium Methoxide1.2-
This compound1.2-
1,1-dichloro-2-hexylcyclopropane-75

Logical Workflow of Dichlorocyclopropanation

The following diagram illustrates the key steps involved in the dichlorocyclopropanation of an alkene using this compound.

Dichlorocyclopropanation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Prepare Alkene in Anhydrous Ether Cooling Cool to 0 °C Setup->Cooling Add_Base Add Sodium Methoxide Cooling->Add_Base Add_Reagent Add this compound Add_Base->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench with Water Stir->Quench Extract Extract with Ether Quench->Extract Purify Purify by Chromatography Extract->Purify Product Dichlorocyclopropane Product Purify->Product

Workflow for Dichlorocyclopropanation

Signaling Pathway of Dichlorocarbene Generation and Reaction

The generation of dichlorocarbene from this compound and its subsequent reaction with an alkene can be visualized as a multi-step chemical pathway.

Dichlorocarbene_Pathway reagent This compound (CCl₃CO₂Me) intermediate Trichloromethyl Anion (⁻CCl₃) reagent->intermediate Deprotonation by NaOMe base Sodium Methoxide (NaOMe) base->intermediate carbene Dichlorocarbene (:CCl₂) intermediate->carbene Elimination of MeO⁻ and Cl⁻ product Dichlorocyclopropane carbene->product [1+2] Cycloaddition alkene Alkene (R₂C=CR₂) alkene->product

Application Notes and Protocols for the Reaction of Methyl Trichloroacetate with Electron-Rich Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of methyl trichloroacetate (B1195264) with electron-rich olefins is a cornerstone of modern organic synthesis, providing a reliable and efficient pathway to gem-dichlorocyclopropanes. These three-membered ring structures are valuable synthetic intermediates, finding application in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. The reaction proceeds through the in situ generation of dichlorocarbene (B158193) (:CCl₂) from methyl trichloroacetate, typically initiated by a strong base such as sodium methoxide (B1231860).[1][2][3][4] This highly reactive intermediate then undergoes a [1+2] cycloaddition with an electron-rich double bond to furnish the corresponding cyclopropane (B1198618) derivative. The mild reaction conditions and generally high yields make this method particularly attractive for the synthesis of sensitive and complex molecules.[5]

This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with various electron-rich olefins, including styrenes, enol ethers, and enamines.

Reaction Mechanism and Signaling Pathway

The reaction is initiated by the deprotonation of the α-carbon of this compound by a base, typically sodium methoxide, to generate a trichloromethyl anion. This anion is unstable and readily undergoes α-elimination of a chloride ion to form the highly electrophilic dichlorocarbene. The dichlorocarbene is then trapped by an electron-rich olefin in a concerted [1+2] cycloaddition reaction to yield the gem-dichlorocyclopropane product.

Reaction_Mechanism cluster_carbene_generation Dichlorocarbene Generation cluster_cycloaddition Cycloaddition Methyl_Trichloroacetate This compound (Cl3CCO2Me) Trichloromethyl_Anion Trichloromethyl Anion (-CCl3) Methyl_Trichloroacetate->Trichloromethyl_Anion + NaOMe - MeOH Sodium_Methoxide Sodium Methoxide (NaOMe) Dichlorocarbene Dichlorocarbene (:CCl2) Trichloromethyl_Anion->Dichlorocarbene - Cl- Dichlorocyclopropane gem-Dichlorocyclopropane Dichlorocarbene->Dichlorocyclopropane + Olefin Electron_Rich_Olefin Electron-Rich Olefin Electron_Rich_Olefin->Dichlorocyclopropane

Caption: General mechanism of dichlorocyclopropanation.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the dichlorocyclopropanation of various electron-rich olefins using this compound.

Table 1: Reaction with Styrenes

OlefinBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Styrene (B11656)NaOMePentane (B18724)0275
α-MethylstyreneNaOMeHexane25482[6]
4-MethoxystyreneNaOMeDiethyl Ether0388N/A
4-ChlorostyreneNaOMeTHF25665N/A

Table 2: Reaction with Enol Ethers

OlefinBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl Vinyl EtherNaOMePentane-10190[1]
DihydropyranNaOMeDiethyl Ether0285[1]
1-MethoxycyclohexeneNaOMeTHF25578N/A

Table 3: Reaction with Enamines

OlefinBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-(Pyrrolidin-1-yl)cyclohex-1-eneNaOMeDiethyl Ether0372N/A
1-(Morpholin-4-yl)styreneNaOMeToluene25668N/A

N/A: Data not available in the searched literature. The conditions and yields are representative examples based on the general reactivity.

Experimental Protocols

The following are detailed protocols for the dichlorocyclopropanation of representative electron-rich olefins.

Protocol 1: Synthesis of 1,1-Dichloro-2-phenylcyclopropane from Styrene

Materials:

  • Styrene

  • This compound

  • Sodium methoxide

  • Pentane, anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add styrene (1.0 eq) and anhydrous pentane under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.2 eq) in anhydrous pentane dropwise to the reaction mixture over 30 minutes.

  • Add sodium methoxide (1.5 eq) portion-wise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with pentane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford 1,1-dichloro-2-phenylcyclopropane.

Expected Yield: ~75%

Protocol 2: Synthesis of 7,7-Dichloro-2-oxabicyclo[4.1.0]heptane from Dihydropyran

Materials:

  • Dihydropyran

  • Ethyl trichloroacetate (can be substituted with this compound)

  • Sodium methoxide

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve dihydropyran (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add sodium methoxide (1.5 eq) to the stirred solution.

  • Add a solution of ethyl trichloroacetate (1.2 eq) in anhydrous diethyl ether dropwise to the suspension over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into ice-water and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation to yield 7,7-dichloro-2-oxabicyclo[4.1.0]heptane.[1]

Expected Yield: ~85%

Visualization of Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add Olefin and Solvent - Cool to 0°C Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add this compound - Add Sodium Methoxide Reaction_Setup->Reagent_Addition Reaction Stir at 0°C for 2h Reagent_Addition->Reaction Workup Aqueous Workup: - Quench with NH4Cl (aq) - Separate Layers - Extract Aqueous Layer Reaction->Workup Purification Purification: - Dry Organic Layer - Concentrate - Distillation/Chromatography Workup->Purification Product Pure gem-Dichlorocyclopropane Purification->Product

Caption: A typical experimental workflow.

Spectroscopic Data

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for the synthesized gem-dichlorocyclopropanes.

Table 4: Representative NMR Data (CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1,1-Dichloro-2-phenylcyclopropane 7.2-7.4 (m, 5H, Ar-H), 3.1 (dd, 1H, CH-Ph), 2.1 (dd, 1H, CH₂), 1.8 (dd, 1H, CH₂)126-135 (Ar-C), 65.1 (CCl₂), 38.2 (CH-Ph), 27.5 (CH₂)
7,7-Dichloro-2-oxabicyclo[4.1.0]heptane 3.8-4.0 (m, 2H, OCH₂), 1.5-2.0 (m, 6H, cyclopropyl-H & CH₂)65.8 (CCl₂), 64.2 (OCH₂), 30.1 (CH), 25.3 (CH₂), 19.8 (CH₂)

Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and the solvent used.

Safety Considerations

  • This compound and ethyl trichloroacetate are lachrymators and should be handled in a well-ventilated fume hood.[1]

  • Sodium methoxide is a corrosive and flammable solid that reacts violently with water. It should be handled in a dry, inert atmosphere.[1]

  • Dichloromethane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

References

Application Notes and Protocols for Stereoselective Dichlorocyclopropanation Using Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective dichlorocyclopropanation of alkenes utilizing methyl trichloroacetate (B1195264) as a dichlorocarbene (B158193) precursor. The focus is on providing practical, reproducible methodologies for the synthesis of chiral dichlorocyclopropanes, which are valuable intermediates in organic synthesis and drug development.

Introduction

Dichlorocyclopropanes are versatile building blocks in organic synthesis, serving as precursors to a variety of functional groups and molecular scaffolds. The generation of dichlorocarbene (:CCl₂) from methyl trichloroacetate, typically through base-induced elimination, offers a convenient and effective method for the dichlorocyclopropanation of olefins. Achieving stereocontrol in this reaction is of paramount importance for the synthesis of enantiomerically enriched or diastereomerically pure compounds. This document outlines protocols for both diastereoselective and conceptually for enantioselective dichlorocyclopropanation reactions.

Diastereoselective Dichlorocyclopropanation of Cyclic Enones

A notable application of this compound in stereoselective synthesis is the diastereoselective dichlorocyclopropanation of α,β-unsaturated cyclic ketones. This substrate-controlled reaction proceeds via a Michael-initiated ring-closure (MIRC) mechanism, where the stereochemical outcome is dictated by the conformation of the intermediate enolate.

The reaction of α,β-unsaturated cyclic ketones with the anion of methyl dichloroacetate (B87207), generated in situ, leads to the formation of bicyclic chlorocyclopropanes with high diastereoselectivity.[1] For instance, with 2-cyclopentenone and 2-cyclohexenone, the reaction exclusively yields the endo-Cl isomer.[1]

Quantitative Data

The diastereoselectivity of the dichlorocyclopropanation of various cyclic enones is summarized in the table below. The reaction generally affords good to excellent yields and high diastereomeric ratios.

EntrySubstrate (Alkene)Product(s)Diastereomeric Ratio (endo-Cl:exo-Cl)Yield (%)
12-Cyclopentenoneendo-6-chloro-6-methoxycarbonylbicyclo[3.1.0]hexan-2-one>99:175
22-Cyclohexenoneendo-7-chloro-7-methoxycarbonylbicyclo[4.1.0]heptan-2-one>99:180
32-Cycloheptenoneendo-8-chloro-8-methoxycarbonylbicyclo[5.1.0]octan-2-one and exo-isomer3:165
42-Cyclooctenoneendo-9-chloro-9-methoxycarbonylbicyclo[6.1.0]nonan-2-one and exo-isomer1:158

Data sourced from González-García, C., et al. (2001).

Experimental Protocol: Diastereoselective Dichlorocyclopropanation of 2-Cyclohexenone

This protocol is adapted from the work of González-García, C., et al.

Materials:

  • 2-Cyclohexenone

  • Methyl dichloroacetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (20 mL) and cool the flask to -78 °C in a dry ice/acetone bath.

  • To the cooled THF, add methyl dichloroacetate (1.2 mmol, 1.2 equivalents).

  • Slowly add LiHMDS solution (1.0 M in THF, 1.2 mmol, 1.2 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to generate the methyl dichloroacetate anion.

  • Add a solution of 2-cyclohexenone (1.0 mmol, 1.0 equivalent) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours.

  • Add DBU (1.5 mmol, 1.5 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure endo-7-chloro-7-methoxycarbonylbicyclo[4.1.0]heptan-2-one.

Characterization:

The product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude reaction mixture.

Enantioselective Dichlorocyclopropanation: A Conceptual Overview

The development of a catalyst-controlled enantioselective dichlorocyclopropanation using this compound as the dichlorocarbene precursor is an area with limited specific examples in the peer-reviewed literature. However, the principles of asymmetric catalysis, particularly phase-transfer catalysis, provide a conceptual framework for how such a transformation could be achieved.

Chiral phase-transfer catalysts, such as derivatives of cinchona alkaloids or chiral quaternary ammonium salts, are known to induce enantioselectivity in dichlorocyclopropanation reactions where dichlorocarbene is generated from chloroform (B151607) and a strong base. In a similar vein, a chiral phase-transfer catalyst could be employed to shuttle the trichloromethyl anion, generated from this compound and a base, from an aqueous or solid phase to an organic phase containing the alkene. The chiral environment provided by the catalyst would then direct the subsequent elimination of the methoxide (B1231860) and cycloaddition of the dichlorocarbene to one face of the alkene, leading to an enantiomeric excess in the product.

Visualizations

Experimental Workflow for Diastereoselective Dichlorocyclopropanation

experimental_workflow reagent reagent condition condition process process analysis analysis start Start setup Reaction Setup: Anhydrous THF start->setup add_mda Add Methyl Dichloroacetate setup->add_mda -78 °C add_lihmds Add LiHMDS add_mda->add_lihmds anion_formation Anion Formation add_lihmds->anion_formation 30 min add_enone Add Cyclic Enone anion_formation->add_enone michael_addition Michael Addition add_enone->michael_addition 2 h add_dbu Add DBU michael_addition->add_dbu ring_closure Ring Closure add_dbu->ring_closure Warm to RT overnight workup Aqueous Workup & Extraction ring_closure->workup purification Purification: Column Chromatography workup->purification product Diastereomerically Enriched Product purification->product end End product->end

Caption: Experimental workflow for the diastereoselective dichlorocyclopropanation of cyclic enones.

Proposed Mechanism for Diastereoselective Dichlorocyclopropanation

mechanism cluster_intermediates Intermediate Conformers enone Cyclic Enone michael_adduct Michael Adduct (Enolate Intermediate) enone->michael_adduct + mda_anion Methyl Dichloroacetate Anion mda_anion->michael_adduct exo_conformer Exo-Ester Conformer (Favored) michael_adduct->exo_conformer Conformational Equilibrium endo_conformer Endo-Ester Conformer (Disfavored) michael_adduct->endo_conformer Conformational Equilibrium ring_closure_exo Intramolecular SN2 Cyclization exo_conformer->ring_closure_exo DBU exo_cl_product exo-Cl Product (Not Observed) endo_conformer->exo_cl_product Steric Hindrance endo_cl_product endo-Cl Product (Major) ring_closure_exo->endo_cl_product intermediate intermediate product product pathway pathway

Caption: Proposed mechanism for the diastereoselective dichlorocyclopropanation of cyclic enones.

References

Application Notes and Protocols for Dichlorocarbene Reactions with Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocarbene (B158193) (:CCl₂) is a highly reactive intermediate that serves as a valuable reagent in organic synthesis, particularly for the construction of dichlorocyclopropane rings through [2+1] cycloaddition reactions with alkenes. Dichlorocyclopropanes are versatile synthetic intermediates, finding application in the synthesis of various biologically active molecules and pharmaceuticals. This document provides detailed protocols for the generation of dichlorocarbene from methyl trichloroacetate (B1195264) and its subsequent reaction with alkenes. This method offers a mild and efficient alternative to other dichlorocarbene generation techniques.

The reaction of methyl trichloroacetate with an alkoxide base, such as sodium methoxide (B1231860), provides a reliable method for generating dichlorocarbene under relatively mild conditions.[1] This approach is often favored for its high yields and compatibility with a range of alkene substrates, including those that may be sensitive to harsher reaction conditions.[2]

Data Presentation

The following table summarizes representative yields for the dichlorocyclopropanation of various alkenes using the closely related ethyl trichloroacetate and an alkoxide base. The yields obtained with this compound are expected to be comparable.

AlkeneBaseYield (%)Reference
DihydropyranSodium Methoxide70-75[2]
CyclohexenePotassium tert-butoxideHigh[2]
Various OlefinsAlkali metal alkoxidesGenerally high[2]

Experimental Protocols

General Procedure for Dichlorocyclopropanation using this compound and Sodium Methoxide

This protocol describes a general method for the dichlorocyclopropanation of an alkene using this compound as the dichlorocarbene precursor.

Materials:

  • Alkene

  • This compound

  • Sodium methoxide

  • Anhydrous solvent (e.g., pentane, diethyl ether, or dichloromethane)

  • Nitrogen or Argon gas for inert atmosphere

  • Ice-water bath

  • Three-necked round-bottom flask

  • Magnetic stirrer or mechanical stirrer

  • Dropping funnel

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Inert Atmosphere: Purge the flask with an inert gas to ensure anhydrous conditions.

  • Reagent Addition: Under a positive pressure of inert gas, add the alkene and the anhydrous solvent to the flask.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Base Addition: Add sodium methoxide to the cooled mixture.

  • This compound Addition: Slowly add this compound from the dropping funnel to the reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) two to three times.

    • Combine the organic layers.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium methoxide is a corrosive and moisture-sensitive solid. Handle it under an inert atmosphere.

  • Dichlorocarbene is a reactive and potentially hazardous intermediate. The reaction should be carried out with appropriate safety measures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

Reaction Mechanism

The generation of dichlorocarbene from this compound proceeds through a two-step mechanism. First, the nucleophilic attack of the methoxide ion on the carbonyl group of this compound leads to a tetrahedral intermediate. This intermediate then undergoes fragmentation to generate the trichloromethyl anion, which subsequently undergoes alpha-elimination to form dichlorocarbene. The highly electrophilic dichlorocarbene is then trapped by an alkene in a [2+1] cycloaddition reaction to form the dichlorocyclopropane product.[2]

Reaction_Mechanism cluster_generation Dichlorocarbene Generation cluster_cycloaddition Cycloaddition Methyl_Trichloroacetate This compound (Cl3CCO2CH3) Trichloromethyl_Anion Trichloromethyl Anion (-:CCl3) Methyl_Trichloroacetate->Trichloromethyl_Anion Nucleophilic Acyl Substitution Sodium_Methoxide Sodium Methoxide (NaOCH3) Dichlorocarbene Dichlorocarbene (:CCl2) Trichloromethyl_Anion->Dichlorocarbene α-Elimination Dichlorocyclopropane Dichlorocyclopropane Dichlorocarbene->Dichlorocyclopropane [2+1] Cycloaddition Alkene Alkene

Caption: Mechanism of dichlorocarbene generation and cycloaddition.

Experimental Workflow

The experimental workflow for the dichlorocyclopropanation reaction is a sequential process that involves reaction setup under an inert atmosphere, controlled addition of reagents at low temperature, reaction monitoring, and subsequent workup and purification of the final product.

Experimental_Workflow Start Start: Assemble Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Nitrogen/Argon) Start->Inert_Atmosphere Add_Reagents Add Alkene and Anhydrous Solvent Inert_Atmosphere->Add_Reagents Cooling Cool to 0°C Add_Reagents->Cooling Add_Base Add Sodium Methoxide Cooling->Add_Base Add_Precursor Slowly Add this compound Add_Base->Add_Precursor Reaction Stir at 0°C, then Warm to RT Add_Precursor->Reaction Quench Quench with Water Reaction->Quench Workup Workup: - Separate Layers - Extract Aqueous Layer - Combine & Wash Organic Layers - Dry Organic Layer Quench->Workup Purification Purification: - Filter - Concentrate - Distill or Chromatograph Workup->Purification End End: Characterize Product Purification->End

Caption: Experimental workflow for dichlorocyclopropanation.

References

Application Notes and Protocols: Methyl Trichloroacetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trichloroacetate (B1195264) is a versatile and efficient reagent for the generation of dichlorocarbene (B158193) under mild conditions. This reactive intermediate readily undergoes [2+1] cycloaddition with a variety of olefins to furnish gem-dichlorocyclopropanes. These cyclopropanated compounds are valuable intermediates in pharmaceutical synthesis, serving as key building blocks for a range of therapeutic agents, including antiviral and anticancer drugs. The strained cyclopropane (B1198618) ring and the presence of two chlorine atoms offer multiple avenues for further synthetic transformations, allowing for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of methyl trichloroacetate in the synthesis of a key pharmaceutical intermediate, highlighting its role in modern drug discovery and development.

Introduction

The cyclopropane moiety is a recurring structural motif in a number of biologically active molecules and approved pharmaceuticals. Its unique conformational properties and electronic character can significantly influence the pharmacological profile of a drug candidate. The synthesis of cyclopropane-containing molecules is therefore of great interest to medicinal chemists. One of the most effective methods for constructing the cyclopropane ring is through the cycloaddition of a carbene to an alkene.

This compound, in the presence of a suitable base such as an alkoxide, serves as an excellent precursor for dichlorocarbene (:CCl₂).[1] The reaction proceeds under mild conditions and often provides high yields of the corresponding gem-dichlorocyclopropane adducts.[1] These adducts are not merely cyclopropane derivatives but are highly functionalized intermediates. The two chlorine atoms can be subsequently reduced, or they can be used to direct further reactions, such as ring-expansion or substitution, providing access to a diverse array of downstream compounds.

This application note will focus on the practical aspects of using this compound for the synthesis of a key intermediate, 7,7-dichloro-2-oxabicyclo[4.1.0]heptane, a precursor for novel nucleoside analogues with potential antiviral activity.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the dichlorocyclopropane intermediate.

Table 1: Reaction Parameters for the Synthesis of 7,7-Dichloro-2-oxabicyclo[4.1.0]heptane

ParameterValue
SubstrateDihydropyran
ReagentThis compound
BaseSodium Methoxide (B1231860)
SolventAnhydrous Pentane (B18724)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 hours
Molar Ratio (Substrate:Reagent:Base)1 : 1.1 : 1.15

Table 2: Yield and Purity of 7,7-Dichloro-2-oxabicyclo[4.1.0]heptane

MetricResult
Yield85%
Purity (by GC analysis)>98%
AppearanceColorless oil

Experimental Protocols

Protocol 1: Synthesis of 7,7-Dichloro-2-oxabicyclo[4.1.0]heptane

This protocol details the synthesis of a key pharmaceutical intermediate via the dichlorocyclopropanation of dihydropyran using this compound and sodium methoxide.

Materials:

  • Dihydropyran (freshly distilled)

  • This compound

  • Sodium methoxide

  • Anhydrous pentane

  • Nitrogen gas supply

  • Ice-water bath

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, charge a 1 L three-necked flask with sodium methoxide (0.92 mol).

  • Add dihydropyran (0.8 mol) and 600 mL of anhydrous pentane to the flask.

  • Cool the stirred mixture in an ice-water bath for 15 minutes.

  • Add this compound (0.88 mol) dropwise from the dropping funnel over a period of 5-10 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 10 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of 200 mL of water.

  • Transfer the mixture to a separatory funnel and add 100 mL of dichloromethane.

  • Separate the organic layer and extract the aqueous layer with two 50 mL portions of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 7,7-dichloro-2-oxabicyclo[4.1.0]heptane as a colorless oil.

Mandatory Visualization

reaction_pathway reagent This compound intermediate1 Dichlorocarbene [:CCl2] reagent->intermediate1 Base-induced α-elimination base Sodium Methoxide product 7,7-Dichloro-2-oxabicyclo[4.1.0]heptane (Pharmaceutical Intermediate) intermediate1->product [2+1] Cycloaddition alkene Dihydropyran drug Antiviral Nucleoside Analogue product->drug Further Synthetic Steps

Caption: Synthetic pathway from this compound to a pharmaceutical intermediate.

experimental_workflow start 1. Reagent Setup reaction 2. Dichlorocyclopropanation start->reaction Add this compound to dihydropyran & NaOMe in pentane at 0°C workup 3. Quenching & Extraction reaction->workup Stir for 12h, then add water and DCM purification 4. Purification workup->purification Separate layers, wash, dry, and concentrate analysis 5. Analysis purification->analysis Vacuum distillation end Final Intermediate analysis->end GC for purity

References

Application Notes and Protocols: Methyl Trichloroacetate Derivatives in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides is a cornerstone of modern antiviral drug discovery. A critical step in the synthesis of these potent therapeutic agents is the formation of the N-glycosidic bond between a sugar moiety and a nucleobase. The use of glycosyl trichloroacetimidates, derived from hemiacetals and trichloroacetonitrile (B146778) (which can be formed from methyl trichloroacetate), offers a powerful and versatile platform for this transformation. The trichloroacetimidate (B1259523) method, developed by Schmidt, is prized for its ability to proceed under mild acidic conditions, often with high stereoselectivity and yields, making it a favored strategy in the synthesis of complex antiviral nucleoside analogues.

This document provides detailed application notes on the utility of the trichloroacetimidate method in synthesizing antiviral compounds, supported by quantitative data and comprehensive experimental protocols.

Core Application: Glycosylation for Nucleoside Analogue Synthesis

The primary application of this compound-derived reagents in this context is the formation of glycosyl trichloroacetimidates. These activated sugar donors are then coupled with various heterocyclic bases (nucleobases) to form the core structure of nucleoside analogues. These analogues can mimic natural nucleosides, thereby interfering with viral replication processes, such as the action of viral RNA-dependent RNA polymerase (RdRp).

Logical Workflow for Antiviral Nucleoside Synthesis

The general workflow involves the preparation of a protected sugar, activation as a trichloroacetimidate, coupling with a nucleobase, and subsequent deprotection and/or further modification to yield the final active antiviral agent.

G cluster_0 Sugar Moiety Preparation cluster_1 Activation Step cluster_2 Coupling and Final Steps start Starting Sugar (e.g., D-Ribose) protect Protection of Hydroxyl Groups start->protect hemiacetal Formation of Hemiacetal protect->hemiacetal imidate Glycosyl Trichloroacetimidate Formation hemiacetal->imidate coupling Lewis Acid-Catalyzed Glycosylation imidate->coupling reagent Cl3CCN / Base reagent->imidate nucleobase Heterocyclic Nucleobase nucleobase->coupling deprotection Deprotection coupling->deprotection final Active Antiviral Nucleoside Analogue deprotection->final

Figure 1: General workflow for antiviral nucleoside synthesis via the trichloroacetimidate method.

Data Presentation: Antiviral Activity of Synthesized Nucleosides

The following table summarizes quantitative data for representative antiviral compounds where the synthesis could employ or is related to the trichloroacetimidate glycosylation strategy.

Compound/AnalogueTarget VirusAssay TypePotency (EC50 / IC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
1,2,3-Triazolyl Analogue 2f Coxsackievirus B3Virus-induced CPE12.4 (IC50)> 100> 8.1[1]
1,2,3-Triazolyl Analogue 5f Coxsackievirus B3Virus-induced CPE11.3 (IC50)> 100> 8.8[1]
1,2,3-Triazolyl Analogue 2i Influenza A (H1N1)Virus-induced CPE57.5 (IC50)> 100> 1.7[1]
1,2,3-Triazolyl Analogue 5i Influenza A (H1N1)Virus-induced CPE24.3 (IC50)> 100> 4.1[1]
1,2,3-Triazolyl Analogue 11c Influenza A (H1N1)Virus-induced CPE29.2 (IC50)> 100> 3.4[1]
Carbocyclic Triazole 17c Vaccinia VirusAntiviral Assay0.4 (EC50)Not specifiedNot specified[2]
Carbocyclic Triazole 17c Cowpox VirusAntiviral Assay39 (EC50)Not specifiedNot specified[2]
Carbocyclic Triazole 17c SARS-CoVAntiviral Assay47 (EC50)Not specifiedNot specified[2]
Carbocyclic Triazole 17a SARS-CoVAntiviral Assay21 (EC50)Not specifiedNot specified[2]
4'-Thionucleoside Prodrugs Hepatitis C Virus (HCV)HCV Replicon AssaySingle-digit µM to >200 µM (EC50)Not specifiedNot specified[3]

Experimental Protocols

Protocol 1: General Procedure for Glycosylation using a Trichloroacetimidate Donor[4]

This protocol describes a widely applicable method for the coupling of a glycosyl trichloroacetimidate donor with a glycosyl acceptor, which can be adapted for the synthesis of N-nucleosides by using a silylated nucleobase as the acceptor.

Materials:

  • Fully protected glycosyl trichloroacetimidate donor (1.0–3.0 equiv.)

  • Glycosyl acceptor (e.g., silylated nucleobase) (1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Toluene

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1–0.5 equiv.)

  • Activated Molecular Sieves (4 Å powder)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom and two-necked flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen)

  • Cannula for liquid transfer

  • Cooling bath (e.g., -80°C to 0°C)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Reactants and Glassware: a. Thoroughly dry all glassware in an oven. b. Add the glycosyl acceptor (1.0 equiv.) and trichloroacetimidate donor (1.0–3.0 equiv.) to a flask. Remove residual water by azeotropic distillation with anhydrous toluene. Place the flask under high vacuum for at least 3 hours. c. Activate molecular sieves in a separate two-necked flask by heating at ~300°C under vacuum for 2 hours, then cool under an inert atmosphere.

  • Glycosylation Reaction: a. Under an inert atmosphere, dissolve the dried acceptor and donor in anhydrous CH₂Cl₂ (to a concentration of 50–100 mM). b. Transfer this solution via cannula into the flask containing the activated molecular sieves. c. Cool the stirred mixture to the desired reaction temperature (typically between -80°C and 0°C) and stir for 1 hour. d. Slowly add the Lewis acid promoter, TMSOTf (0.1–0.5 equiv.), to the suspension. e. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the trichloroacetimidate donor is consumed.

  • Workup and Purification: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Allow the mixture to warm to room temperature. Filter through a pad of Celite® and wash the pad thoroughly with CH₂Cl₂. c. Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the resulting residue by silica gel column chromatography to obtain the desired protected nucleoside.

Protocol 2: Antiviral Activity Evaluation (Cytopathic Effect Inhibition Assay)

This protocol provides a general method for assessing the ability of a compound to inhibit the virus-induced cytopathic effect (CPE) in a cell culture system.

Materials:

  • Host cell line permissive to the virus (e.g., MDCK for Influenza, Vero for Coxsackievirus)

  • Growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds dissolved in DMSO

  • Control compounds (e.g., Ribavirin, vehicle control)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in the culture medium.

  • Infection and Treatment: a. After 24 hours, remove the growth medium from the cell monolayer. b. Add the virus suspension (at a predetermined multiplicity of infection, MOI) to the wells, leaving some wells uninfected as cell controls. c. After a 1-2 hour adsorption period, remove the virus inoculum. d. Add the medium containing the serially diluted test compounds to the infected wells. Also include virus control (infected, no compound) and cell control (uninfected, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 2-5 days).

  • Assessment of Antiviral Activity and Cytotoxicity: a. Cytotoxicity (CC₅₀): In parallel, treat uninfected cells with the same serial dilutions of the compounds to assess cytotoxicity. b. Antiviral Activity (EC₅₀/IC₅₀): After the incubation period, observe the wells microscopically for CPE. Quantify cell viability using a suitable assay (e.g., MTT). c. Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the uninfected plates and the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) from the infected plates using dose-response curve fitting software. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.

Signaling Pathways and Mechanisms of Action

Many nucleoside analogues, once inside the cell, are converted to their triphosphate form by host cell kinases. This active metabolite then acts as a competitive inhibitor or a chain terminator for viral polymerases, disrupting the replication of the viral genome.

G cluster_0 Host Cell cluster_1 Viral Replication Prodrug Nucleoside Analogue (Prodrug) NS Nucleoside Analogue Prodrug->NS Activation NMP Analogue Monophosphate NS->NMP Phosphorylation Kinase1 Host Kinase 1 NDP Analogue Diphosphate NMP->NDP Phosphorylation Kinase2 Host Kinase 2 NTP Analogue Triphosphate (Active Form) NDP->NTP Phosphorylation Kinase3 Host Kinase 3 Polymerase Viral RNA/DNA Polymerase NTP->Polymerase Competitive Inhibition NTP->Polymerase Replication Viral Genome Replication Polymerase->Replication Termination Chain Termination/ Inhibition Replication->Termination

Figure 2: Mechanism of action for many nucleoside analogue antiviral drugs.

Conclusion

The use of this compound-derived glycosyl trichloroacetimidates is a robust and highly effective method for the synthesis of antiviral nucleoside analogues. The mild reaction conditions and potential for high stereocontrol make it an indispensable tool for medicinal chemists. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel antiviral therapies. Further optimization of reaction conditions for specific donor-acceptor pairings is encouraged to maximize yields and stereoselectivity for the desired therapeutic candidates.

References

Application Notes and Protocols for the Large-Scale Synthesis of Dichlorocyclopropanes Using Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocyclopropanes are valuable synthetic intermediates in the development of novel therapeutics and functional materials. Their unique chemical reactivity allows for a variety of subsequent transformations, making them key building blocks in complex molecule synthesis. The generation of dichlorocarbene (B158193) from methyl trichloroacetate (B1195264) and its subsequent cycloaddition to olefins offers a reliable and efficient method for the synthesis of these important motifs.[1] This document provides detailed application notes and protocols for the large-scale synthesis of dichlorocyclopropanes utilizing this methodology, with a focus on scalability, safety, and quantitative outcomes.

The reaction proceeds via the in situ generation of dichlorocarbene from methyl trichloroacetate and a strong base, typically sodium methoxide (B1231860). The highly reactive dichlorocarbene then undergoes a [2+1] cycloaddition with an alkene to furnish the corresponding dichlorocyclopropane. This method is often preferred for its mild reaction conditions, typically ranging from -40°C to room temperature, and generally provides high yields of the desired product.[1]

Signaling Pathways and Logical Relationships

The overall transformation can be visualized as a two-step process: the generation of the reactive dichlorocarbene intermediate and its subsequent trapping by an alkene.

G cluster_0 Dichlorocarbene Generation cluster_1 Cycloaddition MTA This compound anion Trichloromethyl Anion MTA->anion + NaOMe NaOMe Sodium Methoxide carbene Dichlorocarbene anion->carbene α-elimination product Dichlorocyclopropane carbene->product + Alkene alkene Alkene alkene->product

Caption: Reaction pathway for dichlorocyclopropane synthesis.

Experimental Protocols

General Laboratory-Scale Protocol for Dichlorocyclopropanation

This protocol is adapted from a reliable method for a related substrate and serves as a starting point for optimization with various alkenes.

Materials:

  • Alkene (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous diethyl ether or pentane

  • Ice-water bath

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask equipped with a dropping funnel and a condenser

Procedure:

  • Inert Atmosphere: Set up the reaction apparatus and purge with a dry, inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Charging: To the three-necked flask, add sodium methoxide (1.2 equiv) and anhydrous solvent.

  • Alkene Addition: Add the alkene (1.0 equiv) to the stirred suspension of sodium methoxide.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • This compound Addition: Slowly add this compound (1.2 equiv) dropwise via the addition funnel over a period of 30-60 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Large-Scale (Pilot Plant) Synthesis Protocol: General Considerations

Scaling up the synthesis of dichlorocyclopropanes requires careful attention to safety, heat management, and material handling. The following protocol outlines key considerations for a large-scale batch process.

Equipment:

  • Glass-lined or stainless steel reactor (e.g., 50-100 L) equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel/pump.

  • Cooling system for the reactor jacket.

  • Inert gas supply.

  • Quenching vessel.

  • Extraction and distillation equipment suitable for large volumes.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Reagent Charging: Charge the reactor with anhydrous solvent and sodium methoxide under an inert atmosphere.

  • Alkene Addition: Add the alkene to the reactor.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5°C).

  • Controlled Addition of this compound: The addition of this compound is a critical step due to the exothermic nature of the reaction. Add the this compound subsurface via a dip tube at a controlled rate to maintain the internal temperature within a safe operating range.

  • Reaction Monitoring: Monitor the reaction progress by in-process controls (e.g., GC-MS).

  • Controlled Quench: Once the reaction is complete, perform a controlled quench by slowly adding water or a saturated aqueous ammonium (B1175870) chloride solution, ensuring the temperature does not rise uncontrollably.

  • Work-up and Isolation: Perform the aqueous work-up and extractions in appropriate vessels. For purification, fractional distillation under vacuum is often the most scalable method.

Data Presentation

The following tables summarize typical yields for the dichlorocyclopropanation of various alkenes using this compound and sodium methoxide. Note that reaction conditions may vary and optimization is often necessary for specific substrates.

Table 1: Dichlorocyclopropanation of Styrenic Olefins

AlkeneProductYield (%)Reaction Time (h)Purity (%)
Styrene1,1-dichloro-2-phenylcyclopropane85-9512-16>95
4-Methylstyrene1,1-dichloro-2-(p-tolyl)cyclopropane80-9012-16>95
4-Chlorostyrene1,1-dichloro-2-(4-chlorophenyl)cyclopropane75-8516-24>95

Table 2: Dichlorocyclopropanation of Cyclic and Acyclic Olefins

AlkeneProductYield (%)Reaction Time (h)Purity (%)
Cyclohexene7,7-dichlorobicyclo[4.1.0]heptane70-8016-24>95
1-Octene1,1-dichloro-2-hexylcyclopropane65-7516-24>90
(E)-4-Octenetrans-1,1-dichloro-2,3-dipropylcyclopropane70-8016-24>95

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the large-scale synthesis and purification of dichlorocyclopropanes.

G Start Start Reactor Reactor Charging (Alkene, NaOMe, Solvent) Start->Reactor Cooling Cooling to 0-5°C Reactor->Cooling Addition Controlled Addition of this compound Cooling->Addition Reaction Reaction Monitoring (TLC, GC-MS) Addition->Reaction Quench Controlled Quench (Water/aq. NH4Cl) Reaction->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product Final Product Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Dichlorocyclopropanation with Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of dichlorocyclopropanation reactions using methyl trichloroacetate (B1195264). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the dichlorocyclopropanation of alkenes with methyl trichloroacetate and a strong base, such as sodium methoxide (B1231860).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of moisture: Water will quench the alkoxide base and react with the trichloromethyl anion intermediate.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.- Handle hygroscopic reagents like sodium methoxide in an inert atmosphere (e.g., a glovebox or under argon/nitrogen).
Degraded reagents: Sodium methoxide can decompose upon exposure to air and moisture. This compound can hydrolyze over time.- Use freshly opened or properly stored sodium methoxide.- Verify the purity of this compound. Consider distillation if purity is questionable.
Insufficient mixing: Inefficient stirring can lead to localized depletion of reagents and poor reaction kinetics.- Use vigorous mechanical stirring, especially for heterogeneous mixtures.
Incorrect reaction temperature: The reaction is typically run at low temperatures to control the exotherm and minimize side reactions.- Maintain the recommended temperature throughout the addition of this compound. An ice bath or cryocooler is recommended.
Low reactivity of the alkene: Electron-deficient or sterically hindered alkenes may react slowly.- Increase the reaction time.- Consider a modest increase in temperature after the initial addition, monitoring for side product formation.- Increase the stoichiometry of the dichlorocarbene (B158193) precursors.
Formation of Side Products Reaction with the alkoxide base: The alkoxide can potentially react with other functional groups on the substrate.- Use a non-nucleophilic base if the substrate is sensitive.- Maintain a low reaction temperature to favor cyclopropanation over other pathways.
Reaction of dichlorocarbene with solvent: If the alkene concentration is too low, the highly reactive dichlorocarbene may react with the solvent.- Maintain a high concentration of the alkene substrate.
Formation of insertion products: Dichlorocarbene can undergo C-H insertion reactions, though this is less common with alkenes.- This is an inherent reactivity of carbenes. Optimizing for the desired cycloaddition by adjusting stoichiometry and temperature is the primary mitigation strategy.
Difficulty in Product Purification Presence of unreacted starting materials: Incomplete reaction will leave starting materials that may be difficult to separate from the product.- Monitor the reaction progress by TLC or GC to ensure completion.- Optimize reaction conditions to drive the reaction to completion.
Formation of polymeric material: Uncontrolled reaction conditions can lead to polymerization.- Maintain a low temperature and control the rate of addition of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this reaction?

A1: The dichlorocyclopropanation using this compound and sodium methoxide relies on the generation of the trichloromethyl anion via nucleophilic attack of the methoxide on the ester. Water will readily protonate the highly basic sodium methoxide and the trichloromethyl anion, preventing the formation of dichlorocarbene and halting the desired reaction.

Q2: Can I use a different alkoxide base, such as sodium ethoxide or potassium tert-butoxide?

A2: Yes, other alkoxide bases can be used. The choice of alkoxide may influence the reaction rate and yield depending on the substrate. For instance, the bulkier potassium tert-butoxide may be advantageous for certain sensitive substrates. However, sodium methoxide is a common and effective choice.[1]

Q3: My alkene is not very soluble in the recommended solvent. What are my options?

A3: You can explore other anhydrous, non-protic solvents in which your alkene is more soluble. Ethereal solvents like THF or diethyl ether, or hydrocarbon solvents like pentane (B18724) or hexane (B92381) are common choices. A co-solvent system might also be effective. Ensure any new solvent is rigorously dried and unreactive towards the reagents and intermediates.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting alkene and the appearance of the dichlorocyclopropane product.

Q5: What are the primary safety precautions for this reaction?

A5: Sodium methoxide is a corrosive and flammable solid that reacts violently with water. It should be handled in a dry, inert atmosphere. This compound is a lachrymator and should be handled in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control is crucial. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Data

The yield of dichlorocyclopropanation with trichloroacetate esters is generally high, though it can vary depending on the specific alkene substrate and reaction conditions. The following table provides representative yields for the dichlorocyclopropanation of various alkenes using the closely related ethyl trichloroacetate and an alkoxide base, which are expected to be comparable to those with this compound.

AlkeneBaseYield (%)
DihydropyranSodium Methoxide70-75
CyclohexenePotassium tert-butoxideHigh
Various OlefinsAlkali metal alkoxidesGenerally high

Data is illustrative and based on reactions with ethyl trichloroacetate. Yields with this compound are expected to be similar under optimized conditions.[1]

Experimental Protocols

Detailed Protocol for the Dichlorocyclopropanation of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alkene (1.0 eq)

  • Sodium methoxide (1.1 - 1.5 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., pentane, diethyl ether, or THF)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware: three-necked round-bottom flask, dropping funnel, condenser, magnetic or mechanical stirrer.

Procedure:

  • Setup: Assemble the oven-dried glassware under a positive pressure of inert gas (nitrogen or argon). Equip the three-necked flask with a stirrer, a dropping funnel, and a condenser with a gas outlet.

  • Reagent Addition: To the flask, add the sodium methoxide. Then, add the anhydrous solvent, followed by the alkene substrate.

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Addition of this compound: Add the this compound to the dropping funnel. Add it dropwise to the cooled, stirred reaction mixture over a period of 15-30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 2-4 hours. The reaction progress can be monitored by TLC or GC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow and careful addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times.

    • Combine all organic layers and wash with water, followed by brine.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel or vacuum distillation.

Visualizations

Reaction Pathway for Dichlorocyclopropanation

Reaction_Pathway Dichlorocyclopropanation via this compound Methyl_Trichloroacetate This compound Trichloromethyl_Anion Trichloromethyl Anion Methyl_Trichloroacetate->Trichloromethyl_Anion + Sodium Methoxide Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Trichloromethyl_Anion Dichlorocarbene Dichlorocarbene Trichloromethyl_Anion->Dichlorocarbene α-elimination Dichlorocyclopropane Dichlorocyclopropane Dichlorocarbene->Dichlorocyclopropane Alkene Alkene Alkene->Dichlorocyclopropane [2+1] Cycloaddition

Caption: Reaction pathway for dichlorocarbene generation and subsequent cyclopropanation.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Dichlorocyclopropanation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Assemble Dry Glassware under Inert Atmosphere Reagents Add Sodium Methoxide, Solvent, and Alkene Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Slowly Add This compound Cooling->Addition Stirring Stir at 0 °C to RT Addition->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify Product Drying->Purification

Caption: Step-by-step experimental workflow for dichlorocyclopropanation.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Anhydrous Were Anhydrous Conditions Maintained? Start->Check_Anhydrous Improve_Anhydrous Improve Drying of Glassware and Solvents Check_Anhydrous->Improve_Anhydrous No Check_Reagents Are Reagents of High Purity? Check_Anhydrous->Check_Reagents Yes Improve_Anhydrous->Start Re-run Use_Fresh_Reagents Use Freshly Opened or Purified Reagents Check_Reagents->Use_Fresh_Reagents No Check_Temp Was Temperature Controlled? Check_Reagents->Check_Temp Yes Use_Fresh_Reagents->Start Re-run Optimize_Temp Optimize Temperature Profile Check_Temp->Optimize_Temp No Consider_Alkene Consider Alkene Reactivity Check_Temp->Consider_Alkene Yes Optimize_Temp->Start Re-run

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Dichlorocarbene Generation from Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the generation of dichlorocarbene (B158193) from methyl trichloroacetate (B1195264). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this experimental procedure.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the generation of dichlorocarbene from methyl trichloroacetate using sodium methoxide (B1231860).

Problem Potential Cause Recommended Solution
Low or No Yield of Dichlorocyclopropane Product 1. Inactive Sodium Methoxide: Sodium methoxide is highly sensitive to moisture and can be deactivated by hydrolysis.[1]- Use freshly opened, anhydrous sodium methoxide. - Store sodium methoxide under an inert atmosphere (e.g., nitrogen or argon). - Handle sodium methoxide quickly in a dry environment to minimize exposure to air.
2. Presence of Water in the Reaction: Water will react with sodium methoxide and the trichloromethyl anion intermediate, preventing the formation of dichlorocarbene.[2]- Use anhydrous solvents. Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere.
3. Inefficient Stirring: In a heterogeneous mixture, inefficient stirring can lead to localized depletion of reactants and poor reaction kinetics.[2]- Use vigorous mechanical stirring to ensure proper mixing of the reactants.
4. Low Reaction Temperature: While the reaction is often initiated at low temperatures to control its exothermicity, a temperature that is too low can result in a very slow reaction rate.- Monitor the reaction progress (e.g., by TLC or GC) and allow the reaction to slowly warm to room temperature if necessary after the initial addition.
Formation of a Viscous or Solid Byproduct 1. Claisen Self-Condensation of this compound: In the presence of a strong base like sodium methoxide, esters can undergo self-condensation to form β-keto esters.[3][4] While this compound lacks α-hydrogens and cannot form an enolate, it can act as an electrophile. However, the primary reaction to form dichlorocarbene is generally faster. Significant formation of condensation byproducts may indicate non-optimal reaction conditions.- Add the sodium methoxide to the solution of this compound and the alkene substrate slowly and at a low temperature to ensure the dichlorocarbene is trapped as it is formed. - Ensure a stoichiometric amount of sodium methoxide is used, as excess base may promote side reactions.
Presence of Methyl Carbonate in the Product Mixture 1. Reaction of Methoxide with an Intermediate: The reaction mechanism involves the formation of a tetrahedral intermediate. The intended pathway is the elimination of the trichloromethyl anion. However, an alternative elimination of a chloride ion could potentially lead to other products, though this is not the primary pathway.- This is a minor byproduct and is often removed during workup and purification.
Saponification of the Ester 1. Hydrolysis of this compound: If water is present in the reaction mixture, the sodium methoxide can generate hydroxide (B78521) ions, which can lead to the hydrolysis (saponification) of the this compound to form sodium trichloroacetate and methanol.[5][6]- Strictly adhere to anhydrous reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for generating dichlorocarbene from this compound and sodium methoxide?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The methoxide ion attacks the carbonyl carbon of this compound. This is followed by the elimination of the trichloromethyl anion (:CCl₃⁻), which then undergoes α-elimination to lose a chloride ion and form dichlorocarbene (:CCl₂).[2][7]

Q2: What are the most common side reactions to be aware of?

A2: The most probable side reactions are the hydrolysis of this compound if moisture is present, and potentially a Claisen-type self-condensation, although the latter is less likely to be a major pathway due to the lack of α-hydrogens on this compound.[3][5] The alkoxide base can also potentially react with other functional groups on the substrate.[2]

Q3: Why are anhydrous conditions so critical for this reaction?

A3: Anhydrous conditions are essential for two main reasons. Firstly, sodium methoxide reacts readily with water, which would consume the base and render it ineffective for the desired reaction.[1] Secondly, any water present can protonate the trichloromethyl anion intermediate, preventing the formation of dichlorocarbene and leading to chloroform (B151607) as a byproduct.[2]

Q4: Can I use a different alkoxide base, such as sodium ethoxide?

A4: Yes, other alkoxide bases can be used. However, the choice of alkoxide can influence the reaction, and the corresponding dialkyl carbonate will be formed as a byproduct. The selection may also depend on the boiling points of the desired product and the carbonate byproduct for easier separation.

Q5: My reaction mixture turned dark brown. Is this normal?

A5: A color change to yellow, orange, or brown is often observed during the reaction and is not necessarily an indication of failure.[8] However, the formation of very dark, tarry materials could suggest decomposition or polymerization side reactions, potentially due to the reaction temperature being too high or prolonged reaction times.

Experimental Protocol: Generation of Dichlorocarbene and Cyclopropanation of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Sodium methoxide (anhydrous)

  • Alkene substrate

  • Anhydrous solvent (e.g., pentane, diethyl ether)

  • Nitrogen or Argon gas for inert atmosphere

  • Ice-water bath

  • Standard laboratory glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, dropping funnel, magnetic or mechanical stirrer)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, add anhydrous sodium methoxide to the flask.

  • Add the anhydrous solvent, followed by the alkene substrate, via syringe or cannula.

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of this compound in the anhydrous solvent to the cooled suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Visualizations

Dichlorocarbene_Generation Dichlorocarbene Generation from this compound cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Methyl_Trichloroacetate This compound Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_Trichloroacetate->Tetrahedral_Intermediate + Sodium Methoxide Hydrolysis Hydrolysis Methyl_Trichloroacetate->Hydrolysis + H₂O (from impure solvent/reagents) Claisen_Condensation Claisen-type Products Methyl_Trichloroacetate->Claisen_Condensation + this compound (minor pathway) Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Tetrahedral_Intermediate Sodium_Methoxide->Hydrolysis Trichloromethyl_Anion Trichloromethyl Anion Tetrahedral_Intermediate->Trichloromethyl_Anion - Dimethyl Carbonate Dichlorocarbene Dichlorocarbene Trichloromethyl_Anion->Dichlorocarbene - Cl⁻ Desired_Product Dichlorocyclopropane Product Dichlorocarbene->Desired_Product + Alkene Water Water (impurity) Water->Hydrolysis

Caption: Reaction pathway for dichlorocarbene generation and potential side reactions.

Troubleshooting_Logic Troubleshooting Flowchart Start Low or No Product Yield Check_Anhydrous Are anhydrous conditions strictly maintained? Start->Check_Anhydrous Yes_Anhydrous Yes Check_Anhydrous->Yes_Anhydrous Yes No_Anhydrous No Check_Anhydrous->No_Anhydrous No Check_Base Is the sodium methoxide fresh and active? Yes_Anhydrous->Check_Base Solution_Anhydrous Dry all solvents and glassware. Use fresh, anhydrous reagents. No_Anhydrous->Solution_Anhydrous Yes_Base Yes Check_Base->Yes_Base Yes No_Base No Check_Base->No_Base No Check_Stirring Is the stirring efficient? Yes_Base->Check_Stirring Solution_Base Use a new bottle of sodium methoxide. No_Base->Solution_Base Yes_Stirring Yes Check_Stirring->Yes_Stirring Yes No_Stirring No Check_Stirring->No_Stirring No Check_Temp Is the temperature appropriate? Yes_Stirring->Check_Temp Solution_Stirring Increase stirring speed. Use a mechanical stirrer. No_Stirring->Solution_Stirring Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Final_Check If all else fails, consider substrate reactivity. Yes_Temp->Final_Check Solution_Temp Monitor temperature carefully. Allow to warm gradually if reaction is too slow. No_Temp->Solution_Temp

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying dichlorocyclopropanes from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude dichlorocyclopropanation reaction mixture?

A1: The most common impurities are typically unreacted starting materials such as the alkene and chloroform (B151607) (or other carbene precursors), the phase-transfer catalyst (if used), and potentially side-products from the self-condensation of dichlorocarbene.[1]

Q2: What are the recommended primary methods for purifying dichlorocyclopropanes?

A2: The two main methods for purification are fractional distillation under reduced pressure and silica (B1680970) gel column chromatography.[1] The choice depends on the specific properties of the target dichlorocyclopropane and the nature of the impurities. Distillation is effective for separating volatile products from non-volatile impurities, while chromatography is better suited for separating compounds with similar boiling points.[1]

Q3: Are dichlorocyclopropanes thermally stable?

A3: Dichlorocyclopropanes can be sensitive to heat and may decompose at elevated temperatures.[1] For this reason, purification by distillation should be performed under reduced pressure to lower the boiling point and minimize the risk of thermal degradation.[1]

Q4: How can I effectively remove the phase-transfer catalyst (e.g., benzyltriethylammonium chloride) during work-up?

A4: Phase-transfer catalysts are often soluble in the organic phase. To remove them, you can wash the crude organic extract with dilute acid (e.g., 1M HCl) to protonate and extract amine-based catalysts into the aqueous phase.[1] If the catalyst persists, a silica gel plug filtration before full chromatography can be effective.[1]

Q5: My purified dichlorocyclopropane appears cloudy or contains water. What is the cause and how can I fix it?

A5: Cloudiness or the presence of water is typically due to incomplete drying of the organic phase before solvent removal or the use of wet solvents or glassware.[1] Ensure the organic phase is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before evaporating the solvent.[1] Always use anhydrous solvents for extraction and chromatography.[1]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Volatility The product may be volatile and lost during solvent removal under reduced pressure. Use a cold trap and carefully control the vacuum and temperature during rotary evaporation.[2]
Thermal Decomposition The dichlorocyclopropane may be decomposing during distillation at atmospheric pressure. Perform the distillation under reduced pressure to lower the boiling point.[1][2]
Incomplete Extraction The product may not have been fully extracted from the aqueous layer during work-up. Perform multiple extractions (e.g., 2-3 times) with a suitable organic solvent like dichloromethane (B109758) or diethyl ether.[3]
Decomposition on Silica Gel The compound may be unstable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine).[4][5]
Issue 2: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may be too high or too low, resulting in co-elution or the compound not moving from the baseline. Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an optimal mobile phase that gives good separation.
Column Overloading Too much crude material was loaded onto the column. Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight).
Poor Column Packing Cracks, channels, or an uneven surface in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly without any air bubbles.
Sample Application The initial band of the sample was too broad. Dissolve the crude product in a minimal amount of solvent and apply it to the column in a narrow band.[5]
Issue 3: Product Purity is Low After Distillation
Potential Cause Troubleshooting Steps
Inefficient Fractionation The boiling points of the product and impurities are too close for a simple distillation. Use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency.[2]
Bumping or Uneven Boiling This can cause impure lower-boiling fractions to splash into the condenser. Ensure smooth boiling by using a magnetic stir bar or boiling chips and maintaining steady heating.
Distillation Rate Too Fast A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases. Distill the mixture slowly to ensure good separation.
Azeotrope Formation The product may form an azeotrope with a solvent or byproduct, preventing further purification by distillation.[6] Consider an alternative purification method like chromatography.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of a dichlorocyclopropane derivative.

Parameter Value Notes
Synthesis Crude Yield 65-75%Based on the limiting reagent.[2]
Purified Yield 50-60%After fractional distillation.[2]
Purity (by GC-MS) >98%[2]
Boiling Point ~120-125 °CAt atmospheric pressure; will be lower under vacuum.[2]

Experimental Protocols

Protocol 1: General Work-up and Extraction

This protocol is a general procedure for the work-up of a dichlorocyclopropanation reaction performed under phase-transfer catalysis.

  • Quenching: Once the reaction is complete as monitored by GC or TLC, carefully quench the reaction by the slow addition of cold water.[2]

  • Dilution & Transfer: Add more water to dissolve any salts and transfer the entire mixture to a separatory funnel.[2]

  • Extraction: Add a suitable organic solvent (e.g., dichloromethane or diethyl ether) to the separatory funnel.[3] Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Layer Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[3]

  • Combine & Wash: Combine all the organic layers. Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).[2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. Be cautious as the dichlorocyclopropane product may be volatile.[2]

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of a crude dichlorocyclopropane product by fractional distillation under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is often sufficient for good separation.[2] Ensure all glassware is dry. Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

  • Charging the Flask: Transfer the crude dichlorocyclopropane product to the distillation flask. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Begin to heat the distillation flask gently using a heating mantle.

  • Collecting Fractions: Monitor the temperature at the still head and the pressure of the system. Collect any initial low-boiling fractions (forerun), which may contain residual solvents.

  • Product Collection: When the temperature stabilizes at the expected boiling point of the product at the given pressure, change the receiving flask and collect the pure dichlorocyclopropane fraction.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask. Release the vacuum before turning off the cooling water.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction Dichlorocyclopropanation Reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash (Water, Bicarb, Brine) extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate (Rotovap) dry->concentrate crude_product Crude Product concentrate->crude_product distillation Fractional Distillation (Reduced Pressure) pure_product Pure Dichlorocyclopropane distillation->pure_product chromatography Column Chromatography chromatography->pure_product analysis Purity Analysis (GC, NMR) crude_product->distillation crude_product->chromatography pure_product->analysis

Caption: General workflow for dichlorocyclopropane purification.

troubleshooting_guide start Low Purity After Initial Purification method Purification Method? start->method distillation_q Close Boiling Points? method->distillation_q Distillation chromatography_q Compound Visible on TLC? method->chromatography_q Chromatography distillation_a1 Use Fractional Column (e.g., Vigreux) distillation_q->distillation_a1 Yes distillation_a2 Check for Azeotropes Consider Chromatography distillation_q->distillation_a2 No chromatography_a1 Optimize Solvent System (TLC) chromatography_q->chromatography_a1 Yes, poor separation chromatography_a2 Check for Decomposition on Silica chromatography_q->chromatography_a2 No, streaking/no spots

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Troubleshooting Methyl Trichloroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in reactions involving methyl trichloroacetate (B1195264). The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: My reaction with methyl trichloroacetate is showing very low conversion. What are the most common causes?

Answer: Low conversion in this compound reactions can typically be traced back to a few key areas. Systematically investigating these factors is the best approach to identify the root cause.

  • Catalyst Issues: The type, concentration, and activity of your catalyst are critical. The catalyst may be inappropriate for the specific transformation, deactivated, or used in a suboptimal amount.[1][2]

  • Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters. The temperature might be too low for the reaction to proceed efficiently, or excessive heat could be causing degradation or side reactions.[3][4]

  • Solvent Effects: The choice of solvent significantly influences reaction kinetics and equilibrium.[5][6] Reactions involving chloroacetates are sensitive to solvent polarity.[5][7]

  • Reagent Quality and Stoichiometry: The purity of this compound and other reactants is paramount. Impurities, especially water, can interfere with the reaction.[8] Incorrect molar ratios of reactants can also limit conversion.

  • Side Reactions: this compound can participate in unintended reaction pathways, such as the formation of dichlorocarbene, which consumes the starting material and reduces the yield of the desired product.[9][10]

2. Question: How does catalyst concentration affect the reaction yield?

Answer: Catalyst concentration has a direct and significant impact on reaction outcomes. While increasing catalyst loading generally increases the reaction rate by providing more active sites, there is an optimal concentration for most reactions.[2]

  • Too Little Catalyst: Insufficient catalyst will result in a slow reaction rate and incomplete conversion within a practical timeframe.

  • Too Much Catalyst: An excessive amount of catalyst can lead to an increase in unwanted byproducts, which complicates purification and reduces the overall yield of the desired product.[1] For example, in some cobalt-catalyzed reactions, high catalyst concentrations can promote the oxidation of the product, thereby lowering the final yield.[11]

It is crucial to perform an optimization screen to find the ideal catalyst loading for your specific substrates and conditions.

3. Question: Can the solvent choice be responsible for my low conversion rate?

Answer: Absolutely. The solvent does more than just dissolve reactants; it can influence transition states and reaction pathways.[6][12] The kinetics of reactions involving trichloroacetic acid, a related compound, are known to be strongly dependent on the solvent.[5]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can accelerate reactions by solvating cations while leaving anions relatively free to act as nucleophiles. For decarboxylation of trichloroacetic acid, the reaction is significantly faster in DMSO than in protic solvents.[5]

  • Protic Solvents: Protic solvents like water or alcohols can form hydrogen bonds, which may stabilize reactants or intermediates in a way that hinders the desired reaction pathway.[3][13]

  • Apolar Solvents: Nonpolar solvents may not effectively solvate charged intermediates, potentially slowing down or preventing the reaction.

If you are experiencing low conversion, consider screening a panel of solvents with varying polarities.

4. Question: My reaction is producing several unexpected byproducts. What could they be?

Answer: The formation of byproducts is a common reason for low yields. With this compound, several side reactions are possible:

  • Hydrolysis: this compound is an ester and can be hydrolyzed back to trichloroacetic acid and methanol, especially if moisture is present in the reaction.

  • Dichlorocarbene Formation: In the presence of a base, such as sodium methoxide, this compound can eliminate a chloride ion to generate dichlorocarbene.[9][10] This highly reactive intermediate can then react with other components of your mixture, leading to cyclopropanes or other insertion products.

  • Further Reactions: Depending on the other reactants and catalysts present, byproducts like methyl dichloroacetate (B87207) or phosgene (B1210022) could potentially form under certain conditions.[14][15]

Careful analysis of your crude reaction mixture by techniques like GC-MS or NMR can help identify these byproducts and provide clues about the competing reaction pathways.

Data Summary

Table 1: Effect of Catalyst Concentration on Product Yield
CatalystCatalyst Concentration (mol%)Product Yield (%)Observation
[Me₄N]₂CoCl₄0.2 mmol~22% (relative)Linear increase in product formation with concentration.[11]
[Me₄N]₂CoCl₄1.0 mmol~100% (relative)Optimal concentration for this specific reaction.[11]
[Me₄N]₂CoCl₄1.5 mmol~97% (relative)A slight decrease in yield, suggesting potential product oxidation at higher catalyst loading.[11]
Sulfuric Acid1.5%48.06%Best yield achieved in the synthesis of Methyl Ester Sulfonate (MES).[1]
Sulfuric Acid2.0%< 48%Decreasing yield observed.[1]
Sulfuric Acid2.5%< 45%Excessive catalyst increased byproduct formation, reducing purity and yield.[1]

Note: The data for [Me₄N]₂CoCl₄ is derived from a methane (B114726) oxidation reaction to methyl trifluoroacetate (B77799) and is presented here to illustrate the general principle of an optimal catalyst concentration.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Concentration

This protocol provides a framework for determining the optimal catalyst loading for a generic reaction involving this compound.

  • Setup: Prepare five identical oven-dried reaction flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To each flask, add the substrate (1.0 mmol), this compound (1.2 mmol), and anhydrous solvent (10 mL).

  • Catalyst Addition: Add a different amount of the chosen catalyst to each flask. For example:

    • Flask 1: 1 mol%

    • Flask 2: 2.5 mol%

    • Flask 3: 5 mol%

    • Flask 4: 7.5 mol%

    • Flask 5: 10 mol%

  • Reaction: Stir the mixtures at the desired temperature.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: After a set time (e.g., 24 hours) or when the reaction in the most promising flask appears complete, quench all reactions. Analyze the conversion and yield for each catalyst loading to determine the optimal concentration.

Protocol 2: General Procedure for Reaction Purification
  • Quenching: Cool the reaction mixture to room temperature and quench by slowly adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution) to neutralize any remaining acidic or basic components.

  • Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used, dilute with more of the same solvent and wash with water and then brine. If the reaction was in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate) to extract the product.[16]

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[16]

  • Purification: Purify the resulting crude oil or solid.

    • Distillation: For thermally stable, volatile liquids, purification can be achieved by vacuum distillation.[16] Note that some products may decompose during extended heating.[16]

    • Column Chromatography: For non-volatile or thermally sensitive compounds, purification by silica (B1680970) gel column chromatography is the preferred method.

Visual Guides

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry (Anhydrous? Correct Ratio?) start->check_reagents check_catalyst Evaluate Catalyst (Fresh? Correct Loading?) check_reagents->check_catalyst Reagents OK optimize Systematically Optimize (DoE, OFAT) check_reagents->optimize Impurity Found check_conditions Assess Reaction Conditions (Temperature? Time?) check_catalyst->check_conditions Catalyst OK check_catalyst->optimize Catalyst Inactive check_solvent Investigate Solvent Effects (Polarity? Protic/Aprotic?) check_conditions->check_solvent Conditions OK check_conditions->optimize Suboptimal analyze_byproducts Analyze for Side Reactions (GC-MS, NMR) check_solvent->analyze_byproducts Solvent OK check_solvent->optimize Suboptimal analyze_byproducts->optimize success Conversion Improved

Caption: A logical workflow for troubleshooting low conversion rates.

Reaction_Factors cluster_reagents Reactants cluster_conditions Conditions cluster_components Components cluster_outputs Outputs center Reaction Conversion side_reactions Side Reactions center->side_reactions purity Purity purity->center stoichiometry Stoichiometry stoichiometry->center temperature Temperature temperature->center time Time time->center pressure Pressure pressure->center catalyst Catalyst catalyst->center solvent Solvent solvent->center

Caption: Key factors influencing this compound reactions.

References

Technical Support Center: Optimizing Reactions with Sodium Methoxide and Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of sodium methoxide (B1231860) and methyl trichloroacetate (B1195264). The primary application of this reaction is the in-situ generation of dichlorocarbene (B158193), a highly reactive intermediate used in various synthetic applications, most notably for the cyclopropanation of alkenes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between sodium methoxide and methyl trichloroacetate?

A1: The reaction between sodium methoxide and this compound does not typically yield a stable, isolable product. Instead, it is a well-established method for the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate.[1][2][3][4] The dichlorocarbene is then immediately trapped by a substrate present in the reaction mixture, such as an alkene, to form a dichlorocyclopropane derivative.

Q2: What is the mechanism of dichlorocarbene formation?

A2: The reaction proceeds through a two-step mechanism. First, the sodium methoxide acts as a nucleophile, attacking the carbonyl carbon of the this compound. This is followed by a rearrangement to form a trichloromethyl anion (CCl₃⁻). This anion is unstable and undergoes α-elimination, expelling a chloride ion (Cl⁻) to generate the neutral dichlorocarbene intermediate.[1]

Q3: Are there alternative methods for generating dichlorocarbene?

A3: Yes, several other methods exist for generating dichlorocarbene. The choice of method often depends on the substrate's sensitivity, desired reaction conditions (e.g., anhydrous vs. aqueous), and safety considerations. Common alternatives include:

  • Chloroform and a strong base: Often used with a phase-transfer catalyst in a biphasic system.[5]

  • Thermal decomposition of sodium trichloroacetate: This method is useful for generating dichlorocarbene under anhydrous and non-basic conditions but requires elevated temperatures.[6][7]

Q4: What are the main safety concerns when working with sodium methoxide?

A4: Sodium methoxide is a strong base that is highly caustic and moisture-sensitive.[6] It reacts exothermically with water to produce methanol (B129727) and sodium hydroxide. It is crucial to handle sodium methoxide under anhydrous conditions and take appropriate safety precautions, including wearing personal protective equipment (PPE) to avoid contact with skin and eyes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired dichlorocyclopropane product. 1. Decomposition of sodium methoxide: Sodium methoxide is highly sensitive to moisture. Contamination with water will deactivate the reagent.1. Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).
2. Inefficient dichlorocarbene trapping: The dichlorocarbene intermediate is highly reactive and can decompose if not trapped efficiently by the substrate (e.g., alkene).2. Ensure the substrate is present in the reaction mixture before the generation of dichlorocarbene begins. Consider increasing the concentration of the substrate.
3. Reaction temperature is too high or too low: The formation and reactivity of dichlorocarbene are temperature-dependent.3. The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. Optimization of the temperature profile may be necessary for specific substrates.
Formation of multiple side products. 1. Excess sodium methoxide: An excess of the base can lead to side reactions with the starting materials or the desired product.1. Use a stoichiometric amount of sodium methoxide relative to the this compound. A slight excess (e.g., 1.1 equivalents) may be beneficial, but large excesses should be avoided.
2. Reaction with the solvent: The solvent may react with the highly reactive dichlorocarbene or the strong base.2. Choose an inert solvent that is stable under the reaction conditions. Tetrahydrofuran (B95107) (THF) or diethyl ether are common choices.
Reaction is sluggish or does not go to completion. 1. Poor quality of reagents: Impurities in the sodium methoxide or this compound can inhibit the reaction.1. Use high-purity reagents. The quality of commercial sodium methoxide can vary.
2. Insufficient mixing: In a heterogeneous mixture, poor stirring can limit the reaction rate.2. Ensure vigorous and efficient stirring throughout the reaction.

Quantitative Data on Dichlorocarbene Generation Methods

Method Reagents Typical Conditions Advantages Disadvantages
From this compound Sodium Methoxide, this compoundAnhydrous solvent (e.g., THF), 0 °C to room temperatureMild conditions.Limited data on optimization.
Phase-Transfer Catalysis (Makosza Method) Chloroform, 50% aq. NaOH, Phase-Transfer CatalystBiphasic (organic/aqueous), vigorous stirringInexpensive, scalable, no need for anhydrous conditions.[5]Requires vigorous stirring, potential for side reactions with base-sensitive substrates.
Thermal Decomposition of Sodium Trichloroacetate Sodium TrichloroacetateAnhydrous aprotic solvent (e.g., DME), elevated temperatures (e.g., 80 °C)Anhydrous, non-basic conditions.[6]Requires high temperatures, reagent can be hygroscopic.[5]

Experimental Protocols

Below is a representative experimental protocol for the generation of dichlorocarbene from sodium methoxide and this compound and its subsequent trapping with an alkene.

Materials:

  • Sodium methoxide

  • This compound

  • Alkene substrate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add the alkene substrate and anhydrous THF to a dry round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide in anhydrous THF.

  • Slowly add the sodium methoxide solution to the stirred solution of the alkene and THF.

  • Add this compound dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Reaction Mechanism Workflow

ReactionMechanism Mechanism of Dichlorocarbene Generation reagents Sodium Methoxide (NaOMe) + This compound (Cl3CCO2Me) attack Nucleophilic attack of methoxide on carbonyl carbon reagents->attack rearrangement Rearrangement to form trichloromethyl anion (CCl3-) attack->rearrangement elimination α-elimination of Cl- rearrangement->elimination product Dichlorocarbene (:CCl2) elimination->product

Caption: Mechanism of dichlorocarbene generation.

General Experimental Workflow

ExperimentalWorkflow General Experimental Workflow for Dichlorocyclopropanation setup Reaction Setup (Inert atmosphere, dry glassware) reagents Add Alkene and Solvent setup->reagents cool Cool to 0 °C reagents->cool add_base Add Sodium Methoxide Solution cool->add_base add_precursor Add this compound add_base->add_precursor react React and Warm to RT add_precursor->react quench Quench Reaction (aq. NH4Cl) react->quench extract Extraction quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purification (Chromatography/Distillation) dry_concentrate->purify final_product Dichlorocyclopropane Product purify->final_product

Caption: Experimental workflow for dichlorocyclopropanation.

References

workup procedure for dichlorocyclopropanation reactions to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup and purification of dichlorocyclopropanation reaction products.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workup and purification of dichlorocyclopropanated products.

Issue 1: Presence of Unreacted Starting Materials in the Purified Product

  • Question: After purification, I still observe the presence of the starting alkene and/or chloroform (B151607) in my NMR or GC-MS spectrum. How can I remove them?

  • Answer: Unreacted starting materials can often be carried through a standard workup. Here are some strategies to address this:

    • Chloroform Removal: Chloroform has a relatively low boiling point (61.2 °C) and can typically be removed under reduced pressure using a rotary evaporator. For stubborn traces, co-evaporation with a higher boiling point solvent that forms an azeotrope with chloroform, such as toluene, can be effective. Ensure your rotary evaporator is equipped with a cold trap to prevent solvent vapors from damaging the vacuum pump.[1]

    • Alkene Removal: If the starting alkene has a significantly different boiling point from the dichlorocyclopropanated product, fractional distillation under vacuum is the most effective method for separation. For non-volatile alkenes, column chromatography is the preferred method. A careful selection of the eluent system, often starting with a non-polar solvent and gradually increasing polarity, will allow for the separation of the less polar alkene from the more polar product.

Issue 2: Persistent Contamination with the Phase-Transfer Catalyst (PTC)

  • Question: I am struggling to remove the quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride) used as a phase-transfer catalyst. It appears in my aqueous washes and even after chromatography. What is the best approach for its removal?

  • Answer: Phase-transfer catalysts can be challenging to remove due to their solubility in both organic and aqueous phases. Here are several methods, with their effectiveness often depending on the specific PTC used:

    • Aqueous Washes: Repeated washing of the organic layer with water is the first line of defense. For more lipophilic PTCs, using brine (saturated NaCl solution) can help to "salt out" the catalyst into the aqueous layer. Acidic washes (e.g., dilute HCl) can also be effective for some PTCs.

    • Filtration through a Plug of Silica (B1680970) Gel: If the product is significantly less polar than the PTC, a quick filtration through a short plug of silica gel can effectively adsorb the catalyst. Elute the product with a non-polar solvent.

    • Adsorption on Solid Supports: Other adsorbents like activated carbon or celite can also be used to remove the PTC. Stirring the crude organic solution with the adsorbent followed by filtration can be effective.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification, as the PTC will typically remain in the mother liquor.

    • Membrane Separation: For industrial applications, membrane separation techniques are being developed to recover and recycle PTCs.

Issue 3: Product Decomposition During Purification

  • Question: My dichlorocyclopropanated product seems to be decomposing during distillation or column chromatography. What are the likely causes and how can I prevent this?

  • Answer: Dichlorocyclopropanes can be sensitive to heat and acid, leading to decomposition.

    • Thermal Decomposition: High temperatures during distillation can cause ring-opening or elimination reactions. It is crucial to perform distillations under high vacuum to lower the boiling point of the product.[2] A short-path distillation apparatus is recommended to minimize the time the compound spends at elevated temperatures.

    • Decomposition on Silica Gel: The acidic nature of silica gel can lead to the degradation of sensitive dichlorocyclopropanes. To mitigate this, the silica gel can be deactivated by treatment with a base, such as triethylamine (B128534). This is typically done by adding a small percentage of triethylamine to the eluent during chromatography. Alternatively, using a less acidic stationary phase like alumina (B75360) may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a dichlorocyclopropanation reaction using phase-transfer catalysis?

A1: The most common impurities include:

  • Unreacted starting materials: Alkene and chloroform.

  • Phase-transfer catalyst (PTC): e.g., benzyltriethylammonium chloride.

  • Side-reaction products: Dichlorocarbene (B158193) can undergo side reactions such as insertion into C-H bonds or reacting with the solvent. Hydrolysis of dichlorocarbene can also occur, though it is often minimized in the biphasic PTC system.[3]

Q2: How can I effectively break an emulsion that forms during the aqueous workup?

A2: Emulsion formation is a common problem. Here are some techniques to resolve it:

  • Add a small amount of brine (saturated NaCl solution).

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Allow the mixture to stand for an extended period.

  • Filter the entire mixture through a pad of Celite.

  • If the emulsion persists, breaking it by adding a different organic solvent might be necessary.

Q3: Is it always necessary to perform column chromatography after the initial workup?

A3: Not always. The need for further purification depends on the purity of the crude product and the requirements for the subsequent steps. If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation might be sufficient. If the product is a solid, recrystallization can often yield a highly pure compound. Column chromatography is generally required when dealing with complex mixtures of similar polarity or for removing non-volatile impurities from a liquid product.

Q4: Can I use ¹H NMR to determine the purity of my crude product?

A4: Yes, ¹H NMR is an excellent tool for assessing the purity of your crude product. By integrating the signals corresponding to your product and known impurities (like residual solvent or starting materials), you can get a good estimate of the molar ratio of these components. This information can help you decide on the most appropriate purification strategy.

Data Presentation

Table 1: Comparison of Purification Methods for Dichlorocyclopropanated Products

Purification MethodImpurities Effectively RemovedAdvantagesDisadvantagesBest Suited For
Aqueous Wash Water-soluble byproducts, some PTC, excess baseSimple, fast, and inexpensive first purification step.Ineffective for non-polar impurities and lipophilic PTCs. Can lead to emulsions.Initial purification of all dichlorocyclopropanation reaction mixtures.
Vacuum Distillation Volatile impurities (e.g., chloroform, low-boiling alkenes), some PTCsEffective for large-scale purification of thermally stable liquids.Can cause decomposition of heat-sensitive products. Requires specialized equipment.Thermally stable, liquid dichlorocyclopropanated products with volatile impurities.
Column Chromatography A wide range of impurities, including unreacted alkene, PTCs, and side products.High resolution separation, applicable to a wide range of compounds.Can be time-consuming and uses large volumes of solvent. Product may decompose on acidic silica.Complex mixtures, purification of non-volatile liquids, and thermally sensitive compounds.
Recrystallization Most soluble impurities, including PTCs and side products.Can yield very high purity crystalline products.Only applicable to solid products. Product loss in the mother liquor is inevitable.Solid dichlorocyclopropanated products.

Experimental Protocols

Protocol 1: General Aqueous Workup for Dichlorocyclopropanation Reactions (PTC Method)

  • Quenching: After the reaction is complete (monitored by TLC or GC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water (2 x volume of the organic layer). Separate the layers.

  • Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to help remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Further Purification: The resulting crude product can be further purified by distillation, column chromatography, or recrystallization as needed.

Mandatory Visualization

Workup_Workflow start Crude Reaction Mixture quench Quench Reaction (e.g., add water) start->quench extract Liquid-Liquid Extraction (Organic Solvent/Water) quench->extract separate Separate Organic and Aqueous Layers extract->separate wash Wash Organic Layer (Water, Brine) separate->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Assess Purity (TLC, NMR, GC) Choose Purification Method crude_product->purification_choice distillation Vacuum Distillation purification_choice->distillation Liquid, Thermally Stable chromatography Column Chromatography purification_choice->chromatography Liquid/Solid, Complex Mixture, Thermally Sensitive recrystallization Recrystallization purification_choice->recrystallization Solid pure_product Pure Dichlorocyclopropanated Product distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the workup and purification of dichlorocyclopropanation reactions.

Troubleshooting_PTC_Removal start PTC Contamination Detected in Crude Product wash_protocol Intensive Aqueous Wash (Multiple water & brine washes) start->wash_protocol check_purity1 Check for PTC (TLC, NMR) wash_protocol->check_purity1 silica_plug Filter through a Plug of Silica Gel check_purity1->silica_plug PTC Persists success PTC Removed check_purity1->success PTC Removed check_purity2 Check for PTC silica_plug->check_purity2 adsorbent Treat with Adsorbent (Activated Carbon, Celite) check_purity2->adsorbent PTC Persists check_purity2->success PTC Removed check_purity3 Check for PTC adsorbent->check_purity3 final_purification Proceed to Final Purification (Distillation, Chromatography, Recrystallization) check_purity3->final_purification PTC Persists (Rely on final purification) check_purity3->success PTC Removed final_purification->success

Caption: Decision-making process for removing a persistent phase-transfer catalyst (PTC).

References

preventing polymerization during dichlorocarbene generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichlorocarbene (B158193) generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis and application of dichlorocarbene, with a special focus on preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical method for generating dichlorocarbene in the lab?

A1: The most common method for generating dichlorocarbene is through the reaction of chloroform (B151607) with a strong base, such as 50% aqueous sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide.[1][2] This reaction is typically performed in a biphasic system with the aid of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride.[1][2] This method, often called the Makosza method, is favored for its operational simplicity, cost-effectiveness, and the use of readily available reagents.[1]

Q2: What is a phase-transfer catalyst and why is it important in dichlorocarbene generation?

A2: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. In the biphasic generation of dichlorocarbene, the PTC, typically a quaternary ammonium (B1175870) salt, transports the hydroxide ions (OH⁻) from the aqueous phase into the organic phase (chloroform).[1][3] There, the hydroxide deprotonates chloroform to form the trichloromethyl anion (CCl₃⁻), which then eliminates a chloride ion to yield dichlorocarbene (:CCl₂).[4] This process enhances the reaction rate and efficiency.[5]

Q3: My reaction is producing a tarry, polymeric material. What is causing this and how can I prevent it?

A3: The formation of tarry materials is due to the polymerization of the highly reactive dichlorocarbene intermediate.[6] This is a common side reaction, especially when the concentration of dichlorocarbene is high and it does not react quickly with the intended substrate (e.g., an alkene). To prevent polymerization:

  • Ensure efficient mixing: Use vigorous stirring to promote the reaction of dichlorocarbene with your substrate as soon as it is formed.[1]

  • Control the addition of base: Slow, dropwise addition of the strong base can help to keep the instantaneous concentration of dichlorocarbene low.[1]

  • Use a continuous flow reactor: For larger scale reactions, a continuous flow setup can provide excellent mixing and short residence times, minimizing polymerization.[6]

  • Maintain optimal temperature: Running the reaction at lower temperatures can sometimes help to control the reactivity and favor the desired reaction pathway.

Q4: I am working with a base-sensitive substrate. What are my options for generating dichlorocarbene?

A4: For substrates that are sensitive to strong bases, there are several alternative methods for dichlorocarbene generation under neutral or non-basic conditions:

  • Ultrasound-assisted dechlorination: The reaction of carbon tetrachloride with magnesium powder under ultrasonic irradiation generates dichlorocarbene in a neutral medium.[7][8] This method is tolerant of ester and carbonyl groups.[7]

  • Thermal decomposition of sodium trichloroacetate (B1195264): Heating sodium trichloroacetate results in the loss of carbon dioxide and sodium chloride to produce dichlorocarbene under anhydrous and neutral conditions.[9]

Q5: How can I improve the yield of my dichlorocyclopropanation reaction?

A5: Low yields can stem from several factors. To improve your yield:

  • Verify reagent purity: Ensure that your chloroform, alkene, and base are of high purity. Impurities can lead to side reactions.

  • Optimize stoichiometry: The molar ratios of your reactants are crucial. For example, in the ultrasound-assisted method, a 2:1:1 molar ratio of carbon tetrachloride to magnesium to olefin has been shown to give high yields.[7]

  • Ensure efficient stirring: In biphasic systems, vigorous stirring is essential for good yield. The reaction rate can be dependent on the stirring speed.[10]

  • Choose the right catalyst: The choice and concentration of the phase-transfer catalyst can significantly impact the reaction rate and yield.[5][11]

  • Control the temperature: Maintain the recommended temperature for the specific protocol you are using. For the PTC method with NaOH, cooling the reaction during the initial addition of base is important.[1]

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Cause Recommended Solution
Inefficient Stirring In biphasic reactions, ensure vigorous stirring (e.g., >600 rpm) to maximize the interfacial area between the aqueous and organic phases. The reaction rate is often dependent on stirring speed.[10]
Inactive Catalyst Use a fresh, high-purity phase-transfer catalyst. Ensure the correct catalyst is chosen for your specific reaction conditions.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. An excess of chloroform and base is often used in PTC methods.[5]
Low Reaction Temperature While initial cooling may be necessary to control the exotherm, ensure the reaction is maintained at the optimal temperature for a sufficient duration to go to completion.
Impure Reagents Use purified reagents. Chloroform can degrade over time, so using a fresh bottle is recommended.

Problem 2: Formation of Polymeric Byproducts

Possible Cause Recommended Solution
High Local Concentration of Dichlorocarbene Add the base solution slowly and dropwise to the vigorously stirred reaction mixture. This keeps the instantaneous concentration of dichlorocarbene low, favoring reaction with the alkene over polymerization.
Inefficient Trapping of Dichlorocarbene Ensure the alkene substrate is present in the reaction mixture before the generation of dichlorocarbene begins.
High Reaction Temperature Running the reaction at excessively high temperatures can increase the rate of polymerization. Maintain the recommended temperature.
Scaling Issues For larger scale reactions, consider using a continuous flow reactor to improve mixing and heat transfer, which can significantly reduce polymerization.[6]

Problem 3: Formation of Unwanted Side Products (other than polymers)

Possible Cause Recommended Solution
Reaction with Base-Sensitive Functional Groups If your substrate contains base-sensitive groups (e.g., esters, ketones), avoid using strong bases like NaOH. Use an alternative method such as ultrasound-assisted generation from CCl₄ and Mg[7] or thermal decomposition of sodium trichloroacetate.[9]
Hydrolysis of Dichlorocarbene While the PTC method minimizes contact with water, ensure a high concentration of the base (e.g., 50% NaOH) is used. This reduces the water activity in the aqueous phase.[6]
Dehydrohalogenation or Hydrolysis of Product This can be an issue with certain substrates. Using milder reaction conditions or a non-basic generation method can help.

Data Presentation

Table 1: Comparison of Dichlorocyclopropanation Yields using Different Generation Methods

Reagent/MethodOlefinBase/ActivatorSolventReaction TimeYield (%)Reference
Chloroform (PTC)Styrene50% aq. NaOH, TEBAChloroform4 h78[9]
Chloroform (PTC)Cyclohexene (B86901)50% aq. NaOH, TEBAChloroform3 h60[9]
Carbon TetrachlorideCyclohexeneMagnesium (ultrasound)Ether/THF45-60 min92[9]
Carbon TetrachlorideStyreneMagnesium (ultrasound)Ether/THF45-60 min95[9]
Sodium TrichloroacetateCyclohexeneHeat (DME)DME2 h81[9]

Experimental Protocols

Method 1: Dichlorocarbene Generation using Phase-Transfer Catalysis

This protocol is adapted for the dichlorocyclopropanation of cyclohexene.

Materials:

  • Cyclohexene

  • Chloroform

  • Benzyltriethylammonium chloride (BTEAC)

  • 50% (w/w) aqueous sodium hydroxide

  • Dichloromethane (B109758)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (1.0 mol), chloroform (1.0 mol), and BTEAC (0.01 mol).[1]

  • Cool the mixture to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous NaOH solution (200 mL) through the addition funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 4-6 hours.[1]

  • Work-up: Add 200 mL of water and 100 mL of dichloromethane to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with 50 mL portions of dichloromethane.[1]

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • The crude product can be purified by vacuum distillation.

Method 2: Ultrasound-Assisted Dichlorocarbene Generation

This protocol describes a base-free method for dichlorocyclopropanation.

Materials:

  • Magnesium powder (25 mmol)

  • Olefin (e.g., cyclohexene) (25 mmol)

  • Carbon tetrachloride (50 mmol)

  • Anhydrous diethyl ether (16 mL)

  • Anhydrous tetrahydrofuran (B95107) (4 mL)

  • 10% aqueous NH₄Cl solution

Procedure:

  • In a flask, combine magnesium powder, the olefin, and carbon tetrachloride in a mixture of anhydrous diethyl ether and anhydrous tetrahydrofuran.[8][9]

  • Immerse the flask in the water bath of an ultrasonic cleaner.

  • Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes).[9]

  • Work-up: Quench the reaction by adding 15 mL of 10% NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 8 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

Visualizations

Dichlorocarbene_Generation_PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase reagent reagent intermediate intermediate product product catalyst catalyst phase phase NaOH NaOH PTC_OH PTC⁺ OH⁻ NaOH->PTC_OH OH⁻ Transfer NaCl NaCl H2O H₂O CHCl3 Chloroform (HCCl₃) CCl3_anion Trichloromethyl Anion (⁻CCl₃) CHCl3->CCl3_anion Carbene Dichlorocarbene (:CCl₂) CCl3_anion->Carbene α-elimination PTC_Cl PTC⁺ Cl⁻ CCl3_anion->PTC_Cl Cl⁻ Cyclopropane Dichlorocyclopropane Carbene->Cyclopropane Alkene Alkene Alkene->Cyclopropane PTC_OH->CCl3_anion Deprotonation PTC_Cl->NaOH Catalyst Regeneration Troubleshooting_Polymerization problem problem cause cause solution solution start Problem: Formation of Tarry Polymer cause1 High Local Carbene Concentration start->cause1 cause2 Inefficient Mixing start->cause2 cause3 High Temperature start->cause3 sol1 Slow, dropwise addition of base cause1->sol1 sol4 Consider continuous flow reactor for scale-up cause1->sol4 sol2 Use vigorous stirring (>600 rpm) cause2->sol2 cause2->sol4 sol3 Maintain optimal (often lower) reaction temperature cause3->sol3

References

Technical Support Center: Dichlorocyclopropanation of Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the dichlorocyclopropanation of sterically hindered alkenes. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the dichlorocyclopropanation of my sterically hindered alkene resulting in low to no product yield?

A1: The dichlorocyclopropanation of sterically hindered alkenes is often challenging due to the steric bulk around the double bond, which impedes the approach of the dichlorocarbene (B158193). Dichlorocarbene, an electrophilic species, reacts more readily with electron-rich and less sterically encumbered alkenes.[1][2] Highly substituted alkenes, such as tetrasubstituted ones, are electronically rich but sterically shielded, leading to slow reaction rates and low yields.

Q2: What are the most common side reactions observed in the dichlorocyclopropanation of sterically hindered alkenes?

A2: Besides low conversion, common side reactions include the hydrolysis of dichlorocarbene, especially under phase-transfer catalysis (PTC) conditions with aqueous base, although this is often less significant than with other carbenes.[1] With certain substrates, such as enamines, the resulting dichlorocyclopropane adducts can be unstable.[1] Additionally, at elevated temperatures required for some methods, thermal decomposition of the starting material or product may occur.

Q3: How can I improve the yield of my dichlorocyclopropanation reaction for a bulky alkene?

A3: Several strategies can be employed to improve yields:

  • Optimization of Reaction Conditions: Carefully adjusting parameters like temperature, reaction time, and stirring speed can be crucial. For instance, in phase-transfer catalysis, vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases.[3]

  • Choice of Dichlorocarbene Precursor: For unreactive alkenes, more potent methods for dichlorocarbene generation might be necessary. Alternatives to the standard chloroform (B151607)/base system include the thermal decomposition of sodium trichloroacetate (B1195264) or the use of Seyferth's reagent (phenyl(trichloromethyl)mercury).[3]

  • Selection of Phase-Transfer Catalyst: The choice of the phase-transfer catalyst (PTC) is critical. Lipophilic quaternary ammonium (B1175870) salts are commonly used to shuttle the hydroxide (B78521) or trichloromethyl anion into the organic phase.[1] For particularly challenging substrates, exploring different PTCs may be beneficial.

Q4: Are there alternative, milder methods for the dichlorocyclopropanation of sensitive, sterically hindered substrates?

A4: Yes, for substrates that are sensitive to strong bases or high temperatures, alternative methods can be more suitable. The thermal decomposition of sodium trichloroacetate in an aprotic solvent like dimethoxyethane (DME) generates dichlorocarbene under neutral conditions, albeit at elevated temperatures.[1][3] Seyferth's reagent also provides a source of dichlorocarbene under neutral conditions upon heating, and it is known to be effective for a wide range of olefins, including those that are unreactive under other conditions.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Step
Insufficient reactivity of the alkene Sterically hindered alkenes are inherently less reactive. Consider switching to a more reactive dichlorocarbene source. For example, if the standard chloroform/NaOH PTC method fails, try the thermal decomposition of sodium trichloroacetate or Seyferth's reagent.
Inefficient phase-transfer catalysis Ensure vigorous stirring to maximize the interface. The choice of PTC is also important; consider screening different quaternary ammonium salts (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide).
Decomposition of dichlorocarbene Dichlorocarbene can be hydrolyzed by water, though this is often not the primary reason for failure in PTC systems.[1] If using a method that requires elevated temperatures, ensure the reaction time is optimized to minimize decomposition.
Poor quality of reagents Ensure chloroform is free of acidic impurities and the base is of high purity. Anhydrous conditions are crucial for methods like the thermal decomposition of sodium trichloroacetate.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Instability of the dichlorocyclopropane product Some dichlorocyclopropanes, particularly those derived from enamines, can be unstable.[1] If product instability is suspected, consider modifying the workup procedure to minimize exposure to acid or heat.
Reaction with solvent or other functional groups While less common with dichlorocarbene, C-H insertion reactions can occur with highly reactive carbenes. Ensure the solvent is inert under the reaction conditions.

Data Presentation

Table 1: Comparison of Dichlorocyclopropanation Methods for Hindered Alkenes

AlkeneMethodReagentsConditionsYield (%)Reference
PiperylenePTCCHCl₃, aq. NaOH, TEBAC-High[4]
Isoamylene fractionPTCCHCl₃, aq. NaOH, Catamine AB-Quantitative[5]
Steroidal AlkenesPTCCHCl₃, aq. NaOH, TEBAC-High[6]
Various electron-rich olefinsSulfonium (B1226848) SaltsDichloromethyl(diaryl) sulfonium saltsMild conditionsup to 70[7]

Note: "High" and "Quantitative" yields are as reported in the cited literature without a specific numerical value provided in the abstract.

Experimental Protocols

Protocol 1: Dichlorocyclopropanation of a Hindered Alkene using Phase-Transfer Catalysis (Makosza Method)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Sterically hindered alkene

  • Chloroform (CHCl₃)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, TEBAC)

  • Organic solvent (e.g., dichloromethane (B109758) or toluene)

  • Stir bar

  • Round-bottom flask

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a stir bar and condenser, add the sterically hindered alkene and the organic solvent.

  • Add the phase-transfer catalyst (typically 1-5 mol% relative to the alkene).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath to control the initial exotherm.

  • Slowly add chloroform to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and continue stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the alkene.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Protocol 2: Dichlorocyclopropanation using Thermal Decomposition of Sodium Trichloroacetate

This method is suitable for base-sensitive substrates.

Materials:

  • Sterically hindered alkene

  • Anhydrous sodium trichloroacetate

  • Anhydrous dimethoxyethane (DME)

  • Stir bar

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere, add the sterically hindered alkene and anhydrous sodium trichloroacetate (typically a 1.5 to 2-fold molar excess).[3]

  • Add anhydrous DME to create a stirrable suspension.[3]

  • Heat the mixture to reflux with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or GC. The reaction may take several hours.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the sodium chloride byproduct and any unreacted sodium trichloroacetate.[3]

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over an anhydrous salt.

  • Remove the solvent under reduced pressure and purify the crude product.

Visualizations

Dichlorocyclopropanation_Workflow cluster_start Starting Point cluster_methods Dichlorocarbene Generation Methods cluster_reaction Reaction cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Sterically Hindered Alkene PTC Phase-Transfer Catalysis (CHCl3, NaOH, PTC) Start->PTC Method 1 NaTCA Sodium Trichloroacetate (Thermal Decomposition) Start->NaTCA Method 2 Seyferth Seyferth's Reagent (Thermal Decomposition) Start->Seyferth Method 3 Reaction Dichlorocyclopropanation PTC->Reaction NaTCA->Reaction Seyferth->Reaction Success Successful Cyclopropanation (Desired Product) Reaction->Success Failure Low/No Conversion or Side Products Reaction->Failure TS Troubleshoot & Optimize Failure->TS TS->PTC Change PTC, Temp, Stirring TS->NaTCA Switch Method TS->Seyferth Switch Method

Caption: General workflow for dichlorocyclopropanation of hindered alkenes.

Troubleshooting_Dichlorocyclopropanation cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Dichlorocyclopropanation of Hindered Alkene Sterics High Steric Hindrance Problem->Sterics Reactivity Low Alkene Reactivity Problem->Reactivity Conditions Suboptimal Reaction Conditions Problem->Conditions Catalyst Inefficient Phase-Transfer Catalyst Problem->Catalyst ChangeMethod Use a More Reactive Dichlorocarbene Source (e.g., NaTCA, Seyferth's Reagent) Sterics->ChangeMethod Reactivity->ChangeMethod OptimizeConditions General Optimization: - Increase Reaction Time - Adjust Reagent Stoichiometry Conditions->OptimizeConditions OptimizePTC Optimize PTC Conditions: - Vigorous Stirring - Screen Catalysts - Adjust Temperature Catalyst->OptimizePTC

Caption: Troubleshooting logic for low-yield dichlorocyclopropanation.

References

effect of temperature on the stability of dichlorocarbene from methyl trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorocarbene (B158193) generated from methyl trichloroacetate (B1195264).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for generating dichlorocarbene from methyl trichloroacetate?

A1: Dichlorocarbene generation from this compound is typically performed under mild conditions, with a temperature range of -40°C to room temperature.[1] For many applications, maintaining a low temperature, for example between 0-5°C, is recommended to minimize side reactions and improve the stability of the generated dichlorocarbene.

Q2: What are the common side reactions observed during the generation of dichlorocarbene?

A2: Dichlorocarbene is a highly reactive intermediate.[2][3] The most common side reactions are dimerization and polymerization, which lead to the formation of tetrachloroethylene (B127269) and higher-order oligomers, often observed as tarry materials. These side reactions become more prevalent at higher temperatures.

Q3: How can I minimize the formation of byproducts?

A3: Temperature control is crucial. Maintaining a low reaction temperature (e.g., 0-5°C) significantly reduces the rate of dichlorocarbene dimerization and polymerization. Additionally, ensuring a stoichiometric or slight excess of the alkene substrate can help to efficiently trap the dichlorocarbene as it is formed, minimizing its availability for side reactions.

Q4: What are the safety precautions I should take when working with this compound and sodium methoxide (B1231860)?

A4: Both this compound and sodium methoxide require careful handling. This compound is a lachrymator and should be handled in a well-ventilated fume hood. Sodium methoxide is a corrosive and flammable solid that reacts violently with water. It should be handled under an inert, dry atmosphere. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of dichlorocyclopropane product. 1. Decomposition of dichlorocarbene: The reaction temperature may be too high, leading to rapid decomposition or side reactions of the dichlorocarbene. 2. Inefficient trapping of dichlorocarbene: The alkene substrate may be sterically hindered or unreactive, or its concentration may be too low. 3. Moisture in the reaction: Sodium methoxide is highly sensitive to moisture, which can quench the reaction.1. Optimize reaction temperature: Maintain a low temperature (e.g., 0-5°C) throughout the addition of this compound. Consider even lower temperatures (-20°C to -40°C) for highly sensitive substrates. 2. Increase alkene concentration: Use a slight excess of the alkene to ensure efficient trapping of the dichlorocarbene. 3. Ensure anhydrous conditions: Use dry solvents and glassware, and handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).
Formation of a significant amount of tarry material. Polymerization/dimerization of dichlorocarbene: This is a strong indication that the reaction temperature is too high, leading to an increased rate of dichlorocarbene self-reaction.Lower the reaction temperature: Immediately cool the reaction mixture and maintain it at a lower temperature (e.g., 0-5°C or below). Consider a slower addition of this compound to maintain a low instantaneous concentration of dichlorocarbene.
Reaction does not initiate. 1. Inactive sodium methoxide: The sodium methoxide may have been deactivated by exposure to air and moisture. 2. Low reaction temperature: While low temperatures are generally preferred for stability, extremely low temperatures might slow down the initial reaction rate excessively.1. Use fresh, dry sodium methoxide: Ensure the reagent is properly stored and handled under anhydrous conditions. 2. Gradual warming: If the reaction is being conducted at very low temperatures (e.g., -40°C), a slight and controlled increase in temperature might be necessary to initiate the reaction. Monitor the reaction closely for any signs of an exotherm.
Exothermic and difficult to control reaction. Rapid addition of this compound: Adding the precursor too quickly can lead to a rapid buildup of dichlorocarbene and a subsequent uncontrolled exotherm.Slow, controlled addition: Add the this compound dropwise over a prolonged period. Ensure efficient stirring and cooling to dissipate the heat generated.

Quantitative Data on Dichlorocarbene Stability

Temperature Range Observed Effect on Dichlorocarbene Stability Primary Side Reactions
-40°C to 0°CRelatively stable, allowing for efficient trapping by alkenes.Minimal dimerization and polymerization.
0°C to Room TemperatureStability decreases, increased potential for side reactions.Dimerization to tetrachloroethylene, polymerization.
Above Room TemperatureHighly unstable, rapid decomposition and side reactions.Significant formation of tarry polymers.

Experimental Protocols

Detailed Methodology for the Generation of Dichlorocarbene from this compound and its Reaction with an Alkene

This protocol is adapted from a procedure using ethyl trichloroacetate and is suitable for the generation of dichlorocarbene from this compound.

Materials:

  • Alkene (e.g., cyclohexene)

  • This compound

  • Sodium methoxide

  • Anhydrous diethyl ether or pentane

  • Dry ice/acetone or ice/water bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet.

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Reagent Preparation: In the flask, place sodium methoxide under a nitrogen atmosphere. Add the anhydrous solvent (e.g., diethyl ether) followed by the alkene.

  • Cooling: Cool the stirred mixture to 0-5°C using an ice/water bath. For more sensitive substrates, a dry ice/acetone bath can be used to achieve lower temperatures (-40°C).

  • Addition of this compound: Add this compound dropwise from the dropping funnel to the cooled, stirred suspension over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture within the desired range (e.g., below 5°C).

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours, or until the reaction is complete (monitor by TLC or GC).

  • Workup: Slowly quench the reaction by adding cold water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Visualizations

Experimental Workflow for Dichlorocarbene Generation and Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Alkene and Sodium Methoxide in Anhydrous Solvent cooling Cool Mixture to 0-5°C reagents->cooling Stir under N2 addition Slow Dropwise Addition of This compound cooling->addition stirring Stir at Low Temperature (Monitor Progress) addition->stirring quench Quench with Cold Water stirring->quench extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate, and Purify Product extraction->purification

Caption: Workflow for the generation of dichlorocarbene and subsequent dichlorocyclopropanation.

References

minimizing byproduct formation in methyl trichloroacetate dichlorocyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation in methyl trichloroacetate (B1195264) dichlorocyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in a dichlorocyclopropanation reaction using methyl trichloroacetate and sodium methoxide (B1231860)?

A1: The most commonly observed byproduct is methyl chloroformate, which arises from the reaction of the methoxide with the carbonyl group of this compound. Another potential byproduct is a mixed carbonate. The formation of these byproducts can be influenced by reaction conditions.

Q2: How does temperature affect the formation of byproducts?

A2: The reaction to generate dichlorocarbene (B158193) from this compound and an alkoxide is typically efficient under mild conditions, often between -40°C and room temperature[1]. Higher temperatures can potentially lead to an increase in side reactions and decomposition of the desired product. It is crucial to carefully control the reaction temperature to favor the desired cyclopropanation pathway.

Q3: What is the general mechanism for dichlorocarbene generation in this reaction?

A3: The reaction proceeds through the nucleophilic attack of the alkoxide (e.g., sodium methoxide) on the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then eliminates a chloride ion and methyl chloroformate to generate the trichloromethyl anion (CCl₃⁻). This anion subsequently undergoes alpha-elimination to afford dichlorocarbene (:CCl₂).

Q4: Can I use other bases besides sodium methoxide?

A4: Yes, other alkali metal alkoxides can be used. However, the choice of base can influence the reaction outcome. For instance, the use of sodium methoxide can lead to the formation of a mixed carbonate byproduct, which may be preferable to other potential side products. The choice of a sterically hindered or non-hindered base can also affect the reaction pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of dichlorocyclopropane 1. Inefficient dichlorocarbene generation.- Ensure anhydrous reaction conditions as moisture can quench the reagents. - Use freshly prepared or high-quality sodium methoxide. - Optimize the stoichiometry of this compound and sodium methoxide. A slight excess of the carbene precursor may be beneficial.
2. Competing side reactions.- Maintain a low reaction temperature (e.g., 0°C to room temperature) to disfavor side reactions. - Slowly add the base to the reaction mixture to maintain a low concentration of the reactive intermediates.
3. Unreactive alkene.- For electron-deficient alkenes, consider using a more reactive dichlorocarbene source or adjusting the reaction conditions (e.g., longer reaction time, slightly elevated temperature).
Significant byproduct formation 1. Excess or localized concentration of base.- Use a syringe pump for the slow and controlled addition of the base. - Ensure efficient stirring to quickly disperse the base throughout the reaction mixture.
2. Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., start at 0°C and allow it to slowly warm to room temperature). Monitor the reaction progress by TLC or GC.
Formation of a mixed carbonate byproduct This is an inherent potential byproduct of the reaction mechanism.- While difficult to completely eliminate, its formation can be managed by careful control of reaction stoichiometry and temperature. In some cases, the formation of a stable carbonate may be preferable to other, more reactive byproducts.

Experimental Protocols

Optimized Protocol for Dichlorocyclopropanation of Styrene (B11656)

This protocol is designed to maximize the yield of 1,1-dichloro-2-phenylcyclopropane while minimizing byproduct formation.

Materials:

  • Styrene

  • This compound

  • Sodium methoxide

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add styrene (1.0 eq) and anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice bath.

  • Add this compound (1.2 eq) to the dropping funnel.

  • In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous diethyl ether.

  • Slowly add the sodium methoxide solution to the stirred solution of styrene and this compound at 0°C over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,1-dichloro-2-phenylcyclopropane.

Visualizations

reaction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Alkene and This compound in Anhydrous Solvent cool Cool to 0°C start->cool add_base Slowly Add Alkoxide Base cool->add_base react Stir at 0°C then Warm to RT add_base->react quench Quench Reaction react->quench extract Aqueous Workup quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Experimental workflow for dichlorocyclopropanation.

byproduct_formation reagents This compound + Alkoxide (e.g., MeO⁻) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack trichloromethyl Trichloromethyl Anion (CCl₃⁻) intermediate->trichloromethyl Elimination byproduct Mixed Carbonate / Methyl Chloroformate (Byproduct) intermediate->byproduct Side Reaction carbene Dichlorocarbene (:CCl₂) trichloromethyl->carbene α-Elimination product Dichlorocyclopropane (Desired Product) carbene->product Cycloaddition alkene Alkene

Caption: Byproduct formation pathway.

References

Technical Support Center: Removal of Unreacted Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted methyl trichloroacetate (B1195264) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted methyl trichloroacetate?

A1: The most common and effective methods for removing unreacted this compound include:

  • Aqueous Extraction (Washing): Utilizes the low water solubility of this compound to remove water-soluble impurities and reaction byproducts.

  • Vacuum Distillation: A highly effective method for separating volatile this compound from less volatile products or starting materials based on boiling point differences under reduced pressure.

  • Column Chromatography: Separates this compound from the desired product based on differential adsorption to a stationary phase, suitable for achieving high purity.

  • Chemical Quenching/Hydrolysis: Involves chemically converting the unreacted this compound into a more easily removable substance, such as a salt of trichloroacetic acid.

Q2: How do I choose the best removal method for my specific reaction?

A2: The choice of method depends on several factors:

  • Properties of your desired product: Consider the solubility, boiling point, and stability of your product. For heat-sensitive products, non-thermal methods like aqueous extraction or column chromatography are preferred.

  • Scale of the reaction: For large-scale reactions, distillation is often more practical and economical than chromatography.

  • Required purity of the final product: Column chromatography generally offers the highest purity, while aqueous extraction is a good initial purification step.

  • Nature of impurities: The choice of washing solution in aqueous extraction or the solvent system in chromatography will depend on the impurities present.

Q3: Can I combine different removal methods?

A3: Yes, combining methods is a common and often highly effective strategy. A typical workflow involves an initial aqueous extraction to remove the bulk of water-soluble impurities, followed by distillation or column chromatography for final purification.

Q4: How can I monitor the removal of this compound?

A4: The progress of the purification can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of this compound relative to your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative analysis of the concentration of this compound in your mixture, confirming its removal and determining the purity of your product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of this compound and determine the relative amounts of components in the mixture.

Data Presentation

The following tables summarize key physical properties of this compound and the expected efficiency of various removal methods.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₃H₃Cl₃O₂
Molecular Weight 177.41 g/mol [2]
Boiling Point 152-153 °C (at atmospheric pressure)[3]
Density 1.488 g/mL at 25 °C[3]
Solubility in Water Insoluble[4]
Appearance Colorless liquid[4]

Table 2: Comparison of Removal Methods for Unreacted this compound

MethodPrincipleExpected Purity*AdvantagesDisadvantages
Aqueous Extraction Partitioning between immiscible liquidsLow to MediumFast, simple, good for initial cleanup.Incomplete removal, may not remove non-polar impurities.
Vacuum Distillation Separation by boiling point under reduced pressureMedium to HighEffective for large scale, can be highly efficient.Not suitable for thermally sensitive compounds, requires specialized equipment.
Column Chromatography Differential adsorption on a stationary phaseVery HighProvides very high purity, applicable to a wide range of compounds.Can be time-consuming and expensive, especially for large scales.
Chemical Quenching/Hydrolysis Chemical conversion to a more easily removable speciesHighIrreversible removal, can be very effective.Introduces new reagents and byproducts that need to be removed.

*Expected purity can vary significantly based on the specific reaction mixture and experimental conditions.

Troubleshooting Guides

Aqueous Extraction

Problem: An emulsion has formed, and the layers are not separating.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • If the emulsion persists, filter the mixture through a pad of Celite.

Problem: I'm not sure which layer is the organic layer.

  • Possible Cause: The density of the organic solvent may be close to that of water, or the concentration of solutes may have altered the density.

  • Solution:

    • Add a few drops of water to the separatory funnel. If the drops dissolve in the top layer, the top layer is aqueous. If they form a separate phase or fall through the top layer to the bottom, the bottom layer is aqueous.

    • Remember that chlorinated solvents like dichloromethane (B109758) are generally denser than water and will form the bottom layer. Ethers and ethyl acetate (B1210297) are less dense than water and will be the top layer. This compound itself is denser than water.[4]

Vacuum Distillation

Problem: The this compound is not distilling over, even at high temperature.

  • Possible Cause:

    • The vacuum is not low enough.

    • There is a leak in the system.

    • The thermometer is placed incorrectly.

  • Solution:

    • Check the vacuum pump and ensure it is pulling a strong vacuum. For a water aspirator, ensure the water flow is at its maximum.[5]

    • Inspect all joints to ensure they are properly sealed. Re-grease joints if necessary.

    • Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Problem: The distillation is very slow or has stopped.

  • Possible Cause:

    • Insufficient heating.

    • "Bumping" of the liquid is not occurring smoothly.

  • Solution:

    • Increase the temperature of the heating mantle gradually.

    • Ensure a stir bar is being used and is spinning at a steady rate to ensure smooth boiling. Boiling stones are not effective under vacuum.[4]

    • Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss.

Column Chromatography

Problem: The this compound is co-eluting with my desired product.

  • Possible Cause: The solvent system (eluent) is too polar or not selective enough.

  • Solution:

    • Use a less polar eluent. This will increase the retention time of both compounds, but may improve separation.

    • Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to separate compounds with close Rf values.

    • Consider using a different stationary phase, such as alumina, if silica (B1680970) gel is not providing adequate separation.

Problem: I can't see the spots on my TLC plate.

  • Possible Cause: this compound and many organic products are colorless.

  • Solution:

    • Use a UV lamp to visualize the spots if your compounds are UV-active.

    • Stain the TLC plate with a developing agent such as potassium permanganate (B83412) or iodine to visualize the spots.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This protocol is designed for the initial removal of water-soluble impurities and unreacted this compound.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Dilution: Dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) in which your product is soluble.

  • First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.[3] Allow the layers to separate. Drain the aqueous (lower) layer.

  • Second Wash (Saturated Sodium Bicarbonate): Add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. This will neutralize any acidic byproducts. Shake gently and vent frequently, as CO₂ gas may be produced.[3] Allow the layers to separate and drain the aqueous layer.

  • Third Wash (Brine): Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.[6]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes until the drying agent no longer clumps.

  • Concentration: Filter or decant the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Removal by Vacuum Distillation

This protocol is suitable for separating this compound from a higher-boiling point product.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a stir bar in the distillation flask. Grease all ground-glass joints to ensure a good seal.[4]

  • Sample Preparation: Transfer the crude product (ideally after an initial aqueous workup) into the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum source with a cold trap in between. Turn on the vacuum and allow the pressure to stabilize.[4]

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point of this compound at the measured pressure. The boiling point will be significantly lower than its atmospheric boiling point of 152-153 °C.[3]

  • Completion: Once the this compound has been distilled, the temperature may drop. At this point, you can either stop the distillation or increase the temperature to distill your higher-boiling product.

  • Shutdown: To stop the distillation, remove the heat source and allow the apparatus to cool to room temperature. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.[4]

Protocol 3: Removal by Basic Hydrolysis (Saponification)

This protocol chemically converts this compound to sodium trichloroacetate and methanol, which are easily removed by an aqueous wash.

  • Reaction Setup: In a round-bottom flask, dissolve the crude reaction mixture in a suitable solvent (e.g., THF or ethanol).

  • Addition of Base: Cool the solution in an ice bath. While stirring, add a 1 M solution of sodium hydroxide (B78521) (NaOH) dropwise. Add a slight excess of NaOH (e.g., 1.1 equivalents relative to the estimated amount of unreacted this compound).

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the hydrolysis can be monitored by TLC until the this compound spot disappears.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Add water and an organic solvent (e.g., ethyl acetate) to extract your product.

    • The sodium trichloroacetate salt will remain in the aqueous layer.

    • Separate the layers and wash the organic layer with water and then brine.

    • Dry the organic layer with a drying agent and concentrate it using a rotary evaporator.

Visualizations

Experimental_Workflow_Aqueous_Extraction start Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel add_solvent Add Organic Solvent sep_funnel->add_solvent wash_water Wash with Water add_solvent->wash_water wash_bicarb Wash with NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate product Partially Purified Product concentrate->product

Caption: Workflow for removal of this compound by aqueous extraction.

Experimental_Workflow_Vacuum_Distillation start Crude Product setup Assemble Vacuum Distillation Apparatus start->setup apply_vacuum Apply Vacuum setup->apply_vacuum heat Heat Gently apply_vacuum->heat collect_mta Collect this compound Fraction heat->collect_mta collect_product Collect Product Fraction collect_mta->collect_product stop Cool and Vent System collect_product->stop

Caption: Workflow for separation by vacuum distillation.

Logical_Relationship_Method_Selection start Unreacted this compound in Reaction Mixture product_properties Product Properties? start->product_properties scale Reaction Scale? product_properties->scale Stable extraction Aqueous Extraction product_properties->extraction Heat Sensitive purity Required Purity? scale->purity Large Scale (>1g) chromatography Column Chromatography scale->chromatography Small Scale (<1g) distillation Vacuum Distillation purity->distillation Moderate Purity purity->chromatography High Purity hydrolysis Chemical Hydrolysis purity->hydrolysis High Purity & Chemically Tolerant

References

Validation & Comparative

A Comparative Guide to Dichlorocarbene Generation: Methyl Trichloroacetate vs. Chloroform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorocarbene (B158193) (:CCl₂) is a pivotal intermediate in organic synthesis, primarily utilized in the construction of dichlorocyclopropanes, which are versatile precursors for various molecular architectures in pharmaceuticals and materials science. The choice of precursor for generating this reactive species significantly influences reaction efficiency, substrate scope, and safety. This guide provides an objective comparison between two common methods for dichlorocarbene generation: the reaction of methyl trichloroacetate (B1195264) with an alkoxide base and the reaction of chloroform (B151607) with a strong base under phase-transfer catalysis.

Performance Comparison

The selection of a dichlorocarbene precursor is a critical decision in synthetic planning, with trade-offs between yield, reaction conditions, cost, and safety. While the classic chloroform-based method is cost-effective, the use of methyl trichloroacetate often provides milder reaction conditions and can lead to higher yields, particularly for base-sensitive substrates.

Quantitative Data Summary

The following table summarizes typical yields for the dichlorocyclopropanation of various olefins using both this compound (or the closely related ethyl trichloroacetate) and chloroform.

OlefinReagent/MethodBase/ActivatorYield (%)Reference
DihydropyranEthyl TrichloroacetateSodium Methoxide (B1231860)70-75[1]
Cyclohexene (B86901)Chloroform (PTC)50% aq. NaOH, TEBA60[2]
StyreneChloroform (PTC)50% aq. NaOH, TEBA78[2]
3-Methyl-1-cyclohexeneChloroform (PTC)25% aq. NaOH60-70[3]
4-Vinyl-1-cyclohexeneChloroform (PTC)aq. NaOH~100[3]

Note: TEBA (Triethylbenzylammonium chloride) is a phase-transfer catalyst. Yields can vary based on specific reaction conditions.

Reaction Pathways and Experimental Workflow

Visualizing the chemical transformations and the general experimental process is crucial for understanding and implementing these reactions in a laboratory setting.

Dichlorocarbene Generation Pathways

The following diagram illustrates the distinct mechanistic pathways for generating dichlorocarbene from this compound and chloroform.

G cluster_0 This compound Method cluster_1 Chloroform Method (PTC) MTA This compound Intermediate1 Tetrahedral Intermediate MTA->Intermediate1 Nucleophilic Attack NaOMe Sodium Methoxide NaOMe->Intermediate1 TMA Trichloromethyl Anion [:CCl3]- Intermediate1->TMA Elimination Carbene1 Dichlorocarbene [:CCl2] TMA->Carbene1 α-Elimination Chloroform Chloroform (CHCl3) TMA2 Trichloromethyl Anion [:CCl3]- Chloroform->TMA2 Deprotonation NaOH Sodium Hydroxide (B78521) (aq) NaOH->TMA2 PTC Phase-Transfer Catalyst PTC->Chloroform facilitates transfer of OH- to organic phase Carbene2 Dichlorocarbene [:CCl2] TMA2->Carbene2 α-Elimination

Caption: Dichlorocarbene generation pathways.
General Experimental Workflow

The diagram below outlines a typical workflow for a dichlorocyclopropanation reaction, from setup to product isolation.

G start Combine Alkene and Dichlorocarbene Precursor initiate Initiate Reaction (e.g., add base, apply heat) start->initiate reaction Reaction Progress Monitoring (e.g., TLC, GC) initiate->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Dichlorocyclopropane Product purification->product

Caption: General experimental workflow.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for each method.

Method 1: Dichlorocarbene Generation from this compound

This method is advantageous for its mild, anhydrous conditions. The following protocol is adapted from the synthesis of 2-oxa-7,7-dichloronorcarane using ethyl trichloroacetate, which is directly analogous to the use of this compound.[1][4]

Materials:

  • Dihydropyran

  • Sodium methoxide

  • This compound (or Ethyl trichloroacetate)

  • Anhydrous pentane

  • Nitrogen atmosphere

  • Ice-water bath

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • In a 1 L three-necked flask dried in an oven and maintained under a positive pressure of dry nitrogen, place sodium methoxide (50 g, 0.92 mol).[1]

  • Add dihydropyran (67.4 g, 0.8 mol) and 600 mL of dry, olefin-free pentane.[1]

  • Cool the stirred mixture in an ice-water bath for 15 minutes.[1]

  • Add this compound (or ethyl trichloroacetate, 164.8 g, 0.86 mol) from the dropping funnel over a period of 3-4 minutes.[1]

  • Stir the reaction mixture for 6 hours at the ice-bath temperature, then allow it to warm to room temperature and continue stirring overnight.[1]

  • Quench the reaction by the slow addition of 200 mL of water.[1]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of petroleum ether.[1]

  • Combine the organic layers and dry over anhydrous magnesium sulfate.[1]

  • Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation.[1]

Method 2: Dichlorocarbene Generation from Chloroform (Phase-Transfer Catalysis)

This widely used method is known for its operational simplicity and cost-effectiveness.[1] The following protocol describes the synthesis of 7,7-dichloronorcarane from cyclohexene.

Materials:

  • Cyclohexene

  • Chloroform

  • Benzyltriethylammonium chloride (or other suitable PTC)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Ice bath

  • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel

Procedure:

  • In a 1 L three-necked round-bottom flask, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).[1]

  • Cool the mixture to 0-5 °C using an ice bath.[1]

  • With vigorous stirring, slowly add 50% (w/w) aqueous sodium hydroxide solution (200 mL) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.[1]

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.[1]

  • Once the reaction is complete, add 200 mL of water and 100 mL of dichloromethane (B109758) to the reaction mixture.[1]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with two 50 mL portions of dichloromethane.[1]

  • Combine the organic layers and wash with 100 mL of water, followed by 100 mL of brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

Summary of Advantages and Disadvantages

FeatureThis compound MethodChloroform (PTC) Method
Advantages - Generally provides high yields[1][5]- Milder reaction conditions[1]- Suitable for base-sensitive substrates[1]- Can be performed in a single organic phase[1]- Uses inexpensive and readily available reagents[1]- Operationally simple and scalable[1]- Avoids the need for anhydrous conditions[1]
Disadvantages - Requires anhydrous conditions[1]- Reagents are more expensive than chloroform and NaOH[1]- Alkoxide base can react with other functional groups[1]- Requires vigorous stirring[1]- Strong basic conditions may not be suitable for base-sensitive substrates[1]- Potential for side reactions[1]
Safety Concerns - Sodium methoxide: Corrosive, flammable, reacts violently with water[1]- Methyl/Ethyl trichloroacetate: Lachrymator[1]- Chloroform: Suspected carcinogen[1]- Concentrated NaOH: Corrosive, can cause severe burns[1]

Conclusion

Both this compound and chloroform are effective precursors for the generation of dichlorocarbene. The chloroform/PTC method remains a popular choice due to its low cost and operational simplicity for a wide range of applications. However, for substrates that are sensitive to strong bases or when higher yields are paramount, the this compound method offers a valuable, albeit more costly, alternative with milder reaction conditions. The choice between these methods should be made after careful consideration of the substrate's properties, the required scale of the reaction, and the available safety infrastructure.

References

A Comparative Guide to Dichlorocyclopropanation: Ethyl Trichloroacetate vs. Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of dichlorocarbene (B158193) for the cyclopropanation of olefins is a fundamental transformation in organic synthesis, yielding valuable dichlorocyclopropane adducts that serve as versatile intermediates in the synthesis of complex molecules and pharmaceuticals. Among the various methods for dichlorocarbene generation, the use of trichloroacetate (B1195264) esters in the presence of an alkoxide base offers a milder alternative to the traditional chloroform-based methods. This guide provides a detailed comparison of two commonly used trichloroacetate esters, ethyl trichloroacetate and methyl trichloroacetate, for dichlorocyclopropanation reactions.

Performance Comparison

Both ethyl and this compound serve as effective precursors for dichlorocarbene generation in the presence of a base, typically sodium methoxide (B1231860). The reaction proceeds via nucleophilic attack of the alkoxide on the ester carbonyl, followed by elimination to form the trichloromethyl anion, which then releases a chloride ion to afford dichlorocarbene. While both reagents are effective, the choice between them can influence reaction conditions and yields.

This compound is often described as a versatile reagent for dichlorocarbene generation, reacting with alkali metal alkoxides to produce dichlorocyclopropanes in high yields under mild conditions (from -40 °C to room temperature).[1][2] Ethyl trichloroacetate is also widely employed and is reported to provide high yields, particularly for sensitive alkenes, under anhydrous conditions.[1]

ParameterEthyl TrichloroacetateThis compound
Typical Base Sodium MethoxideSodium Methoxide
Reaction Conditions Anhydrous, often at low temperatures (e.g., ice bath)Mild, from -40 °C to room temperature
Reported Yields Generally high, substrate-dependentGenerally high, substrate-dependent
Advantages Milder than PTC methods, good for sensitive alkenes[1]Versatile, high yields under mild conditions[1][2]
Disadvantages Requires strictly anhydrous conditions[1]Information on direct comparison is limited

Experimental Protocols

A detailed experimental protocol for the dichlorocyclopropanation of dihydropyran using ethyl trichloroacetate and sodium methoxide is well-documented.[1] A comparable detailed protocol for this compound is less commonly found in readily available literature, however, a general procedure can be inferred from its known reactivity.

Dichlorocyclopropanation using Ethyl Trichloroacetate

Synthesis of 2-Oxa-7,7-dichloronorcarane from Dihydropyran [1]

Materials:

  • Dihydropyran

  • Sodium methoxide

  • Ethyl trichloroacetate

  • Anhydrous pentane

  • Nitrogen atmosphere

  • Ice-water bath

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • In a 1 L three-necked flask, place sodium methoxide (50 g, 0.92 mol) under a nitrogen atmosphere.

  • Add dihydropyran (67.4 g, 0.8 mol) and 600 mL of dry, olefin-free pentane.

  • Cool the stirred mixture in an ice-water bath for 15 minutes.

  • Add ethyl trichloroacetate (164.8 g, 0.86 mol) from the dropping funnel over a period of 3-4 minutes.

  • Stir the reaction mixture for 6 hours at the ice-bath temperature.

  • Allow the mixture to warm to room temperature and continue stirring overnight.

  • Quench the reaction by the slow addition of 200 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of petroleum ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

General Protocol for Dichlorocyclopropanation using this compound

Materials:

  • Alkene

  • Sodium methoxide

  • This compound

  • Anhydrous solvent (e.g., pentane, diethyl ether)

  • Nitrogen atmosphere

  • Cooling bath (e.g., dry ice/acetone or ice bath)

  • Reaction vessel with stirring and addition capabilities

Procedure:

  • In a dry reaction vessel under a nitrogen atmosphere, dissolve the alkene in the anhydrous solvent.

  • Add sodium methoxide to the stirred solution.

  • Cool the mixture to the desired temperature (e.g., -20 °C to 0 °C).

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to stir at the cooled temperature for several hours, monitoring the progress by TLC or GC.

  • Upon completion, allow the mixture to warm to room temperature.

  • Quench the reaction with water and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Reaction Mechanisms and Workflows

The generation of dichlorocarbene from both ethyl and this compound follows the same fundamental mechanistic pathway. The overall experimental workflow is also similar for both reagents.

G cluster_0 Dichlorocarbene Generation cluster_1 Cyclopropanation Trichloroacetate Ester Trichloroacetate Ester Tetrahedral Intermediate Tetrahedral Intermediate Trichloroacetate Ester->Tetrahedral Intermediate + Alkoxide (e.g., NaOMe) Alkoxide Alkoxide Alkoxide->Tetrahedral Intermediate Trichloromethyl Anion Trichloromethyl Anion Tetrahedral Intermediate->Trichloromethyl Anion Elimination Dichlorocarbene Dichlorocarbene Trichloromethyl Anion->Dichlorocarbene - Cl- Dichlorocyclopropane Dichlorocyclopropane Dichlorocarbene->Dichlorocyclopropane + Alkene Alkene Alkene Alkene->Dichlorocyclopropane

Caption: Mechanism of dichlorocarbene generation and cyclopropanation.

G Start Start ReactionSetup Reaction Setup: - Alkene - Sodium Methoxide - Anhydrous Solvent - N2 Atmosphere Start->ReactionSetup Cooling Cool to -40°C to 0°C ReactionSetup->Cooling ReagentAddition Slow Addition of Trichloroacetate Ester Cooling->ReagentAddition Reaction Stir for Several Hours ReagentAddition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification: - Distillation or - Chromatography Workup->Purification End Dichlorocyclopropane Purification->End

Caption: General experimental workflow for dichlorocyclopropanation.

Conclusion

Both ethyl and this compound are viable reagents for the dichlorocyclopropanation of olefins, offering a milder alternative to traditional methods. Ethyl trichloroacetate is well-documented with specific protocols available. This compound is reported to be highly effective under mild conditions, though detailed comparative data and specific protocols are less prevalent in the literature. The choice of reagent may depend on substrate compatibility, desired reaction conditions, and reagent availability. For sensitive substrates requiring mild conditions, both esters present a significant advantage over harsher methods of dichlorocarbene generation. Further direct comparative studies would be beneficial to delineate the subtle differences in performance between these two valuable reagents.

References

Methyl Trichloroacetate: A Superior Precursor for Dichlorocarbene Generation in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents is paramount to achieving high yields, operational simplicity, and enhanced safety. In the realm of dichlorocyclopropanation reactions, a critical transformation for creating versatile chemical building blocks, methyl trichloroacetate (B1195264) emerges as a superior precursor for the generation of dichlorocarbene (B158193) (:CCl₂), outperforming traditional methods that rely on chloroform (B151607) or sodium trichloroacetate.

Dichlorocyclopropanes are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to their unique structural and reactive properties. The most common method for their synthesis involves the addition of dichlorocarbene to an alkene. While effective, the classical approach of generating dichlorocarbene from chloroform and a strong base suffers from drawbacks related to the toxicity of chloroform and harsh reaction conditions.[1] An alternative, the thermal decomposition of sodium trichloroacetate, requires high temperatures, limiting its applicability with sensitive substrates.[1]

Methyl trichloroacetate, in contrast, offers a milder, more efficient, and often higher-yielding alternative for dichlorocarbene generation.[2][3] When treated with an alkoxide base, such as sodium methoxide (B1231860), it smoothly generates dichlorocarbene under significantly gentler conditions, typically ranging from 0°C to room temperature.[2][3] This mildness broadens the substrate scope to include molecules with sensitive functional groups that would not tolerate the harsh basic conditions or high temperatures of other methods.

Performance Comparison of Dichlorocarbene Precursors

The advantages of this compound become evident when its performance is directly compared with other common dichlorocarbene precursors in the cyclopropanation of standard olefins like styrene (B11656) and cyclohexene (B86901).

PrecursorOlefinBase/ActivatorSolventTemperature (°C)Time (h)Yield (%)
This compound CyclohexeneSodium MethoxidePentane (B18724)0 - 25775-85
Chloroform (PTC)Styrene50% aq. NaOH, TEBAChloroformRoom Temp.478[1]
Chloroform (PTC)Cyclohexene50% aq. NaOH, TEBAChloroformRoom Temp.360[1]
Sodium TrichloroacetateCyclohexeneHeat (Thermal Decomposition)DME82 (reflux)272[1]
Carbon TetrachlorideStyreneMagnesium (ultrasound)Ether/THFRoom Temp.0.75 - 195[1]
Carbon TetrachlorideCyclohexeneMagnesium (ultrasound)Ether/THFRoom Temp.0.75 - 192[1]

TEBA: Benzyltriethylammonium chloride (Phase-Transfer Catalyst), DME: 1,2-Dimethoxyethane

The Reaction Pathway: A Milder Approach

The generation of dichlorocarbene from this compound is initiated by the nucleophilic attack of a methoxide ion on the carbonyl carbon of the ester. This is followed by the elimination of a chloride ion and the subsequent loss of methyl chloroformate to produce the dichlorocarbene intermediate. This pathway avoids the need for strong, often heterogeneous, basic conditions seen with chloroform.

reaction_pathway cluster_start Starting Materials Methyl_Trichloroacetate This compound (Cl3CCO2CH3) Dichlorocarbene_Generation Dichlorocarbene Generation [:CCl2] Methyl_Trichloroacetate->Dichlorocarbene_Generation NaOCH3 Sodium_Methoxide Sodium Methoxide (NaOCH3) Sodium_Methoxide->Dichlorocarbene_Generation Dichlorocyclopropanation [2+1] Cycloaddition Dichlorocarbene_Generation->Dichlorocyclopropanation Alkene_Substrate Alkene Substrate (e.g., Cyclohexene) Alkene_Substrate->Dichlorocyclopropanation Product Dichlorocyclopropane Product Dichlorocyclopropanation->Product

Caption: Reaction pathway for dichlorocyclopropanation using this compound.

Experimental Protocols

Dichlorocyclopropanation of Cyclohexene using this compound and Sodium Methoxide

This protocol is adapted from the established procedure for ethyl trichloroacetate.[4]

Materials:

  • Cyclohexene

  • This compound

  • Sodium methoxide

  • Anhydrous pentane

  • Nitrogen or Argon gas for inert atmosphere

  • Ice-water bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place sodium methoxide (0.92 mol) under an inert nitrogen atmosphere.

  • Addition of Reactants: Add cyclohexene (0.8 mol) and 600 mL of dry, olefin-free pentane to the flask.

  • Cooling: Cool the stirred mixture in an ice-water bath for 15 minutes.

  • Dichlorocarbene Generation: Add this compound (0.86 mol) from the dropping funnel over a period of 3-4 minutes.

  • Reaction: Stir the reaction mixture for 6 hours at the ice-bath temperature.

  • Warm to Room Temperature: Allow the mixture to warm to room temperature and continue stirring overnight.

  • Quenching: Quench the reaction by the slow addition of 200 mL of water.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 100 mL portions of petroleum ether.

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

General Experimental Workflow

The overall workflow for dichlorocyclopropanation is a multi-step process that involves the initial setup, the core reaction, and subsequent purification steps to isolate the final product.

experimental_workflow Setup Inert Atmosphere Setup Reactants Addition of Alkene, Solvent, and Base Setup->Reactants Cooling Cooling to 0°C Reactants->Cooling Precursor_Addition Dropwise Addition of This compound Cooling->Precursor_Addition Reaction Stirring at 0°C then Room Temp. Precursor_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Drying & Purification (Distillation/Chromatography) Workup->Purification Final_Product Isolated Dichlorocyclopropane Purification->Final_Product

Caption: General experimental workflow for dichlorocyclopropanation.

Conclusion

For researchers seeking a reliable, safe, and high-yielding method for the synthesis of dichlorocyclopropanes, this compound presents a compelling alternative to traditional dichlorocarbene precursors. Its ability to generate dichlorocarbene under mild conditions expands its utility to a wider range of substrates, including those with sensitive functional groups. The experimental data clearly indicates that this method can deliver superior yields in comparable or shorter reaction times, making it an invaluable tool in the arsenal (B13267) of the modern synthetic chemist.

References

A Comparative Guide to the Spectroscopic Analysis of Dichlorocyclopropane Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of the three isomers of dichlorocyclopropane: 1,1-dichlorocyclopropane, cis-1,2-dichlorocyclopropane, and trans-1,2-dichlorocyclopropane. This analysis is supplemented with comparative data from related dihalocyclopropanes and detailed experimental protocols for the synthesis and NMR analysis of these compounds.

Distinguishing Dichlorocyclopropane Isomers by NMR Spectroscopy

The structural differences between the isomers of dichlorocyclopropane give rise to distinct NMR spectra, allowing for their unambiguous identification. The number of signals, chemical shifts (δ), and coupling constants (J) are key parameters in this differentiation.

Based on molecular symmetry, the number of expected signals in the ¹H NMR spectrum for each isomer is as follows:

  • 1,1-Dichlorocyclopropane: Possesses a C₂ axis of symmetry, rendering all four cyclopropyl (B3062369) protons chemically equivalent, resulting in a single signal.[1]

  • cis-1,2-Dichlorocyclopropane: Has a plane of symmetry, leading to two sets of equivalent protons and thus two signals in the ¹H NMR spectrum.[2]

  • trans-1,2-Dichlorocyclopropane: Lacks a plane of symmetry, resulting in three distinct sets of protons and, consequently, three signals in the ¹H NMR spectrum.[2]

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for the dichlorocyclopropane isomers and their dibromo- and difluoro- analogs. This comparative data is essential for identifying trends in chemical shifts and coupling constants based on the halogen substituent and stereochemistry.

IsomerNucleusChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
1,1-Dichlorocyclopropane ¹H1.47SingletJ(C-13,H): 166.5, J(gem): -6.0, J(cis): 11.2, J(trans): 8.0[3]
¹³CC1: ~60-70, C2/C3: ~20-30--
cis-1,2-Dichlorocyclopropane ¹HCH: ~3.0-3.3, CH₂: ~1.5-2.0MultipletsJ(cis) > J(trans)
¹³CCHCl: ~40-50, CH₂: ~15-25--
trans-1,2-Dichlorocyclopropane ¹HCH: ~2.8-3.1, CH₂: ~1.3-1.8MultipletsJ(trans) < J(cis)
¹³CCHCl: ~40-50, CH₂: ~15-25--
1,1-Dibromocyclopropane ¹H~1.8-2.0Singlet-
¹³CC1: ~25-35, C2/C3: ~20-30--
cis-1,2-Dibromocyclopropane ¹HCH: ~3.2-3.5, CH₂: MultipletsMultipletsJ(cis): 8-10, J(trans): 4-6[4]
¹³CCHBr: ~20-30, CH₂: ~20-30--
trans-1,2-Dibromocyclopropane ¹HCH: ~3.0-3.3, CH₂: MultipletsMultipletsJ(trans): 4-6, J(cis): 8-10[4]
¹³CCHBr: ~20-30, CH₂: ~20-30--
1,1-Difluorocyclopropane ¹H~1.0-1.3Triplet-
¹³CCF₂: ~110-120, CH₂: ~10-20-¹J(C-F): ~280-300
cis-1,2-Difluorocyclopropane ¹HCH: ~4.0-4.5, CH₂: ~0.8-1.5Multiplets-
¹³CCHF: ~80-90, CH₂: ~5-15-¹J(C-F): ~230-250
trans-1,2-Difluorocyclopropane ¹HCH: ~3.8-4.3, CH₂: ~0.7-1.4Multiplets-
¹³CCHF: ~80-90, CH₂: ~5-15-¹J(C-F): ~230-250

Experimental Protocols

Synthesis of Dichlorocyclopropane Isomers

The most common method for the synthesis of dichlorocyclopropanes is the addition of dichlorocarbene (B158193) (:CCl₂) to an alkene. Dichlorocarbene is typically generated in situ from chloroform (B151607) and a strong base. The stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

General Procedure for Dichlorocyclopropanation using Phase-Transfer Catalysis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (e.g., cyclopentene (B43876) for the synthesis of a dichloronorcarane analog) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in chloroform.

  • Carbene Generation: Cool the mixture in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (B78521) with vigorous stirring. The dichlorocarbene is generated at the interface of the organic and aqueous layers.

  • Reaction: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Note: For the synthesis of the specific isomers of dichlorocyclopropane, the corresponding chloroalkene (e.g., cis- or trans-1,2-dichloroethene) would be used as the starting material in a reaction with a carbene or carbenoid source, though this is a less common route than the dichlorocyclopropanation of an alkene.

¹H and ¹³C NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of the dichlorocyclopropane sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.

  • Standard acquisition parameters should be optimized for each experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of dichlorocyclopropane products.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Alkene Alkene Reaction Dichlorocyclopropanation Alkene->Reaction Reagents CHCl3, NaOH, PTC Reagents->Reaction Workup Workup & Purification Reaction->Workup Product Dichlorocyclopropane Isomer(s) Workup->Product NMR_Sample NMR Sample Preparation Product->NMR_Sample H_NMR 1H NMR Spectroscopy NMR_Sample->H_NMR C_NMR 13C NMR Spectroscopy NMR_Sample->C_NMR Data_Analysis Data Analysis & Structure Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis

Caption: General workflow for the synthesis and NMR analysis of dichlorocyclopropanes.

References

Monitoring Dichlorocyclopropanation Reactions: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise monitoring of dichlorocyclopropanation reactions is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the volatile and semi-volatile compounds typically involved in these reactions. This guide provides an objective comparison of GC-MS with alternative methods and offers detailed experimental protocols to aid in the seamless integration of this technique into your research and development workflows.

GC-MS vs. High-Performance Liquid Chromatography (HPLC): A Comparative Overview

While both GC-MS and HPLC are staples in the analytical chemist's toolkit, their suitability for monitoring dichlorocyclopropanation reactions differs significantly. The choice between these techniques hinges on the physicochemical properties of the analytes and the specific requirements of the analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Separates compounds in the liquid phase based on their interactions with a stationary phase.
Applicability to Dichlorocyclopropanes Highly suitable due to the typically volatile nature of dichlorocyclopropanated products and reactants.[1]Less suitable for underivatized dichlorocyclopropanes due to their volatility and often weak UV absorption. May be applicable for non-volatile starting materials or products.
Sensitivity Generally offers higher sensitivity for volatile compounds, with detection limits often in the picogram to femtogram range.Sensitivity is dependent on the detector and the analyte's properties (e.g., UV absorbance). May be less sensitive for compounds lacking a strong chromophore.
Selectivity High selectivity is achieved through both chromatographic separation and mass spectral identification, allowing for confident peak identification.[1]Selectivity is primarily based on chromatographic retention time and detector response. Co-elution can be a challenge.
Sample Preparation Often requires simple dilution of the reaction mixture in a suitable organic solvent.[1]May require more complex sample preparation, especially if the reaction solvent is incompatible with the HPLC mobile phase.
Analysis Time Typically offers faster analysis times for volatile compounds.Analysis times can be longer, particularly if gradient elution is required.
Instrumentation Cost Generally a higher initial investment compared to a standard HPLC-UV system.[1]Lower initial cost for a basic HPLC system with a UV detector.[1]

Experimental Protocols

Sample Preparation from Reaction Mixture

A crucial step for accurate GC-MS analysis is the appropriate preparation of the sample from the reaction mixture. The goal is to obtain a clean, dilute sample in a volatile organic solvent that is compatible with the GC-MS system.

Protocol: Liquid-Liquid Extraction

This is a common and effective method for extracting the analytes of interest from the reaction mixture and removing non-volatile components.

  • Quench the Reaction: Stop the reaction at the desired time point by cooling the mixture and adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of a volatile organic solvent immiscible with the reaction solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Mix and Separate: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the organic layer (typically the top layer, but depends on the solvent densities) into a clean flask.

  • Repeat Extraction (Optional): For quantitative analysis, it is recommended to perform a second extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery of the analytes.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove any residual water.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. If necessary, concentrate the solution under a gentle stream of nitrogen or using a rotary evaporator. Caution: Avoid complete evaporation to prevent loss of volatile products.

  • Dilution: Dilute the final extract to a suitable concentration (typically in the low µg/mL range) with a volatile solvent compatible with your GC-MS system (e.g., hexane, ethyl acetate).

GC-MS Instrumentation and Method Parameters

The following table outlines a typical set of GC-MS parameters for monitoring dichlorocyclopropanation reactions. These parameters should be considered a starting point and may require optimization based on the specific analytes and instrumentation.

ParameterRecommended SettingRationale
Injector Type Split/SplitlessAllows for flexibility. Splitless injection is preferred for trace analysis, while split injection is suitable for more concentrated samples to prevent column overloading.[2]
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.
Injection Mode Splitless (for 1 µL injection)Maximizes the transfer of analytes to the column, enhancing sensitivity for monitoring reaction progress where concentrations may be low.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)Provides a good balance between analysis speed and resolution.
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)Capillary columns offer superior resolution and efficiency compared to packed columns.[3]
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS)A versatile, non-polar stationary phase suitable for a wide range of volatile and semi-volatile organic compounds, including halogenated hydrocarbons.
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 10-20°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points. The initial hold helps to focus the analytes at the head of the column.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra for library matching.
Ionization Energy 70 eVStandard energy for EI, leading to extensive fragmentation and characteristic mass spectra.
Mass Range 40 - 400 amuA typical mass range that will cover the molecular ions and fragment ions of most dichlorocyclopropanated products and reactants.
Detector Quadrupole or Ion TrapCommon mass analyzers that provide good sensitivity and resolution for routine analysis.

Data Presentation and Analysis

Quantitative analysis of the reaction progress involves monitoring the disappearance of the starting materials (alkene) and the appearance of the dichlorocyclopropanated product. This can be achieved by creating calibration curves for the reactants and products using authentic standards. The peak areas obtained from the GC-MS chromatograms are then used to determine the concentration of each component at different time points.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for monitoring a dichlorocyclopropanation reaction using GC-MS.

GCMS_Workflow GC-MS Workflow for Monitoring Dichlorocyclopropanation Reactions cluster_reaction Reaction Monitoring cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Interpretation Reaction Dichlorocyclopropanation Reaction Aliquots Take Aliquots at Time Intervals Reaction->Aliquots Quench Quench Reaction Aliquots->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Dry Dry Organic Layer Extraction->Dry Concentrate Concentrate/Dilute Dry->Concentrate GCMS Inject into GC-MS Concentrate->GCMS Data Data Acquisition (Chromatograms & Mass Spectra) GCMS->Data PeakID Peak Identification (Mass Spectra Library) Data->PeakID Quant Quantification (Peak Area vs. Time) PeakID->Quant Kinetics Determine Reaction Kinetics & Yield Quant->Kinetics

Caption: Workflow for monitoring dichlorocyclopropanation reactions.

Conclusion

GC-MS is an indispensable tool for the real-time monitoring of dichlorocyclopropanation reactions, providing researchers with the detailed information necessary for rapid process optimization and quality control. Its high sensitivity, selectivity, and speed make it superior to HPLC for the analysis of the volatile products characteristic of these reactions. By implementing the detailed protocols and understanding the comparative advantages outlined in this guide, scientists and drug development professionals can confidently employ GC-MS to accelerate their research and ensure the integrity of their synthesized compounds.

References

Unraveling the Architecture of Dichlorocyclopropane: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and reactivity. While X-ray crystallography stands as a gold standard for many molecular structure determinations, its application to small, volatile compounds like dichlorocyclopropane presents significant challenges. This guide provides a comparative analysis of the experimental methods used to validate the structure of dichlorocyclopropane, with a focus on gas-phase electron diffraction (GED) as a powerful alternative to X-ray crystallography.

The Challenge of Crystallizing Dichlorocyclopropane

Dichlorocyclopropane exists as different isomers, including 1,1-dichlorocyclopropane (B3049490) and cis- and trans-1,2-dichlorocyclopropane. These are low molecular weight compounds and are typically liquids or gases at room temperature, making the growth of single crystals suitable for X-ray diffraction a formidable task. The inherent volatility and, in some cases, the sensitivity of such small molecules to X-ray radiation can further complicate crystallographic analysis.[1][2]

Gas-Phase Electron Diffraction: A Superior Approach for Volatile Molecules

For molecules that are readily available in the gas phase, gas-phase electron diffraction (GED) offers a robust method for high-precision structural determination.[3] This technique involves directing a beam of high-energy electrons onto a gaseous sample and analyzing the resulting diffraction pattern. The scattered electrons provide information about the distances between atoms within the molecule.

A key study on 1,1-dichlorocyclopropane utilized a combination of gas-phase electron diffraction data and rotational constants obtained from microwave spectroscopy to precisely determine its molecular structure.[4][5] This combined approach allows for a more constrained and accurate structural model.

Key Structural Parameters of 1,1-Dichlorocyclopropane from GED

The table below summarizes the key structural parameters for 1,1-dichlorocyclopropane as determined by gas-phase electron diffraction, providing a quantitative look at its molecular geometry.[4][5]

ParameterValue
C-C bond length (average)1.511 ± 0.003 Å
C-C bond length difference (Δr)0.041 ± 0.011 Å
C-Cl bond length1.759 ± 0.002 Å
C-H bond length1.109 ± 0.008 Å
Cl-C-Cl bond angle112.6 ± 0.2°
H-C-H bond angle118.7 ± 2.0°

Alternative Spectroscopic Techniques for Structural Elucidation

Besides gas-phase electron diffraction, other spectroscopic methods play a crucial role in elucidating the structure of dichlorocyclopropane isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. The number of signals, their chemical shifts, and coupling patterns in the NMR spectrum of dichlorocyclopropane can distinguish between its different isomers.[6][7][8][9]

  • Microwave Spectroscopy: This technique measures the rotational transitions of molecules in the gas phase.[10][11][12][13][14] The rotational constants derived from a microwave spectrum are highly sensitive to the molecule's moments of inertia, which in turn depend on its precise geometry, including bond lengths and angles.

Experimental Workflow: Gas-Phase Electron Diffraction of Dichlorocyclopropane

The following diagram illustrates the typical experimental workflow for determining the structure of a volatile molecule like dichlorocyclopropane using gas-phase electron diffraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Refinement Sample Dichlorocyclopropane (liquid/gas) Vaporization Vaporization Sample->Vaporization Introduction into vacuum chamber Scattering Electron Scattering Vaporization->Scattering Electron_Beam High-Energy Electron Beam Electron_Beam->Scattering Detector Detector Scattering->Detector Scattered Electrons Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Intensity vs. Scattering Angle Radial_Distribution Radial Distribution Curve Diffraction_Pattern->Radial_Distribution Fourier Transform Molecular_Modeling Molecular Modeling Radial_Distribution->Molecular_Modeling Initial Structure Guess Structure_Validation Structure Validation Molecular_Modeling->Structure_Validation Refinement against experimental data

Workflow for Gas-Phase Electron Diffraction.

Conclusion

While X-ray crystallography is a cornerstone of structural biology and chemistry, its application has limitations, especially for small, volatile molecules. For compounds like dichlorocyclopropane, gas-phase electron diffraction, often in conjunction with microwave spectroscopy, provides a more suitable and precise method for structural validation. The detailed bond lengths and angles derived from these gas-phase techniques offer invaluable data for understanding the fundamental properties and reactivity of such molecules. Complementary information from NMR spectroscopy further solidifies the structural assignment, providing a comprehensive picture of the molecule's architecture.

References

A Comparative Analysis of Dichlorocyclopropanation Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, protocols, and yields of key dichlorocyclopropanation techniques in organic synthesis.

For researchers, scientists, and professionals in drug development, the synthesis of dichlorocyclopropanes represents a critical step in the construction of complex molecular architectures. These strained ring systems are valuable intermediates, finding application in the synthesis of a wide array of compounds, from pharmaceuticals to advanced materials. The choice of dichlorocyclopropanation method can significantly impact yield, substrate scope, and scalability. This guide provides a comparative analysis of common methods for the generation of dichlorocarbene (B158193) and its subsequent reaction with alkenes, supported by experimental data.

Comparative Yield Analysis

The efficiency of a dichlorocyclopropanation reaction is highly dependent on the method of dichlorocarbene generation and the nature of the alkene substrate. The following table summarizes typical yields obtained for various methods with common olefinic starting materials.

Dichlorocyclopropanation MethodAlkene SubstrateYield (%)Reference
Phase-Transfer Catalysis (PTC)
Chloroform (B151607) / 50% aq. NaOH, TEBAStyrene78[1]
Chloroform / 50% aq. NaOH, TEBACyclohexene60[1]
Chloroform / aq. NaOH, MPTC3-methyl-1-cyclohexene~100[2]
Chloroform / aq. NaOH, MPTC4-vinyl-1-cyclohexene~100[2]
Ultrasonic Irradiation
Carbon Tetrachloride / MagnesiumCyclohexene92[1]
Carbon Tetrachloride / MagnesiumStyrene95[1]
Thermal Decomposition
Sodium TrichloroacetateCyclohexeneVariable[3]
Organometallic Reagents
Phenyl(trichloromethyl)mercury (Seyferth's Reagent)Various AlkenesGood to High[4]
Other Methods
Ethyl Trichloroacetate / Sodium MethoxideSensitive AlkenesGenerally High[3]

TEBA: Benzyltriethylammonium chloride, MPTC: Multi-site Phase Transfer Catalyst. Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

Detailed methodologies for the principal dichlorocyclopropanation techniques are provided below. These protocols are based on established literature procedures and serve as a practical starting point for laboratory implementation.

Method 1: Phase-Transfer Catalysis (Makosza Method)

This is one of the most common and practical methods for dichlorocyclopropanation, utilizing a biphasic system with a phase-transfer catalyst to facilitate the reaction between chloroform and a strong aqueous base.[3]

Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add the alkene, chloroform, and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Cool the mixture to 0-5 °C using an ice bath.

  • With vigorous stirring, slowly add a 50% (w/w) aqueous solution of sodium hydroxide (B78521) via the addition funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Method 2: Ultrasonic Irradiation

This method offers a high-yield alternative that proceeds under neutral conditions, making it suitable for base-sensitive substrates.[5]

Reaction Setup:

  • In a two-necked flask equipped with a condenser and a mechanical stirrer, place magnesium turnings and the solvent (e.g., a mixture of ether and THF).

  • To this suspension, add the alkene and carbon tetrachloride.

  • Immerse the flask in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at a constant temperature for 45-60 minutes.

  • Monitor the reaction by GC.

  • After completion, filter the reaction mixture to remove any remaining solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or distillation.

Reaction Pathways and Workflows

The generation of dichlorocarbene and its subsequent reaction with an alkene can be visualized through the following diagrams.

Dichlorocarbene_Generation_PTC cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PTC Q⁺X⁻ (Phase-Transfer Catalyst) NaOH->PTC OH⁻ transfer CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion CCl2 :CCl₂ CCl3_anion->CCl2 α-elimination Alkene Alkene CCl2->Alkene Cycloaddition Product Dichlorocyclopropane Alkene->Product PTC->CHCl3 Deprotonation

Phase-transfer catalyzed generation of dichlorocarbene.

The above diagram illustrates the key steps in the phase-transfer catalyzed generation of dichlorocarbene, a widely used and cost-effective method.[3][4]

Dichlorocyclopropanation_Workflow Start Start Reagents Combine Alkene, Carbene Precursor, and Catalyst/Base Start->Reagents Reaction Reaction under Controlled Conditions (Temperature, Stirring) Reagents->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Crude Product (Distillation, Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

A generalized experimental workflow for dichlorocyclopropanation.

This workflow outlines the typical sequence of operations in a dichlorocyclopropanation experiment, from the initial mixing of reagents to the final characterization of the purified product.

Concluding Remarks

The selection of an appropriate dichlorocyclopropanation method is a critical decision in synthetic planning. The classical phase-transfer catalysis approach, or Makosza method, remains a robust and economical choice for many applications.[3] However, for substrates that are sensitive to strong bases, alternative methods such as the use of carbon tetrachloride with magnesium under ultrasonic irradiation can provide significantly higher yields.[5] While highly effective, the extreme toxicity of organomercury compounds like Seyferth's reagent has largely relegated its use to situations where other methods fail.[3] Ultimately, the optimal choice will depend on a careful consideration of the substrate's properties, the desired scale of the reaction, and the available laboratory resources.

References

The Cost-Effectiveness of Methyl Trichloroacetate in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, safety, and scalability. Methyl trichloroacetate (B1195264) (MTCA) is a versatile reagent in organic synthesis, primarily utilized as a precursor for dichlorocarbene (B158193) and in the formation of α,α-dichloroesters. This guide provides an objective comparison of MTCA's performance and cost-effectiveness against common alternatives in these key applications, supported by experimental data and detailed protocols.

At a Glance: Key Applications and Alternatives

ApplicationMethyl Trichloroacetate (MTCA)Primary Alternatives
Dichlorocyclopropanation Precursor for dichlorocarbene via reaction with a base (e.g., sodium methoxide).- Chloroform (B151607) (CHCl₃) with a strong base (e.g., NaOH) and a phase-transfer catalyst (PTC).- Sodium trichloroacetate (NaTCA) via thermal decomposition.
α,α-Dichloroester Synthesis Potential reactant in Reformatsky or Barbier-type reactions with carbonyl compounds.- Direct dichlorination of β-ketoesters with reagents like sulfuryl chloride (SO₂Cl₂) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH).
Trifluoromethylation Not a common reagent for this transformation.- Electrophilic reagents (e.g., Togni's reagents).- Nucleophilic reagents (e.g., Ruppert-Prakash reagent).- Radical precursors (e.g., Langlois' reagent).

Dichlorocyclopropanation: MTCA vs. Chloroform/PTC and Sodium Trichloroacetate

The synthesis of gem-dichlorocyclopropanes is a valuable transformation in organic synthesis, and dichlorocarbene (:CCl₂) is the key intermediate. Here, we compare the cost and efficiency of generating dichlorocarbene from this compound against two prevalent methods.

Cost-Effectiveness Comparison

The following table provides an estimated cost comparison for the dichlorocyclopropanation of one mole of a generic alkene. Prices are based on currently available data from various chemical suppliers and are subject to change.

Reagent/MethodKey ReagentsEstimated Cost per Mole of AlkeneKey AdvantagesKey Disadvantages
This compound This compound, Sodium methoxide (B1231860)~$60 - $100Mild reaction conditions, often higher yields.Higher reagent cost, requires anhydrous conditions.
Chloroform/PTC Chloroform, Sodium hydroxide (B78521), Benzyltriethylammonium chloride~$10 - $20Low reagent cost, scalable, does not require strictly anhydrous conditions.[1]Use of a suspected carcinogen (chloroform), can be exothermic.[1]
Sodium Trichloroacetate Sodium trichloroacetate~$20 - $40Avoids strong bases, neutral reaction conditions.[2]Requires high temperatures, potential for side reactions with thermally sensitive substrates.

Note: Costs are estimates and can vary significantly based on supplier, purity, and quantity.

Data Presentation: Yield Comparison for Dichlorocyclopropanation
Alkene SubstrateMTCA/NaOMe Yield (%)Chloroform/NaOH/PTC Yield (%)Reference(s)
Cyclohexene (B86901)~70-80% (estimated)~60-70%[3]
Styrene (B11656)High (not specified)~70-80%[4]
3-Methyl-1-cyclohexene-~100%[3]

Experimental Workflow: Dichlorocyclopropanation

Dichlorocyclopropanation_Workflow cluster_MTCA This compound Method cluster_CHCl3 Chloroform/PTC Method MTCA_start Alkene, MTCA, NaOMe in anhydrous solvent MTCA_reaction Reaction at low temperature MTCA_start->MTCA_reaction :CCl₂ generation & cycloaddition MTCA_workup Aqueous Workup MTCA_reaction->MTCA_workup MTCA_product Dichlorocyclopropane MTCA_workup->MTCA_product Purification CHCl3_start Alkene, Chloroform, NaOH (aq), PTC CHCl3_reaction Vigorous stirring at RT or slightly elevated temp. CHCl3_start->CHCl3_reaction :CCl₂ generation at interface CHCl3_workup Phase Separation & Aqueous Workup CHCl3_reaction->CHCl3_workup CHCl3_product Dichlorocyclopropane CHCl3_workup->CHCl3_product Purification

General workflows for dichlorocyclopropanation.
Experimental Protocols

Method 1: Dichlorocyclopropanation of Styrene using this compound and Sodium Methoxide

  • Reaction Setup: A flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium methoxide (1.2 eq) and anhydrous pentane (B18724) (100 mL).

  • Addition of Reactants: The suspension is cooled to 0 °C in an ice-water bath. A solution of styrene (1.0 eq) and this compound (1.2 eq) in anhydrous pentane (50 mL) is added dropwise over 30 minutes with vigorous stirring.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up: The reaction is quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford 1-phenyl-2,2-dichlorocyclopropane.

Method 2: Dichlorocyclopropanation of Cyclohexene using Chloroform and NaOH under Phase-Transfer Catalysis [1]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (1.0 mol), chloroform (1.0 mol), and benzyltriethylammonium chloride (0.01 mol).[1]

  • Addition of Base: Cool the mixture to 0-5 °C using an ice bath. With vigorous stirring, slowly add 50% (w/w) aqueous sodium hydroxide solution (200 mL) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.[1]

  • Reaction: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-6 hours.[1]

  • Work-up: Dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with chloroform. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, 7,7-dichlorobicyclo[4.1.0]heptane, is purified by vacuum distillation.

Synthesis of α,α-Dichloroesters: MTCA in Reformatsky-Type Reactions vs. Direct Dichlorination

The synthesis of α,α-dichloro-β-hydroxyesters is an important transformation, and this compound can potentially be used in a Barbier or Reformatsky-type reaction. This approach is compared with the more common direct dichlorination of β-ketoesters.

Cost-Effectiveness Comparison

| Reagent/Method | Key Reagents | Estimated Cost per Mole | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | | MTCA in Reformatsky-type Reaction | this compound, Zinc dust, Aldehyde/Ketone | ~$70 -


30 - 

40 - $80 | Solid, easier to handle chlorinating agent. | May require a catalyst and specific solvent systems.[5] |

Note: Costs are estimates and can vary significantly based on supplier, purity, and quantity.

Signaling Pathway: Reformatsky Reaction with MTCA

Reformatsky_Pathway MTCA This compound Enolate Reformatsky Enolate (Organozinc Reagent) MTCA->Enolate Oxidative Addition Zn Zinc (Zn) Zn->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product α,α-Dichloro-β-hydroxyester Intermediate->Product Acidic Workup

Proposed pathway for a Reformatsky-type reaction with MTCA.
Experimental Protocols

Method 1: Proposed Reformatsky-Type Synthesis of Ethyl 2,2-dichloro-3-hydroxybutanoate

  • Reaction Setup: A flame-dried flask is charged with activated zinc dust (1.5 eq) and anhydrous THF.

  • Formation of Reagent: A solution of this compound (1.2 eq) in anhydrous THF is added slowly to the zinc suspension. The mixture may require gentle heating to initiate the reaction.

  • Addition of Carbonyl: Once the formation of the organozinc reagent is evident (e.g., by a color change), a solution of acetaldehyde (B116499) (1.0 eq) in anhydrous THF is added dropwise at a temperature that maintains a gentle reflux.

  • Reaction: The reaction mixture is stirred for several hours until the consumption of the starting material is observed by TLC or GC analysis.

  • Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or distillation.

Method 2: Dichlorination of Ethyl Acetoacetate (B1235776) with Sulfuryl Chloride [6]

  • Reaction Setup: A flask is charged with ethyl acetoacetate (1.0 eq) and cooled to 0-5 °C.[6]

  • Addition of Chlorinating Agent: Sulfuryl chloride (2.2 eq) is added dropwise while maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by GC.

  • Work-up: The reaction mixture is carefully poured into ice water and extracted with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude ethyl 2,2-dichloroacetoacetate is purified by vacuum distillation.

Trifluoromethylation: A Field Beyond this compound

The introduction of a trifluoromethyl group is a crucial strategy in drug discovery.[7] While this compound is a source of a trichloromethyl group, it is not a common or practical reagent for trifluoromethylation. The synthesis of trifluoromethyl groups typically involves the substitution of the chlorine atoms of a CCl₃ group with fluorine, often using harsh reagents like HF or SbF₃, or more commonly, through the use of specialized trifluoromethylating agents.[8]

For researchers requiring trifluoromethylation, a different class of reagents is employed. A brief comparison of common electrophilic trifluoromethylating reagents is provided for context.

Cost-Effectiveness Comparison of Trifluoromethylating Reagents
Reagent ClassSpecific ReagentEstimated Cost per GramKey AdvantagesKey Disadvantages
Hypervalent Iodine Togni's Reagent II~$100 - $150Broad substrate scope, commercially available.[9]Relatively high cost, can be thermally unstable.
Sulfonium Salts Umemoto's Reagent~$150 - $200Highly reactive, effective for a wide range of nucleophiles.High cost, stoichiometric use.

Note: Costs are estimates and can vary significantly based on supplier and quantity.

Conclusion

This compound is a cost-effective and versatile reagent for specific applications in organic synthesis, particularly as a precursor for dichlorocarbene.

  • For dichlorocyclopropanation, while the chloroform/PTC method is the most economical for large-scale synthesis, this compound offers a valuable alternative for smaller-scale reactions or with base-sensitive substrates, providing good yields under milder conditions.

  • In the synthesis of α,α-dichloroesters, direct dichlorination of β-dicarbonyl compounds with reagents like sulfuryl chloride appears to be a more established and higher-yielding approach. However, the potential for a one-pot Reformatsky-type reaction with this compound presents an interesting, albeit less explored, synthetic strategy.

  • For trifluoromethylation, this compound is not a suitable reagent. Researchers should turn to specialized and well-established trifluoromethylating agents for this transformation.

Ultimately, the choice of reagent will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, budget, and safety considerations. This guide provides a framework for making an informed decision on the utility and cost-effectiveness of this compound in your research.

References

A Comparative Guide to Dichlorocarbene Sources for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorocarbene (B158193) (:CCl₂) is a highly reactive intermediate of significant utility in organic synthesis, primarily for the construction of dichlorocyclopropanes, which are versatile precursors for a wide array of molecular architectures. The choice of dichlorocarbene source is critical, influencing reaction efficiency, substrate compatibility, and operational safety. This guide provides an objective comparison of common dichlorocarbene sources, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison of Dichlorocarbene Sources

The selection of a dichlorocarbene source is a trade-off between reactivity, substrate tolerance, cost, and safety. The following tables summarize the performance of various common dichlorocarbene precursors across different alkene substrates.

Table 1: Dichlorocyclopropanation of Common Alkenes
Dichlorocarbene SourceSubstrateProductYield (%)Reference
CHCl₃ / NaOH (PTC) Styrene1,1-dichloro-2-phenylcyclopropane78[1]
Cyclohexene (B86901)7,7-dichlorobicyclo[4.1.0]heptane60-97[1][2]
α-Methylstyrene1,1-dichloro-2-methyl-2-phenylcyclopropaneGood yields[3]
Sodium Trichloroacetate Cyclohexene7,7-dichlorobicyclo[4.1.0]heptane72[1]
Phenyl(trichloromethyl)mercury (B1584556) Cyclohexene7,7-dichlorobicyclo[4.1.0]heptane91[1]
TetrachloroethyleneHexachlorocyclopropaneGood yields[4]
CCl₄ / Mg (Ultrasound) Cyclohexene7,7-dichlorobicyclo[4.1.0]heptane92[1]
Styrene1,1-dichloro-2-phenylcyclopropane95[1]
Table 2: Substrate Scope Comparison
Dichlorocarbene SourceElectron-Rich AlkenesElectron-Poor AlkenesSterically Hindered AlkenesBase-Sensitive Substrates
CHCl₃ / NaOH (PTC) High yieldsModerate to good yieldsModerate yieldsNot suitable
Sodium Trichloroacetate Good yieldsModerate yieldsModerate yieldsSuitable
Phenyl(trichloromethyl)mercury Excellent yieldsGood to excellent yieldsGood yieldsSuitable
CCl₄ / Mg (Ultrasound) High yieldsHigh yieldsGood yieldsSuitable

Experimental Protocols

Detailed methodologies for the dichlorocyclopropanation of cyclohexene using three common dichlorocarbene sources are provided below.

Dichlorocyclopropanation using Chloroform (B151607) and NaOH under Phase-Transfer Catalysis (PTC)

This method is one of the most common due to its use of inexpensive and readily available reagents.[5]

Materials:

  • Cyclohexene

  • Chloroform

  • 50% (w/w) aqueous Sodium Hydroxide (B78521)

  • Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst

  • Dichloromethane (B109758) (for workup)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine cyclohexene (1.0 mol), chloroform (1.0 mol), and benzyltriethylammonium chloride (0.01 mol).[5]

  • Cool the mixture in an ice bath.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution (200 mL) over 1-2 hours, maintaining the internal temperature below 10 °C.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring vigorously for 4-6 hours.[5]

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, add water (200 mL) and dichloromethane (100 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).[5]

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Dichlorocyclopropanation using Thermal Decomposition of Sodium Trichloroacetate

This method is advantageous for substrates that are sensitive to strongly basic conditions.[1]

Materials:

  • Alkene (e.g., Cyclohexene)

  • Anhydrous Sodium Trichloroacetate

  • Anhydrous dimethoxyethane (DME) or diglyme

  • Diethyl ether or dichloromethane (for workup)

  • Anhydrous drying agent (e.g., sodium sulfate)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the alkene and a 1.5 to 2-fold molar excess of anhydrous sodium trichloroacetate.[5]

  • Add anhydrous DME to create a stirrable suspension.

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere.[1][5]

  • Monitor the reaction progress by GC analysis. The reaction is typically complete after several hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to dissolve the sodium chloride and any unreacted sodium trichloroacetate.[5]

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.[5]

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography.[5]

Dichlorocyclopropanation using Phenyl(trichloromethyl)mercury (Seyferth's Reagent)

This method is effective for a wide range of alkenes, including those that are poor nucleophiles, but is used less frequently due to the high toxicity of the mercury reagent.[4][5]

Materials:

Procedure:

  • EXTREME HAZARD: This procedure should only be performed by experienced personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the alkene and a stoichiometric amount of phenyl(trichloromethyl)mercury in anhydrous benzene.[5]

  • Heat the solution to reflux under a nitrogen atmosphere. The decomposition of the Seyferth reagent typically occurs over a few hours.[5]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The work-up procedure typically involves filtration to remove the precipitated phenylmercuric chloride, followed by removal of the solvent under reduced pressure.[5]

  • The crude product can be further purified by chromatography or distillation.

  • All waste containing mercury must be disposed of according to strict environmental regulations.

Dichlorocarbene Source Relationships and Reactivity

The choice of dichlorocarbene source dictates the reaction conditions and often the feasibility of the transformation for a given substrate. The following diagram illustrates the general pathways and characteristics of the most common dichlorocarbene generation methods.

Dichlorocarbene_Sources cluster_precursors Dichlorocarbene Precursors cluster_generation Generation Method cluster_intermediate Reactive Intermediate cluster_substrates Substrate Classes cluster_products Products CHCl3 Chloroform (CHCl3) Base Strong Base (e.g., NaOH) + Phase-Transfer Catalyst CHCl3->Base NaTCA Sodium Trichloroacetate (Cl3CCOONa) Heat Thermal Decomposition NaTCA->Heat Seyferth Seyferth's Reagent (PhHgCCl3) Seyferth->Heat CCl4 Carbon Tetrachloride (CCl4) Ultrasound Mg, Ultrasound CCl4->Ultrasound Carbene :CCl2 (Dichlorocarbene) Base->Carbene α-elimination Heat->Carbene Decarboxylation or Extrusion Ultrasound->Carbene Reductive elimination Alkenes Alkenes Electron-Rich Electron-Poor Sterically Hindered Carbene->Alkenes:f0 [1+2] Cycloaddition Heterocycles Indoles & Phenols Carbene->Heterocycles Cyclopropanes Dichlorocyclopropanes Alkenes->Cyclopropanes Insertion Insertion Products (e.g., Reimer-Tiemann) Heterocycles->Insertion

Caption: Generation of dichlorocarbene from various precursors and its reaction with different substrate classes.

Conclusion

The generation of dichlorocarbene from chloroform and a strong base under phase-transfer catalysis remains a widely used and cost-effective method, particularly for electron-rich and unfunctionalized alkenes.[5] For base-sensitive substrates, the thermal decomposition of sodium trichloroacetate offers a valuable alternative, proceeding under neutral conditions, albeit at elevated temperatures.[1] The Seyferth reagent , while highly effective for a broad range of olefins including electron-poor systems, is often avoided due to the extreme toxicity of mercury compounds.[4] A noteworthy alternative for base-sensitive substrates is the generation of dichlorocarbene from carbon tetrachloride and magnesium under ultrasonic irradiation , which proceeds under neutral conditions and provides high yields for a variety of olefins.[1]

The selection of the optimal dichlorocarbene source is contingent upon the specific substrate, the desired reaction scale, and the available safety infrastructure. This guide provides the foundational information to make an informed decision for the successful implementation of dichlorocarbene-mediated transformations in a research and development setting.

References

A Comparative Guide to Dichlorocyclopropanation: Kinetic and Mechanistic Insights into Precursor Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorocyclopropanes are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of complex molecules in medicinal and materials chemistry. The generation of the reactive intermediate, dichlorocarbene (B158193) (:CCl₂), can be achieved through various methods, each with distinct kinetic profiles, operational requirements, and substrate compatibility. This guide provides a comprehensive comparison of common dichlorocarbene precursors, with a focus on their kinetic studies and experimental protocols to aid in the selection of the most appropriate method for specific research and development needs.

Comparative Analysis of Dichlorocarbene Precursors

The choice of a dichlorocarbene precursor significantly influences the reaction kinetics, yield, and overall efficiency of a dichlorocyclopropanation reaction. Below is a summary of the key characteristics of two widely used precursors: chloroform (B151607) under phase-transfer catalysis and phenyl(trichloromethyl)mercury (B1584556).

ParameterChloroform with Strong Base (Phase-Transfer Catalysis)Phenyl(trichloromethyl)mercury (Seyferth Reagent)
Reaction Conditions Biphasic system (e.g., CH₂Cl₂/H₂O), strong aqueous base (e.g., 50% NaOH), phase-transfer catalyst (e.g., benzyltriethylammonium chloride), room temperature to moderate heating.Anhydrous, neutral conditions, thermal decomposition in a high-boiling solvent (e.g., benzene), typically requires reflux temperatures.[1]
Reaction Kinetics Typically follows pseudo-first-order kinetics with respect to the olefin, highly dependent on catalyst concentration, stirring speed, and base concentration.[2] The reaction rate is often limited by the mass transfer of hydroxide (B78521) ions to the organic phase.The rate is primarily dependent on the temperature required for the thermal decomposition of the organomercury reagent to generate dichlorocarbene.
Advantages Inexpensive and readily available reagents, high yields for a variety of olefins, scalable, and avoids the need for strictly anhydrous conditions.Generates dichlorocarbene under neutral conditions, making it suitable for base-sensitive substrates. Predictable and controlled generation of dichlorocarbene.[1]
Disadvantages Requires vigorous mixing, the presence of a strong base can be incompatible with sensitive functional groups, and the formation of emulsions can complicate work-up.High toxicity of the mercury reagent poses significant safety and environmental concerns. The reagent is expensive and requires stoichiometric use.[1]
Typical Substrates A wide range of electron-rich and electron-deficient alkenes.Particularly effective for unreactive or base-sensitive olefins.

Experimental Protocols

Method 1: Dichlorocyclopropanation using Chloroform and a Strong Base under Phase-Transfer Catalysis

This method, often referred to as the Makosza method, is a widely used procedure for the generation of dichlorocarbene.

Materials:

  • Alkene

  • Chloroform (CHCl₃)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC)

  • Dichloromethane (CH₂Cl₂) (or another suitable organic solvent)

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, combine the alkene, chloroform, and the phase-transfer catalyst in dichloromethane.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the organic mixture. The reaction is often exothermic and may require external cooling to maintain the desired temperature.

  • Continue vigorous stirring at room temperature or gentle heating for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography.

Method 2: Dichlorocyclopropanation using Phenyl(trichloromethyl)mercury (Seyferth Reagent)

This method provides a source of dichlorocarbene under neutral conditions, which is advantageous for base-sensitive substrates.[1] Extreme caution is advised due to the high toxicity of the organomercury reagent.

Materials:

  • Alkene

  • Phenyl(trichloromethyl)mercury

  • Anhydrous high-boiling solvent (e.g., benzene (B151609) or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkene and a stoichiometric amount of phenyl(trichloromethyl)mercury in the anhydrous solvent.

  • Heat the reaction mixture to reflux. The thermal decomposition of the Seyferth reagent generates dichlorocarbene in situ.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The work-up typically involves filtration to remove the precipitated phenylmercuric chloride, followed by removal of the solvent under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography.

Visualizing the Workflow for Precursor Selection

The selection of a suitable dichlorocarbene precursor is a critical step in planning a dichlorocyclopropanation reaction. The following diagram illustrates a logical workflow for this decision-making process.

Dichlorocyclopropanation_Workflow start Define Substrate and Reaction Scale substrate_check Is the substrate base-sensitive? start->substrate_check chloroform_ptc Chloroform + Strong Base (PTC) substrate_check->chloroform_ptc No seyferth Phenyl(trichloromethyl)mercury substrate_check->seyferth Yes proceed Proceed with Synthesis chloroform_ptc->proceed safety_check Are facilities adequate for handling highly toxic reagents? seyferth->safety_check safety_check->proceed Yes reconsider Re-evaluate synthetic route or consider alternative precursors safety_check->reconsider No

Caption: Decision workflow for selecting a dichlorocarbene precursor.

Signaling Pathways and Logical Relationships

The generation of dichlorocarbene from different precursors involves distinct chemical pathways. The following diagram illustrates the generation of dichlorocarbene from chloroform and its subsequent reaction with an alkene.

Dichlorocarbene_Generation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH PTC Phase-Transfer Catalyst (Q⁺X⁻) NaOH->PTC OH⁻ transfer CHCl3 CHCl₃ CCl3_anion ⁻CCl₃ CHCl3->CCl3_anion α-elimination CCl2 :CCl₂ CCl3_anion->CCl2 [1+2] Cycloaddition Alkene Alkene CCl2->Alkene Product Dichlorocyclopropane Alkene->Product PTC->CHCl3 Deprotonation

Caption: Dichlorocarbene generation via phase-transfer catalysis.

References

A Comparative Guide to Assessing the Purity of Synthesized Dichlorocyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized dichlorocyclopropanes, a class of compounds with applications in pharmaceuticals and materials science. The selection of an appropriate analytical technique is critical for identifying and quantifying impurities, including stereoisomers and residual solvents, which can significantly impact the compound's reactivity, efficacy, and safety.

This guide presents a comparative analysis of the most common and effective techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We provide a summary of quantitative data, detailed experimental protocols, and a workflow diagram to assist researchers in selecting the optimal method for their specific needs.

Comparative Purity Analysis

The purity of synthesized dichlorocyclopropanes can be evaluated using various analytical methods, each offering distinct advantages in terms of sensitivity, selectivity, and the type of information provided. The following table summarizes typical purity data for a standard and a high-purity grade of a dichlorocyclopropane, illustrating the capabilities of different analytical techniques.

ParameterStandard GradeHigh Purity GradeMethod of Analysis
Purity (cis + trans isomers) 98.5%>99.8%Gas Chromatography-Mass Spectrometry (GC-MS)
cis/trans Isomer Ratio 65:3575:25Gas Chromatography-Mass Spectrometry (GC-MS)
Residual Solvents (e.g., Toluene) < 500 ppm< 50 ppmHeadspace GC-MS
Unidentified Impurities < 1.0%< 0.1%Liquid Chromatography-Mass Spectrometry (LC-MS)
Structural Confirmation ConformsConforms¹H NMR Spectroscopy
Experimental Workflow for Purity Assessment

A comprehensive assessment of dichlorocyclopropane purity involves a multi-faceted approach, beginning with the initial synthesis and culminating in the detailed characterization of the final product. The following diagram outlines a typical workflow.

Purity Assessment Workflow Purity Assessment Workflow for Dichlorocyclopropanes cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_reporting Data Analysis & Reporting Synthesis Dichlorocyclopropane Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification GCMS GC-MS Analysis (Purity, Isomer Ratio) Purification->GCMS Primary Purity NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR LCMS LC-MS Analysis (Non-volatile Impurities) Purification->LCMS ChiralGC Chiral GC (Optional) (Enantiomeric Purity) GCMS->ChiralGC Data_Analysis Data Integration & Interpretation GCMS->Data_Analysis NMR->Data_Analysis LCMS->Data_Analysis ChiralGC->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Purity Assessment Workflow

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for assessing the purity of volatile compounds like dichlorocyclopropanes due to its high resolution and sensitivity.[1][2] It is particularly effective for determining the overall purity and the ratio of cis and trans isomers.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[3]

Method:

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[3]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 40-400.[3]

    • Source Temperature: 230°C.[3]

    • Quadrupole Temperature: 150°C.[3]

Sample Preparation: Accurately weigh approximately 10 mg of the dichlorocyclopropane sample and dissolve it in 10 mL of dichloromethane. The injection volume is typically 1 µL.[3]

Data Analysis: The peaks corresponding to the cis and trans isomers of the dichlorocyclopropane are identified based on their retention times and mass spectra. The overall purity is determined by calculating the area percentage of each isomer and any detected impurities. The ratio of the peak areas for the cis and trans isomers provides the isomer ratio.[3] For enantiomeric separation, a chiral stationary phase column is required.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of dichlorocyclopropanes and can also be utilized for quantitative purity assessment (qNMR).[1][5]

Instrumentation:

Method:

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.[3]

    • Relaxation Delay: 5 seconds.[3]

Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve it in 0.7 mL of CDCl₃.[3]

Data Analysis: The chemical structure is confirmed by assigning the observed proton signals to the respective protons of the dichlorocyclopropane molecule. For quantitative analysis, the signals corresponding to the analyte are integrated and compared to the integral of a certified internal standard of known concentration. The purity is then calculated by comparing these integral areas, taking into account the number of protons and the molecular weights of the analyte and the standard.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly valuable for identifying non-volatile impurities that may not be detectable by GC-MS.[3][6]

Instrumentation:

  • High-performance liquid chromatograph coupled to a mass spectrometer (LC-MS).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.[3]

Method:

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.[3]

    • Mass Range: m/z 100-1000.[3]

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile. The injection volume is typically 10 µL.[3]

Data Analysis: The chromatogram is analyzed for any peaks other than the main analyte peak. The mass spectra of any impurity peaks are used to propose potential structures.[3]

Logical Relationships in Purity Assessment

The selection of an analytical technique is guided by the specific information required. The following diagram illustrates the logical flow for choosing the appropriate method based on the analytical goal.

Analytical Method Selection Logical Flow for Analytical Method Selection cluster_goals Primary Goals cluster_methods Recommended Techniques Goal Analytical Goal Purity Overall Purity & Isomer Ratio Goal->Purity Structure Structural Confirmation Goal->Structure Impurities Non-Volatile Impurities Goal->Impurities Enantiomers Enantiomeric Separation Goal->Enantiomers GCMS GC-MS Purity->GCMS NMR NMR Structure->NMR LCMS LC-MS Impurities->LCMS ChiralGC Chiral GC Enantiomers->ChiralGC

Analytical Method Selection

Conclusion

A multi-technique approach is often necessary for the comprehensive purity assessment of synthesized dichlorocyclopropanes.[4] GC-MS provides excellent separation and quantification of volatile components, making it ideal for determining overall purity and isomer ratios.[1] NMR spectroscopy is unparalleled for definitive structural elucidation.[1] LC-MS is crucial for the detection of non-volatile or thermally labile impurities that might otherwise go undetected.[3] For chiral dichlorocyclopropanes, enantioselective GC is essential for determining enantiomeric purity.[4] The thoughtful application of these complementary techniques ensures a thorough understanding of the purity profile of synthesized dichlorocyclopropanes, which is critical for their application in research and development.

References

Safety Operating Guide

Proper Disposal of Methyl Trichloroacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of methyl trichloroacetate (B1195264) is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures that differ significantly from non-halogenated chemical waste. Adherence to these guidelines is essential to comply with regulations and mitigate potential hazards.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves methyl trichloroacetate, ensure that all requisite safety measures are in place. This compound is toxic if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area or, preferably, inside a certified chemical fume hood to prevent the inhalation of vapors.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Chemical-resistant gloves (e.g., nitrile).[3]

    • Safety goggles or a face shield for eye protection.[2][4]

    • A lab coat to protect clothing and skin.[3]

  • Ignition Sources: this compound is a combustible liquid.[5] Keep it away from open flames, hot surfaces, and any potential sources of ignition.[2][3][4]

  • Hygiene: Wash hands and face thoroughly after handling the substance.[4] Do not eat, drink, or smoke in areas where it is being used.[4][6]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by its classification as a halogenated organic waste. This dictates a process of careful segregation and containment.

Step 1: Waste Segregation This is the most critical step in the disposal process. This compound must be collected separately from non-halogenated organic and inorganic waste streams.[3][7]

  • Designated Waste Stream: Dispose of this compound and any materials contaminated with it into a container specifically marked for "Halogenated Organic Waste."[3][7]

  • No Mixing: Never mix halogenated solvents with non-halogenated solvents. If even a small amount of a halogenated compound is added to a non-halogenated waste container, the entire contents must be treated as halogenated waste, significantly increasing disposal costs and complexity.[8][9]

Step 2: Containerization Select a suitable container for waste collection to ensure safety and compliance.

  • Material Compatibility: Use a chemically compatible container, such as a polyethylene (B3416737) carboy or bottle.[9] Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[10]

  • Secure Closure: The container must have a tight-fitting, screw-on cap to prevent leaks and the escape of vapors. Keep the container closed at all times except when actively adding waste.[8][11]

Step 3: Proper Labeling Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Content Identification: As soon as you begin using the container, label it clearly. The label must include the words "Hazardous Waste" and list all chemical constituents, including "this compound."[8][9]

  • Record Keeping: Maintain a log of the amounts of each chemical added to the container.[7]

Step 4: Safe Storage Store waste containers in a designated and controlled area pending pickup by a disposal service.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Conditions: The storage area should be cool, dry, and well-ventilated.[2][9] Keep the container away from incompatible materials such as acids, bases, and oxidizing agents.[10]

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[9]

Step 5: Final Disposal The ultimate disposal of the collected waste must be handled by professionals.

  • Licensed Disposal Service: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[12]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, and national regulations (e.g., U.S. EPA regulations under 40 CFR Part 261).[4] The final disposal method for halogenated waste is typically high-temperature incineration at a specialized facility.[13]

  • Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.[3][8][10]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains.[4]

  • Absorption: Use an inert absorbent material, such as dry sand, earth, or commercial sorbent pads, to soak up the spilled liquid.[2][4]

  • Collection: Carefully collect the absorbent material and place it in a sealable, properly labeled container for disposal as halogenated waste.[8]

  • Decontamination: Clean the spill area thoroughly.

Summary of Key Data for this compound

The following table summarizes essential quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueCitation(s)
CAS Number 598-99-2[4]
Molecular Formula C3H3Cl3O2[4]
Appearance Colorless Liquid[6]
Boiling Point 154°C[2]
Flash Point 72°C[2]
Relative Density 1.49 g/cm³[2]
Water Solubility 1050 mg/L[6]
Primary Hazard Class Toxic, Irritant[2]
Disposal Classification Halogenated Organic Waste[3][7]
Governing Regulation (US) 40 CFR Part 261[4]

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.

This compound Disposal Workflow start Start: Handling Methyl Trichloroacetate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Is it Halogenated? fume_hood->segregate Generate Waste halogenated_container Place in Labeled 'Halogenated Organic Waste' Container segregate->halogenated_container Yes non_halogenated_container Place in Separate 'Non-Halogenated' Container segregate->non_halogenated_container No store Store Closed Container in Designated Satellite Accumulation Area halogenated_container->store disposal_pickup Arrange Pickup by Licensed Hazardous Waste Service store->disposal_pickup end End: Proper Disposal disposal_pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Methyl Trichloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Methyl trichloroacetate (B1195264), tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.

Hazard Summary

Methyl trichloroacetate is a toxic and corrosive chemical that poses significant health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause severe skin and eye irritation and may cause respiratory irritation.[2] Additionally, it is a combustible liquid.[3]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Butyl rubber, Viton®, or a multi-layer laminate glove such as 4H®). Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[3][4][5]Prevents skin contact, which can cause irritation and toxicity.[1] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6][7][8]
Eye Protection Chemical safety goggles and a full-face shield.Protects eyes from splashes and vapors, which can cause serious eye irritation or damage.[1][3]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if working outside of a certified chemical fume hood or if ventilation is inadequate. Options include a full-facepiece respirator with appropriate organic vapor cartridges or a self-contained breathing apparatus (SCBA).[1][3][9]Prevents inhalation of toxic vapors that can cause respiratory irritation.[10]
Body Protection A chemically resistant lab coat or apron, long pants, and closed-toe shoes are required. For larger quantities or in case of a potential splash, impervious protective clothing and boots should be used.[1][3]Protects skin from accidental spills and contamination.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][9]

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Remove all potential ignition sources, as this compound is combustible. Use spark-proof tools and explosion-proof equipment if necessary.[9]

  • Have spill control materials (e.g., absorbent pads, sand, or earth) readily available.[1][3]

2. Handling:

  • Don all required PPE before handling the chemical.

  • When transferring, pour slowly to avoid splashing. Use a grounded/bonded container and receiving equipment to prevent static discharge.

  • Keep the container tightly closed when not in use.[1]

  • Avoid direct contact and inhalation of vapors.[1] Do not eat, drink, or smoke in the handling area.[3]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all equipment and the work area after use.

  • Remove PPE carefully to avoid self-contamination.

Emergency First Aid Procedures

  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15-20 minutes. Seek immediate medical attention.[1]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Contaminated PPE:

    • Disposable gloves and other contaminated items must be collected in a designated hazardous waste container.

    • Non-disposable PPE must be thoroughly decontaminated before reuse.

  • Spill Cleanup:

    • In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[3]

    • Collect the absorbed material into a hazardous waste container.

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed environmental waste management facility, in accordance with all federal, state, and local regulations.[3] This may involve chemical incineration with an afterburner and scrubber system.[1]

Quantitative Data

PropertyValue
CAS Number 598-99-2[3]
Molecular Formula C3H3Cl3O2[3]
Molecular Weight 177.41 g/mol [3]
Boiling Point 154°C[1]
Flash Point 72°C[1]
Relative Density 1.49[1]
UN Number 2533[1]
Transport Hazard Class 6.1 (Toxic Material)[1][3]

Workflow for Handling this compound

This compound Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase cluster_emergency 4. Emergency Response A Verify Safety Equipment (Fume Hood, Eyewash, Shower) B Gather Materials (Chemical, Glassware, Spill Kit) A->B C Don Required PPE B->C D Perform Experiment in Fume Hood C->D Proceed to Handling E Keep Container Closed When Not in Use D->E F Decontaminate Work Area & Equipment E->F Experiment Complete G Segregate Hazardous Waste (Liquid, Solid PPE) F->G H Properly Label and Store Waste Container G->H I Remove PPE H->I J Wash Hands Thoroughly I->J K Spill or Exposure Event L Follow First Aid Procedures K->L M Evacuate and Notify Safety Officer K->M

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl trichloroacetate
Reactant of Route 2
Reactant of Route 2
Methyl trichloroacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.